Antho-RFamide
描述
RN given refers to (L,L)-isomer; fragment of FMRamide; may be used as a neurotransmitter or neuromodulator by optic lobe neurons of different types
Structure
3D Structure
属性
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O2/c16-11(7-4-8-20-15(18)19)14(23)21-12(13(17)22)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,16H2,(H2,17,22)(H,21,23)(H4,18,19,20)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZWLVDDIOZTJI-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20955942 | |
| Record name | 2-Amino-5-carbamimidamido-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)pentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20955942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34388-59-5 | |
| Record name | Arginylphenylalaninamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034388595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-5-carbamimidamido-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)pentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20955942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: The Structure and Function of pyroGlu-Gly-Arg-Phe-NH2 (Antho-RFamide)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the neuropeptide pyroGlu-Gly-Arg-Phe-NH2, also known as Antho-RFamide. First isolated from the sea anemone Anthopleura elegantissima, this peptide belongs to the RFamide family, characterized by a C-terminal Arginyl-Phenylalanine amide motif. This document details the peptide's structure, physicochemical properties, and its established role as a neurotransmitter at neuromuscular synapses. Detailed experimental protocols for its isolation, characterization, and functional analysis are provided. Furthermore, this guide elucidates its biosynthetic pathway and explores its putative signaling mechanisms, offering insights for researchers in neuroscience and drug development.
Core Structure and Physicochemical Properties
The tetrapeptide pyroGlu-Gly-Arg-Phe-NH2, or this compound, is a member of the widely distributed family of RFamide neuropeptides. Its structure has been confirmed through multiple analytical methods.[1][2] The N-terminal pyroglutamyl residue is a modification of a glutamine residue, which contributes to the peptide's stability by protecting it from degradation by aminopeptidases.
Table 1: Physicochemical Properties of pyroGlu-Gly-Arg-Phe-NH2 (this compound)
| Property | Value | Source |
| Full Name | pyroglutamyl-glycyl-arginyl-phenylalaninamide | - |
| Abbreviation | pGlu-Gly-Arg-Phe-NH2 | - |
| Common Name | This compound | [1][2] |
| Molecular Formula | C22H32N8O5 | [3] |
| Molecular Weight | 488.5 g/mol | [3] |
| Amino Acid Sequence | pGlu-Gly-Arg-Phe | [1][2] |
| C-terminal Modification | Amidation | [1][2] |
Biosynthesis and Localization
This compound is synthesized as a larger precursor protein.[4] In Anthopleura elegantissima, two closely related precursor proteins have been identified, one 435 and the other 429 amino acids long.[4] These precursors contain multiple copies of the immature this compound sequence (Gln-Gly-Arg-Phe-Gly).[4] Post-translational processing, involving cleavage at specific sites and subsequent modification of the N-terminal glutamine to pyroglutamate and amidation of the C-terminal phenylalanine, yields the mature, biologically active peptide.
Immunoreactivity studies have localized this compound to neuronal vesicles within the nerve plexus of sea anemones, particularly at neuromuscular synapses.[5] This localization strongly supports its function as a neurotransmitter involved in the regulation of muscle contraction.
Biological Function and Signaling Pathway
This compound is recognized as a key player in neurotransmission in cnidarians, the phylum to which sea anemones belong. It has been shown to increase the frequency of spontaneous contractions of ectodermal tentacle muscles in sea anemones.
While a specific receptor for this compound has not been definitively characterized with binding affinity data, it is widely accepted that RFamide peptides exert their effects through G-protein coupled receptors (GPCRs).[1] The signaling cascade following receptor activation at the neuromuscular junction is proposed to modulate ion channel activity, leading to changes in muscle cell excitability and contraction. The exact second messenger system (e.g., cAMP, IP3/DAG) involved in this compound signaling in sea anemones remains an active area of research.
Below is a proposed logical workflow for the biosynthesis of this compound and a diagram illustrating its putative signaling pathway at the neuromuscular junction.
Figure 1: Biosynthetic workflow of this compound.
Figure 2: Proposed signaling pathway of this compound.
Experimental Protocols
Isolation and Purification of this compound from Anthopleura elegantissima
This protocol is adapted from the original study by Grimmelikhuijzen and Graff (1986).[2]
1. Extraction:
-
Homogenize sea anemone tissue in cold 90% acetone/1% concentrated HCl.
-
Centrifuge the homogenate and collect the supernatant.
-
Re-extract the pellet with 70% acetone.
-
Combine the supernatants and remove acetone by rotary evaporation.
-
Defat the aqueous extract with petroleum ether.
2. Cation-Exchange Chromatography:
-
Apply the aqueous extract to a cation-exchange column (e.g., SP-Sephadex C-25).
-
Wash the column with a low concentration buffer (e.g., 0.1 M ammonium acetate, pH 4.5).
-
Elute the bound peptides with a salt gradient (e.g., 0.1 M to 1.0 M ammonium acetate).
-
Collect fractions and monitor for immunoreactivity using a radioimmunoassay (RIA) for RFamide peptides.
3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Pool the immunoreactive fractions from the cation-exchange chromatography.
-
Desalt the pooled fractions using a C18 Sep-Pak cartridge.
-
Apply the desalted sample to a C18 RP-HPLC column.
-
Elute with a gradient of acetonitrile in 0.1% trifluoroacetic acid.
-
Collect fractions and monitor absorbance at 214 nm.
-
Identify the peak corresponding to this compound by subsequent RIA and amino acid analysis.
Radioimmunoassay (RIA) for RFamide Peptides
1. Antibody Production:
-
Conjugate synthetic Arg-Phe-NH2 to a carrier protein (e.g., bovine serum albumin) using a cross-linking agent (e.g., glutaraldehyde).
-
Immunize rabbits with the conjugate to produce polyclonal antibodies against the RFamide moiety.
2. Radiolabeling:
-
Synthesize a radiolabeled tracer, typically by iodinating a tyrosine-containing analogue of the peptide (e.g., Tyr-Gly-Arg-Phe-NH2) with ¹²⁵I.
3. Assay Procedure:
-
In assay tubes, combine the antibody, the radiolabeled tracer, and either the standard peptide (synthetic this compound) at various concentrations or the unknown sample.
-
Incubate to allow competitive binding of the labeled and unlabeled peptide to the antibody.
-
Precipitate the antibody-bound fraction using a secondary antibody (e.g., goat anti-rabbit IgG).
-
Centrifuge and separate the supernatant (free tracer) from the pellet (bound tracer).
-
Measure the radioactivity in the pellet using a gamma counter.
-
Construct a standard curve by plotting the percentage of bound tracer against the concentration of the standard peptide.
-
Determine the concentration of this compound in the unknown samples by comparing their binding to the standard curve.
Functional Assay: Muscle Contraction in Sea Anemone Tentacle Preparations
1. Preparation of Muscle Tissue:
-
Isolate tentacles from Anthopleura elegantissima.
-
Mount the tentacle in a chamber with circulating artificial seawater.
2. Recording of Muscle Activity:
-
Attach one end of the tentacle to a force transducer to record isometric or isotonic contractions.
-
Allow the preparation to equilibrate and establish a baseline of spontaneous contractions.
3. Application of this compound:
-
Prepare a stock solution of synthetic this compound in artificial seawater.
-
Add the peptide to the chamber at various concentrations to obtain a dose-response curve.
-
Record the changes in the frequency and amplitude of muscle contractions.
4. Data Analysis:
-
Quantify the contractile response at each concentration of the peptide.
-
Plot the response as a function of the peptide concentration to determine the EC50 (the concentration that produces 50% of the maximal response).
Conclusion and Future Directions
pyroGlu-Gly-Arg-Phe-NH2 (this compound) is a well-characterized neuropeptide in cnidarians with a primary role in neuromuscular transmission. Its stable structure, a result of N-terminal pyroglutamylation, and its potent effects on muscle activity highlight its significance in the physiology of these early-evolving animals. While its direct receptor and the specifics of its downstream signaling cascade are yet to be fully elucidated, the available evidence strongly points towards a G-protein coupled receptor-mediated pathway.
Future research should focus on the deorphanization of the this compound receptor in sea anemones. Characterization of this receptor and its signaling pathway will not only provide a deeper understanding of neuromuscular control in cnidarians but also offer insights into the evolution of neuropeptide signaling systems. Furthermore, exploring the potential for analogues of this compound to act as selective modulators of invertebrate neuromuscular systems could open avenues for the development of novel, species-specific pharmacological tools.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation of pyroGlu-Gly-Arg-Phe-NH2 (this compound), a neuropeptide from sea anemones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound peptide [novoprolabs.com]
- 4. Identification of a novel type of processing sites in the precursor for the sea anemone neuropeptide this compound (<Glu-Gly-Arg-Phe-NH2) from Anthopleura elegantissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.uchicago.edu [journals.uchicago.edu]
The Antho-RFamide Precursor Protein: A Technical Guide to its Structure and Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Antho-RFamide precursor protein, a key player in neuronal signaling in cnidarians. This document details the precursor's structure, its post-translational processing, and the experimental methodologies used for its characterization. A proposed signaling pathway for the mature this compound neuropeptide is also presented, offering a framework for future research and drug discovery efforts.
This compound Precursor Protein Structure and Diversity
The this compound precursor protein is a polypeptide that undergoes a series of enzymatic cleavage events to release multiple copies of the mature this compound neuropeptide (
Quantitative Analysis of this compound Precursors in Cnidaria
The structure of the this compound precursor varies across different cnidarian species. The following table summarizes key quantitative data from several species, highlighting the diversity in precursor length and the number of repeated neuropeptide sequences.
| Species | Precursor Length (Amino Acids) | Number of this compound Copies | Other Related Peptides | GenBank Accession No. |
| Anthopleura elegantissima (precursor 1) | 435 | 13 | 9 | Not specified |
| Anthopleura elegantissima (precursor 2) | 429 | 14 | 8 | Not specified |
| Calliactis parasitica | 334 | 19 | Yes | M59166 |
| Renilla koellikeri | Not specified | 36 | 2 | Not specified |
| Nematostella vectensis | Incomplete | 24 | Yes | Not specified |
| Acropora digitifera | Not specified | Not specified | Yes | Not specified |
Post-Translational Processing of the this compound Precursor
The generation of mature neuropeptides from the this compound precursor is a multi-step process involving proteolytic cleavage at specific sites. A unique feature of this precursor is the presence of both conventional and unconventional cleavage signals.
Cleavage Sites
-
C-terminal Cleavage: Each this compound or related peptide sequence is followed at its C-terminus by a single arginine (Arg) residue. This is a classic recognition site for prohormone convertases, which are serine proteases that cleave on the C-terminal side of basic amino acid residues.
-
N-terminal Cleavage: Unlike many other neuropeptide precursors, the N-terminus of the this compound sequences within the precursor lacks basic residues. Instead, cleavage occurs at the C-terminal side of acidic residues, such as aspartic acid (Asp) or glutamic acid (Glu). This suggests the involvement of a novel class of processing enzymes, possibly an amino- or endopeptidase with specificity for acidic residues.
Processing Workflow
The following diagram illustrates the general workflow for the post-translational processing of the this compound precursor protein.
The Distribution of Antho-RFamide in the Cnidarian Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the localization of Antho-RFamide neuropeptides within the nervous system of cnidarians. Antho-RFamides are a significant family of neuropeptides that play crucial roles in various physiological processes in these early-evolving metazoans, including neurotransmission, muscle contraction, and reproduction.[1][2] Understanding their distribution is fundamental for elucidating the functional organization of the cnidarian nervous system and for identifying potential targets for novel pharmacological agents.
Quantitative Distribution of this compound
The abundance of this compound is often reflected in the number of copies of the immature neuropeptide sequence found on its preprohormone. This multi-copy nature suggests a high demand for this signaling molecule. The following table summarizes the currently available quantitative data on this compound copy numbers in various cnidarian species.
| Species | Common Name | Number of this compound Copies per Preprohormone | Reference(s) |
| Anthopleura elegantissima | Aggregating Anemone | 13, 14, or 21 copies on different preprohormones | [1][2][3][4][5] |
| Calliactis parasitica | Parasitic Anemone | 19 copies | [1][2][3] |
| Renilla kollikeri | Sea Pansy | 36 copies | [1][2] |
| Acropora digitifera | 12 copies | [4] | |
| Acropora millepora | 12 copies (incomplete preprohormone) | [4] | |
| Montipora capatata | 5 copies (preprohormone fragment) | [4] | |
| Pocillopora damicornis | 18 copies (preprohormone fragment) | [4] | |
| Porites rus | 11 copies | [4] | |
| Stylophora pistillata | 14 copies | [4] |
Cellular and Subcellular Localization
This compound-like immunoreactivity has been identified in various neuronal populations throughout the cnidarian nervous system, which is typically organized as a diffuse nerve net.[1]
-
Neuronal Cell Types: Immunohistochemical studies have localized Antho-RFamides to sensory cells and ganglion cells in both the ectoderm and endoderm.[4] In some species, these peptides are found in ciliated neurons within the follicle epithelia, suggesting a role in reproductive processes like gamete release.[1][2][6]
-
Nerve Nets: In the sea anemone Nematostella vectensis, RFamide-expressing neurons are part of an apical-organ-associated nerve net in the planula larva, which disintegrates during metamorphosis.[7] RFamide positive neurons are also found in the pharyngeal nervous system of cnidarians.[8]
-
Neuromuscular Junctions: Ultrastructural studies using immunogold techniques in the sea anemone Calliactis parasitica have provided direct evidence for the presence of Antho-RWamides (a related family of neuropeptides) in granular vesicles within neurons that form synaptic contacts with muscle cells.[9] This localization at neuromuscular synapses strongly supports their role as neurotransmitters or neuromodulators in muscle contraction.[9]
-
Subcellular Localization: Antho-RFamides are packaged into dense-cored vesicles within neurons, which is characteristic of neuropeptides.[10][11] These vesicles are transported along neurites and released at synapses or non-synaptic sites.[9]
Experimental Protocols
Detailed methodologies are crucial for the accurate localization of this compound. Below are generalized protocols for immunohistochemistry and in situ hybridization, which are the primary techniques used for this purpose.
Immunohistochemistry for this compound Localization
This protocol outlines the general steps for localizing this compound peptides in cnidarian tissues using specific antibodies.
-
Tissue Fixation:
-
Fix tissue samples (e.g., whole small organisms, tissue sections) in a suitable fixative, such as 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) or seawater, for a duration ranging from 1 hour to overnight at 4°C. The fixation time should be optimized for the specific tissue and antibody.
-
-
Washing:
-
Wash the fixed tissues extensively in PBS to remove the fixative. This typically involves several changes of PBS over a period of several hours.
-
-
Permeabilization (for intracellular targets):
-
To allow the antibody to access intracellular antigens, permeabilize the tissues with a detergent solution, such as 0.1-0.5% Triton X-100 or Tween-20 in PBS, for 15-30 minutes at room temperature.
-
-
Blocking:
-
Incubate the tissues in a blocking solution to prevent non-specific antibody binding. A common blocking solution is 5-10% normal goat serum (or serum from the same species as the secondary antibody) in PBS with 0.1% Triton X-100 for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the tissues with the primary antibody specific for this compound, diluted in the blocking solution. The optimal dilution and incubation time (typically overnight at 4°C) must be determined empirically.
-
-
Washing:
-
Wash the tissues thoroughly with PBS containing 0.1% Triton X-100 to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the tissues with a fluorescently labeled secondary antibody that recognizes the primary antibody (e.g., goat anti-rabbit IgG conjugated to Alexa Fluor 488). The incubation is typically done for 1-2 hours at room temperature in the dark.
-
-
Washing:
-
Wash the tissues again extensively with PBS to remove unbound secondary antibody.
-
-
Counterstaining (Optional):
-
To visualize cell nuclei, a DNA stain like DAPI (4',6-diamidino-2-phenylindole) can be included in one of the final wash steps.
-
-
Mounting and Imaging:
-
Mount the stained tissues on a microscope slide using an anti-fade mounting medium.
-
Visualize the localization of this compound using a fluorescence or confocal microscope.
-
In Situ Hybridization for this compound Precursor mRNA Localization
This protocol describes the general steps for detecting the mRNA encoding the this compound precursor, which reveals the cells responsible for its synthesis.
-
Probe Synthesis:
-
Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the mRNA sequence of the this compound precursor. A sense probe should also be synthesized as a negative control.
-
-
Tissue Fixation and Preparation:
-
Fix and wash the tissues as described in the immunohistochemistry protocol.
-
Dehydrate the tissues through a graded ethanol series and store them in 100% ethanol at -20°C if necessary.
-
-
Rehydration and Permeabilization:
-
Rehydrate the tissues through a reverse ethanol series into PBS.
-
Treat the tissues with Proteinase K to improve probe penetration. The concentration and treatment time need to be optimized to avoid tissue damage.
-
-
Post-fixation and Acetylation:
-
Post-fix the tissues in 4% PFA.
-
Treat with acetic anhydride in triethanolamine to reduce non-specific probe binding.
-
-
Prehybridization:
-
Incubate the tissues in a hybridization buffer without the probe for 1-2 hours at the hybridization temperature (typically 55-65°C).
-
-
Hybridization:
-
Incubate the tissues with the DIG-labeled antisense probe in the hybridization buffer overnight at the hybridization temperature.
-
-
Post-hybridization Washes:
-
Perform a series of stringent washes with decreasing concentrations of saline-sodium citrate (SSC) buffer at the hybridization temperature to remove unbound and non-specifically bound probe.
-
-
Immunological Detection:
-
Block the tissues with a blocking solution (e.g., 2% Roche blocking reagent).
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.
-
-
Washing:
-
Wash the tissues extensively to remove the unbound antibody-conjugate.
-
-
Colorimetric Detection:
-
Develop the signal using a substrate for alkaline phosphatase, such as NBT/BCIP (nitro-blue tetrazolium chloride/5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt), which produces a purple precipitate at the site of mRNA localization.
-
-
Imaging:
-
Stop the color reaction, wash the tissues, and mount them for imaging with a bright-field microscope.
-
Signaling Pathways and Workflows
This compound Biosynthesis Pathway
Antho-RFamides are synthesized from a larger preprohormone through a series of post-translational modifications.[1][5][12][13] This process is a key signaling pathway that leads to the production of the active neuropeptide.
Caption: Biosynthesis of this compound from its preprohormone.
Experimental Workflow for this compound Localization
The following diagram illustrates a typical experimental workflow for investigating the localization of this compound in cnidarian tissues.
Caption: Experimental workflow for localizing this compound.
References
- 1. Insight into the Molecular and Functional Diversity of Cnidarian Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Aspects of Structure and Function of Cnidarian Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review: The evolution of peptidergic signaling in Cnidaria and Placozoa, including a comparison with Bilateria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative genomics study of neuropeptide genes in the cnidarian subclasses Hexacorallia and Ceriantharia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a novel type of processing sites in the precursor for the sea anemone neuropeptide this compound (<Glu-Gly-Arg-Phe-NH2) from Anthopleura elegantissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Comparative Aspects of Structure and Function of Cnidarian Neuropeptides [frontiersin.org]
- 7. Expression Analysis of Cnidarian-Specific Neuropeptides in a Sea Anemone Unveils an Apical-Organ-Associated Nerve Net That Disintegrates at Metamorphosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Ultrastructural Localization of Antho-RWamides I and II at Neuromuscular Synapses in the Gastrodermis and Oral Sphincter Muscle of the Sea Anemone Calliactis parasitica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. Peptides in the nervous systems of cnidarians: structure, function, and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Primary structure of the precursor for the sea anemone neuropeptide this compound (less than Glu-Gly-Arg-Phe-NH2) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Primary structure of the precursor for the sea anemone neuropeptide this compound (less than Glu-Gly-Arg-Phe-NH2) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Role of Antho-RFamide in Neuromuscular Transmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antho-RFamide (
Introduction
This compound is a neuropeptide originally isolated from the sea anemone Anthopleura elegantissima[1]. It belongs to the FMRFamide-related peptide (FaRP) family, characterized by the C-terminal sequence Arg-Phe-NH₂. These peptides are widespread throughout the animal kingdom and are involved in a diverse array of physiological processes, including the regulation of muscle contraction[2][3][4]. In cnidarians, this compound is synthesized from a large precursor protein that can contain multiple copies of the peptide sequence[5][6][7]. Immunohistochemical studies have localized this compound-containing neurons in close proximity to muscle cells, suggesting a direct role in neuromuscular transmission[8]. This guide will explore the current understanding of this compound's function at the neuromuscular junction, with a focus on its physiological effects, mechanism of action, and the experimental approaches used to elucidate its role.
Physiological Effects on Neuromuscular Transmission
This compound has been shown to have a potent excitatory effect on the neuromuscular system of sea anemones, leading to increased muscle tone, and augmenting both the amplitude and frequency of muscle contractions[2][3][4].
Quantitative Data on Muscle Contraction
The application of this compound to sea anemone muscle preparations elicits a dose-dependent increase in contractility. While direct quantitative data on the electrophysiological parameters of the sea anemone neuromuscular junction in response to this compound is limited, studies on related RFamide peptides in other invertebrates provide valuable insights into its likely effects.
| Peptide | Species | Preparation | Concentration | Effect | Reference |
| This compound | Calliactis parasitica | Slow muscle | 0.1 - 1.0 µM | Increase in tone, contraction amplitude, and frequency | [2][4] |
| Antho-RWamide II | Calliactis parasitica | Isolated sphincter muscle | 1 nM (threshold) | Induces slow contractions | [9] |
| DPKQDFMRFamide | Drosophila melanogaster | Larval neuromuscular junction | 0.1 µM | 151% increase in excitatory junctional current amplitude | [10][11] |
Signaling Pathway of this compound
The available evidence strongly suggests that this compound exerts its effects on muscle cells through a G-protein coupled receptor (GPCR) mediated signaling pathway. While the specific receptor for this compound in cnidarian neuromuscular junctions has not yet been definitively cloned and characterized, studies on related RFamide peptides in other invertebrates point towards the involvement of the Gαq subunit and the subsequent activation of the phospholipase C (PLC) pathway.
This proposed pathway involves the following key steps:
-
Receptor Binding: this compound binds to a specific GPCR on the postsynaptic muscle membrane.
-
G-Protein Activation: This binding activates a heterotrimeric G-protein, likely of the Gq/11 family.
-
PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.
-
Muscle Contraction: The resulting increase in intracellular Ca²⁺ concentration initiates the cascade of events leading to muscle contraction.
Experimental Protocols
Investigating the physiological role of this compound requires a combination of electrophysiological, pharmacological, and imaging techniques. The following sections provide detailed methodologies for key experiments.
Preparation of Sea Anemone Muscle Strips for Pharmacology and Electrophysiology
This protocol describes the dissection of sphincter or parietal muscles from sea anemones, such as Calliactis parasitica or Anthopleura elegantissima, for in vitro studies.
Materials:
-
Sea anemones
-
Artificial seawater (ASW)
-
Dissection dish with a wax base
-
Fine dissection scissors and forceps
-
Minutien pins
-
Perfusion chamber
-
Micromanipulators
Procedure:
-
Anesthetize the sea anemone by placing it in a 1:1 mixture of 0.37 M MgCl₂ and ASW for 30 minutes.
-
Pin the anesthetized animal to the wax base of the dissection dish, oral disc facing upwards.
-
Carefully make an incision around the circumference of the oral disc.
-
Remove the oral disc and tentacles to expose the internal musculature.
-
Identify the sphincter muscle (a prominent circular muscle at the top of the column) or parietal muscles (longitudinal muscles running along the body column).
-
Excise a strip of the desired muscle (approximately 2-3 mm wide and 10 mm long).
-
Transfer the muscle strip to a perfusion chamber continuously supplied with fresh, aerated ASW.
-
Attach one end of the muscle strip to a fixed point in the chamber and the other end to an isometric force transducer to record contractions. For electrophysiology, pin the muscle strip flat to the base of the chamber to allow for intracellular recordings.
Intracellular Recording from Sea Anemone Myoepithelial Cells
This protocol details the procedure for obtaining intracellular recordings of synaptic potentials from myoepithelial cells in a prepared muscle strip.
Materials:
-
Prepared sea anemone muscle strip in a perfusion chamber
-
Sharp glass microelectrodes (30-60 MΩ resistance)
-
Microelectrode holder with headstage
-
Micromanipulator
-
Intracellular amplifier
-
Oscilloscope and data acquisition system
-
3 M KCl for filling microelectrodes
Procedure:
-
Mount the prepared muscle strip in the recording chamber and perfuse with ASW.
-
Pull sharp glass microelectrodes and backfill with 3 M KCl.
-
Mount the microelectrode in the holder and connect to the amplifier.
-
Using the micromanipulator, carefully advance the microelectrode towards the surface of the muscle strip.
-
Gently impale a myoepithelial cell. A successful impalement is indicated by a sharp drop in the recorded potential to a stable negative resting membrane potential (typically -50 to -70 mV).
-
Record spontaneous synaptic potentials (miniature excitatory postsynaptic potentials, mEPSPs).
-
To record evoked excitatory postsynaptic potentials (EPSPs), place a suction electrode containing a silver wire on a nerve bundle innervating the muscle and deliver brief electrical stimuli.
-
To study the effect of this compound, add the peptide to the perfusing ASW at the desired concentration and record the changes in mEPSP/EPSP amplitude and frequency.
Calcium Imaging of Isolated Myocytes
This protocol describes the dissociation of sea anemone muscle tissue and subsequent calcium imaging to observe the effects of this compound on intracellular calcium dynamics.
Materials:
-
Sea anemone muscle tissue
-
Calcium-free artificial seawater (CaF-ASW)
-
Enzymatic digestion solution (e.g., papain or collagenase in CaF-ASW)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Glass-bottomed imaging dish
-
Fluorescence microscope with a calcium imaging system (e.g., confocal or widefield with a sensitive camera)
Procedure:
-
Cell Dissociation:
-
Dissect muscle tissue as described in Protocol 4.1.
-
Mince the tissue into small pieces in ice-cold CaF-ASW.
-
Incubate the tissue fragments in the enzymatic digestion solution with gentle agitation until cells begin to dissociate.
-
Gently triturate the tissue with a polished Pasteur pipette to release individual myocytes.
-
Plate the dissociated cells onto a glass-bottomed imaging dish and allow them to adhere.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in ASW.
-
Incubate the adherent cells in the loading solution in the dark at room temperature.
-
Wash the cells with fresh ASW to remove excess dye.
-
-
Calcium Imaging:
-
Mount the imaging dish on the stage of the fluorescence microscope.
-
Acquire a baseline fluorescence recording.
-
Perfuse the dish with a solution containing this compound at the desired concentration.
-
Record the changes in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Conclusion and Future Directions
This compound is a key neuromodulator at the cnidarian neuromuscular junction, exerting a potent excitatory influence on muscle activity. Its actions are likely mediated by a G-protein coupled receptor linked to the phospholipase C/IP₃ signaling pathway, resulting in the release of intracellular calcium and subsequent muscle contraction. While the general physiological role of this compound is established, several areas warrant further investigation. The definitive identification and characterization of the this compound receptor will be crucial for a complete understanding of its mechanism of action and for enabling more targeted pharmacological studies. Furthermore, detailed quantitative electrophysiological analyses, including quantal analysis, are needed to precisely delineate the pre- and postsynaptic effects of this neuropeptide on synaptic transmission. The development of genetic tools in model cnidarian systems will undoubtedly accelerate progress in these areas, paving the way for a more comprehensive understanding of the role of this compound in neuromuscular function and providing potential avenues for the development of novel pharmacological agents.
References
- 1. Isolation of pyroGlu-Gly-Arg-Phe-NH2 (this compound), a neuropeptide from sea anemones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insight into the Molecular and Functional Diversity of Cnidarian Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Aspects of Structure and Function of Cnidarian Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. storage.imrpress.com [storage.imrpress.com]
- 5. Primary structure of the precursor for the sea anemone neuropeptide this compound (less than Glu-Gly-Arg-Phe-NH2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Primary structure of the precursor for the sea anemone neuropeptide this compound (less than Glu-Gly-Arg-Phe-NH2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a novel type of processing sites in the precursor for the sea anemone neuropeptide this compound (<Glu-Gly-Arg-Phe-NH2) from Anthopleura elegantissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Effects of three anthozoan neuropeptides, Antho-RWamide I, Antho-RWamide II and this compound, on slow muscles from sea anemones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Single-cell dissociation of the model cnidarian sea anemone Exaiptasia diaphana - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Identification and Cloning of Antho-RFamide Genes
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the core methodologies for identifying and cloning Antho-RFamide neuropeptide genes. Antho-RFamides are a class of neuropeptides characterized by a C-terminal Arg-Phe-NH2 motif, first identified in Anthozoa, that play significant roles in neurotransmission and neuromodulation.
Overview of this compound Precursors
This compound neuropeptides are synthesized as part of larger precursor proteins.[1][2] These precursors typically contain multiple copies of the immature this compound sequence (Gln-Gly-Arg-Phe-Gly) and other related peptide sequences.[3][4] Post-translational processing is required to release the mature, bioactive peptides. A notable feature of these precursors is the presence of unusual cleavage sites; while cleavage at single or paired basic residues C-terminal to the peptide sequence is common, cleavage C-terminal to acidic residues (Asp or Glu) at the N-terminal side is also required, suggesting the involvement of novel processing enzymes.[3][4][5]
Table 1: Characteristics of Cloned this compound Precursor Proteins
| Species | Precursor Length (amino acids) | Number of Immature this compound Copies | Other Putative Neuropeptides | Reference |
| Renilla köllikeri | Not Specified | 36 | 2 | [3] |
| Calliactis parasitica | 334 | 19 | 7 | [1][2] |
| Anthopleura elegantissima (precursor 1) | 435 | 13 | 20 | [4] |
| Anthopleura elegantissima (precursor 2) | 429 | 14 | 19 | [4] |
Experimental Workflow for Gene Identification and Cloning
The general strategy for identifying and cloning a novel this compound gene begins with a known or predicted peptide sequence and culminates in the acquisition of the full-length complementary DNA (cDNA) sequence. This process relies on a combination of degenerate polymerase chain reaction (PCR) and Rapid Amplification of cDNA Ends (RACE).
Experimental Protocols
-
Tissue Homogenization : Homogenize fresh or frozen neural tissue from the target organism in a guanidinium thiocyanate-based solution (e.g., TRIzol reagent) to disrupt cells and denature proteins.[6]
-
Phase Separation : Add chloroform, mix, and centrifuge to separate the mixture into aqueous (RNA), interphase (DNA), and organic (proteins, lipids) phases.
-
RNA Precipitation : Transfer the aqueous phase to a new tube and precipitate the total RNA using isopropanol.
-
Washing and Resuspension : Wash the RNA pellet with 75% ethanol to remove salts and resuspend in RNase-free water. Assess RNA quality and quantity via spectrophotometry and gel electrophoresis.
-
cDNA Synthesis : Synthesize first-strand cDNA from 1-5 µg of total RNA using a reverse transcriptase (e.g., SuperScript II) and an oligo(dT) primer, which anneals to the poly(A) tail of messenger RNA (mRNA).[6][7]
Degenerate PCR is used to amplify a fragment of the target gene when only the amino acid sequence is known.[8] Primers are designed as a mixture of sequences to account for the degeneracy of the genetic code.[9]
-
Primer Design : Design forward and reverse degenerate primers based on conserved regions of the this compound peptide, such as the Gln-Gly-Arg-Phe (QGRF) sequence. To minimize degeneracy, select regions with amino acids encoded by fewer codons (e.g., Met, Trp) and avoid highly degenerate codons (e.g., Leu, Ser, Arg) where possible.[9] Avoid degeneracy in the 3'-most nucleotides to ensure specific priming.[8]
Table 2: Example of Degenerate Primer Design for the Conserved QGRF-G sequence
| Amino Acid Sequence | Codons | Degenerate Primer Sequence (5' -> 3') | Degeneracy |
| Forward: Q-G-R-F | CAA, CAG | GGN | CGN, AGA, AGG |
| Reverse (complement): G-F-R-G | CCN | AAR | YCN |
Note: N = A, C, G, T; R = A, G; Y = C, T. This is a hypothetical example.
-
PCR Amplification : Perform PCR using the synthesized cDNA as a template. Optimization of the annealing temperature is critical due to the variable melting temperatures (Tm) of the primer mixture.[8]
Table 3: Typical Degenerate PCR Reaction and Cycling Conditions
| Component | Volume / Concentration | PCR Cycle | Temperature | Time | Cycles |
| 10x PCR Buffer | 5 µL | Initial Denaturation | 95°C | 3 min | 1 |
| dNTPs (10 mM) | 1 µL | Denaturation | 95°C | 30 sec | |
| Forward Primer (100 µM) | 1 µL | Annealing | 40-55°C (gradient) | 45 sec | 35-40 |
| Reverse Primer (100 µM) | 1 µL | Extension | 72°C | 1 min | |
| Taq DNA Polymerase | 0.5 µL | Final Extension | 72°C | 10 min | 1 |
| cDNA Template | 1-2 µL | Hold | 4°C | ∞ | 1 |
| Nuclease-Free Water | to 50 µL |
-
Analysis and Cloning : Analyze the PCR products on an agarose gel. Excise bands of the expected size, purify the DNA, and clone them into a suitable vector (e.g., using TA cloning) for sequencing.[9]
RACE is a PCR-based method to obtain the full-length sequence of a transcript when a partial internal sequence is known.[10] Separate reactions are performed to amplify the 5' and 3' ends of the cDNA.[6][7]
-
3' RACE :
-
Synthesize first-strand cDNA using an oligo(dT)-adapter primer.[6]
-
Perform a first PCR using a gene-specific forward primer (GSP1), designed from the known partial sequence, and a universal primer that binds to the adapter sequence.
-
A second, "nested" PCR using a second GSP (GSP2, downstream of GSP1) and the universal primer can be performed to increase specificity.
-
-
5' RACE :
-
Synthesize first-strand cDNA using a gene-specific reverse primer (GSP1-R).[7]
-
Purify the cDNA and add a homopolymeric tail (e.g., poly-C) to its 3' end using terminal deoxynucleotidyl transferase (TdT).
-
Amplify the tailed cDNA using a nested gene-specific reverse primer (GSP2-R) and an anchor primer that binds to the newly added tail (e.g., an oligo-dG primer).[7][11]
-
-
Assembly : Sequence the 5' and 3' RACE products and align them with the initial degenerate PCR fragment to construct the full-length cDNA sequence.
This technique is used to visualize the location of this compound mRNA within tissue sections, providing insight into which cells synthesize the neuropeptide.
-
Probe Synthesis : Synthesize a digoxigenin (DIG)-labeled antisense RNA probe from a cloned fragment of the this compound gene via in vitro transcription.
-
Tissue Preparation : Fix tissue samples in 4% paraformaldehyde, cryoprotect in sucrose, and cut thin sections (12-14 µm) using a cryostat.[12]
-
Hybridization : Apply the labeled probe to the tissue sections and incubate overnight at an elevated temperature (e.g., 55-65°C) in a humidified chamber to allow the probe to anneal to the target mRNA.[12][13]
-
Washing : Perform a series of high-stringency washes to remove the unbound and non-specifically bound probe.[12]
-
Detection :
-
Incubate the sections with an anti-DIG antibody conjugated to an enzyme like alkaline phosphatase (AP).
-
Add a chromogenic substrate (e.g., NBT/BCIP), which is converted by the enzyme into a colored precipitate, revealing the location of the mRNA.[13]
-
Predicted this compound Signaling Pathway
RFamide peptides, including Antho-RFamides, are known to exert their effects by binding to G-protein coupled receptors (GPCRs).[14][15] While the specific receptor for this compound is a subject of ongoing research, the signaling cascade is predicted to follow a canonical GPCR pathway, such as activation of Gq or Gi proteins.
References
- 1. pnas.org [pnas.org]
- 2. Primary structure of the precursor for the sea anemone neuropeptide this compound (less than Glu-Gly-Arg-Phe-NH2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Primary structure of the precursor for the anthozoan neuropeptide this compound from Renilla köllikeri: evidence for unusual processing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a novel type of processing sites in the precursor for the sea anemone neuropeptide this compound (<Glu-Gly-Arg-Phe-NH2) from Anthopleura elegantissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Primary structure of the precursor for the sea anemone neuropeptide this compound (less than Glu-Gly-Arg-Phe-NH2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3´ RACE System for Rapid Amplification of cDNA Ends | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. 5´ RACE System for Rapid Amplification of cDNA Ends | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Degenerate primers: Design and use [qiagen.com]
- 9. Degenerate primer design [science.umd.edu]
- 10. Rapid amplification of cDNA ends - Wikipedia [en.wikipedia.org]
- 11. A simple and reliable 5′-RACE approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mskcc.org [mskcc.org]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Signaling pathways and physiological functions of Drosophila melanogaster FMRFamide-related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. RFamide Peptides: Structure, Function, Mechanisms and Pharmaceutical Potential - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Post-Translational Processing of the Antho-RFamide Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The biosynthesis of the neuropeptide Antho-RFamide (
Introduction
Antho-RFamides are a family of neuropeptides characterized by the C-terminal sequence Arg-Phe-NH₂. First isolated from the sea anemone Anthopleura elegantissima, these peptides are involved in the regulation of various physiological processes in cnidarians, including muscle contraction and neurotransmission. Like most neuropeptides, Antho-RFamides are synthesized as part of a larger precursor protein that undergoes extensive post-translational processing to release the final, active peptides.
The processing of the this compound precursor is distinguished by a key feature: the requirement for proteolytic cleavage at the C-terminal side of acidic amino acid residues. This is in stark contrast to the well-established paradigm of neuropeptide processing in vertebrates and insects, which primarily involves cleavage at basic residues by prohormone convertases. This unique processing pathway hints at the existence of novel proteases with unusual substrate specificities, making the this compound system a compelling subject for both basic research and potential biotechnological applications.
The this compound Precursor Protein
The precursor protein for this compound is a polypeptide that contains multiple copies of the immature this compound sequence. The general structure of the precursor, as deduced from cDNA cloning in various cnidarian species, consists of a signal peptide at the N-terminus, followed by a pro-region containing numerous copies of the neuropeptide sequence, each flanked by processing sites.
The immature this compound sequence is typically Gln-Gly-Arg-Phe-Gly (QGRFG). The N-terminal Gln is the precursor to the pyroglutamyl (
The number of this compound repeats within a single precursor molecule can be substantial, ensuring an efficient amplification of the peptide signal from a single transcript. For instance, the precursor in the sea pansy Renilla koellikeri contains 36 copies of the immature this compound sequence, while the precursor in the sea anemone Anthopleura elegantissima contains 13-14 copies.[1][2]
Table 1: Characteristics of this compound Precursors in Different Cnidarian Species
| Species | Number of Immature this compound Repeats | Other Putative Neuropeptides | Reference |
| Renilla koellikeri | 36 | 2 | [1] |
| Anthopleura elegantissima (precursor 1) | 13 | 9 | [2] |
| Anthopleura elegantissima (precursor 2) | 14 | 8 | [2] |
| Sea Anemone (unspecified) | 19 | 7 | [3][4] |
The Post-Translational Processing Pathway
The maturation of the this compound precursor into bioactive peptides involves a multi-step enzymatic cascade that takes place within the secretory pathway. The key steps are:
-
Signal Peptide Cleavage: Following translocation into the endoplasmic reticulum, the N-terminal signal peptide is removed by a signal peptidase.
-
Disulfide Bond Formation: While not explicitly detailed for all this compound precursors, the formation of disulfide bonds within the pro-region can occur at this stage to ensure proper folding.
-
Proteolytic Cleavage: This is the most critical and unique step in this compound biosynthesis. It involves endoproteolytic cleavage at both the C-terminus and the N-terminus of the immature peptide sequences.
-
Exopeptidase Trimming: After endoproteolytic cleavage, any remaining flanking basic or acidic residues may be removed by carboxypeptidases or aminopeptidases, respectively.
-
C-terminal α-Amidation: The C-terminal glycine residue is converted to an α-amide group, a common modification that enhances the biological activity and stability of many neuropeptides.
-
N-terminal Pyroglutamate Formation: The N-terminal glutamine residue is cyclized to form a pyroglutamyl residue, which protects the peptide from degradation by aminopeptidases.
Proteolytic Cleavage: A Tale of Two Specificities
The proteolytic processing of the this compound precursor is a two-part process involving cleavage at both basic and acidic residues.
Consistent with canonical neuropeptide processing, the C-terminus of the immature this compound sequence is flanked by single or paired basic amino acid residues, typically Arginine (Arg) or Lysine-Arginine (Lys-Arg).[2][3] These sites are recognized and cleaved by prohormone convertase-like enzymes. This initial cleavage liberates the immature peptide with a C-terminal Glycine residue.
The most striking feature of this compound processing is the cleavage at the N-terminus of the immature peptide, which occurs at the C-terminal side of acidic residues, such as Glutamic acid (Glu) or Aspartic acid (Asp).[1][2][3] This observation strongly suggests the involvement of a novel type of processing enzyme, an endoprotease or an aminopeptidase with a preference for acidic residues, which is unusual in the context of neuropeptide biosynthesis.[1][3] The existence of such an enzyme in cnidarian neurons points to a distinct evolutionary trajectory for neuropeptide processing machinery in these early metazoans.
Diagram 1: this compound Precursor Processing Pathway
Caption: Overview of the post-translational processing of the this compound precursor.
Experimental Protocols
The study of this compound precursor processing involves a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Cloning of the this compound Precursor cDNA
Objective: To obtain the nucleic acid sequence encoding the this compound precursor protein.
Methodology:
-
RNA Extraction: Total RNA is extracted from the neuronal tissue of the target cnidarian species using standard methods such as TRIzol reagent.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and an oligo(dT) primer.
-
PCR Amplification: Degenerate primers are designed based on conserved regions of known this compound precursor sequences. These primers are used to amplify a fragment of the cDNA by PCR.
-
RACE (Rapid Amplification of cDNA Ends): 5' and 3' RACE are performed to obtain the full-length cDNA sequence.
-
Cloning and Sequencing: The full-length PCR product is cloned into a suitable vector (e.g., pGEM-T Easy) and sequenced to determine the complete open reading frame of the precursor protein.
Diagram 2: Experimental Workflow for cDNA Cloning
Caption: Workflow for cloning the this compound precursor cDNA.
Analysis of Processed Peptides by Mass Spectrometry
Objective: To identify and quantify the mature this compound peptides and processing intermediates.
Methodology:
-
Tissue Homogenization and Extraction: Neuronal tissue is homogenized in an acidic extraction buffer (e.g., 0.1% trifluoroacetic acid) to inactivate proteases and precipitate larger proteins.
-
Solid-Phase Extraction (SPE): The peptide-containing supernatant is subjected to SPE using a C18 cartridge to desalt and concentrate the peptides.
-
High-Performance Liquid Chromatography (HPLC): The extracted peptides are separated by reverse-phase HPLC. Fractions are collected.
-
Mass Spectrometry (MS): The molecular masses of the peptides in each fraction are determined using MALDI-TOF MS or ESI-MS.
-
Tandem Mass Spectrometry (MS/MS): Peptides of interest are subjected to MS/MS analysis to determine their amino acid sequence and confirm the presence of post-translational modifications.
Diagram 3: Mass Spectrometry Analysis Workflow
Caption: Workflow for the analysis of processed neuropeptides by mass spectrometry.
The Enigmatic Processing Enzymes
While the C-terminal processing of the this compound precursor is likely carried out by members of the prohormone convertase family, the identity of the enzyme(s) responsible for the N-terminal cleavage at acidic residues remains elusive. The characterization of this novel protease is a key area for future research.
Potential Candidates:
-
A Novel Endopeptidase: An endopeptidase with a substrate specificity for acidic residues.
-
An Aminopeptidase with Unusual Activity: An aminopeptidase that can cleave C-terminally to acidic residues in the pro-region.
The purification and characterization of this enzyme will be instrumental in fully understanding the biosynthesis of Antho-RFamides and could reveal a new class of proteases with potential applications in biotechnology and drug development.
Conclusion and Future Directions
The post-translational processing of the this compound precursor represents a significant departure from the well-characterized pathways of neuropeptide biosynthesis. The discovery of a processing step that involves cleavage at acidic residues has opened up new avenues of research into the evolution of neuropeptide signaling and the diversity of proteolytic enzymes.
Future research in this area should focus on:
-
Isolation and Characterization of the Acidic-Residue-Cleaving Enzyme: This is the most critical next step to fully elucidate the processing pathway.
-
Quantitative Analysis of Processing Efficiency: Determining the kinetics and efficiency of each processing step will provide a more complete picture of the regulation of this compound production.
-
Comparative Studies across Cnidarian Species: Investigating the processing of this compound precursors in a wider range of cnidarians will provide insights into the evolution of this unique pathway.
-
Exploring the Potential for Novel Drug Targets: The unique processing enzymes in this pathway could represent novel targets for the development of drugs to modulate neuronal function in cnidarians, which could have implications for understanding and potentially controlling populations of pest species like jellyfish.
This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals interested in the fascinating world of this compound biosynthesis. The unique molecular mechanisms at play in this system not only challenge our current understanding of neuropeptide processing but also offer exciting opportunities for future discoveries.
References
- 1. Kinetics of precursor cleavage at the dibasic sites. Involvement of peptide dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Chemical biology approaches for studying posttranslational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Multiplicity of Post-Translational Modifications in Pro-Opiomelanocortin-Derived Peptides [frontiersin.org]
Evolutionary Conservation of the Antho-RFamide Neuropeptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the evolutionary conservation of the Antho-RFamide neuropeptide sequence, a key signaling molecule in Cnidaria. We delve into the molecular structure of its precursor protein, summarize its quantitative distribution across various species, and provide detailed experimental protocols for its investigation. Furthermore, this guide presents visual representations of its signaling pathway and a typical experimental workflow to facilitate a deeper understanding for researchers and professionals in drug development.
Data Presentation: Quantitative Analysis of this compound Precursor Proteins
The evolutionary conservation of this compound is evident in its widespread presence across different cnidarian species. The neuropeptide is synthesized from a large precursor protein that contains multiple copies of the immature this compound sequence (Gln-Gly-Arg-Phe-Gly). The number of these repeats, along with other related peptide sequences, varies among species, providing insights into the evolutionary pressures and functional demands on this signaling system.
| Species | Class | Number of Immature this compound Copies | Other Putative Neuropeptides on Precursor | Reference |
| Renilla köllikeri (Sea Pansy) | Anthozoa | 36 | 2 | [1] |
| Calliactis parasitica (Sea Anemone) | Anthozoa | 19 | 6 | [2][3] |
| Anthopleura elegantissima (Sea Anemone) | Anthozoa | 13-14 (two precursors) | 9 and 8 respectively | [4] |
| Acropora millepora | Anthozoa | 12 (incomplete precursor) | Not specified | [5] |
| Acropora digitifera | Anthozoa | 12 | Not specified | [5] |
| Montipora capatata | Anthozoa | 5 (preprohormone fragment) | Not specified | [5] |
| Pocillopora damicornis | Anthozoa | 18 (preprohormone fragment) | Not specified | [5] |
| Stylophora pistillata | Anthozoa | 14 | Not specified | [5] |
| Porites rus | Anthozoa | 11 | Not specified | [5] |
| Exaiptasia diaphana | Anthozoa | 20 (incomplete preprohormone) | Not specified | [5] |
| Chrysaora hysoscella | Scyphozoa | High levels of immunoreactivity | Not specified | [6] |
| Cyanea capillata | Scyphozoa | High levels of immunoreactivity | Not specified | [6] |
| Cyanea lamarckii | Scyphozoa | High levels of immunoreactivity (up to 55 nmol/animal) | Not specified | [6] |
Experimental Protocols
The study of neuropeptides like this compound employs a variety of sophisticated techniques to elucidate their structure, localization, and function.[7][8] Here, we provide detailed methodologies for key experiments.
Immunohistochemistry (IHC) for this compound Localization
This protocol is a general guideline for localizing this compound in paraffin-embedded tissue sections. Optimization for specific antibodies and tissues is recommended.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBST)
-
Primary antibody against this compound
-
Biotinylated secondary antibody (e.g., Goat anti-Rabbit IgG)
-
Avidin-Biotin Complex (ABC) reagent
-
Chromogen substrate (e.g., DAB)
-
Counterstain (e.g., Hematoxylin)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Immerse in 100% ethanol (2 changes for 3 minutes each).
-
Immerse in 95% ethanol (1 change for 3 minutes).
-
Immerse in 70% ethanol (1 change for 3 minutes).
-
Rinse in deionized water for 5 minutes.[9]
-
-
Antigen Retrieval:
-
Pre-heat Antigen Retrieval Buffer to 95-100°C.
-
Immerse slides in the heated buffer for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.[9]
-
-
Immunostaining:
-
Rinse slides with Wash Buffer.
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with Wash Buffer.
-
Apply Blocking Buffer and incubate for 1 hour at room temperature.
-
Dilute the primary anti-Antho-RFamide antibody in Blocking Buffer.
-
Drain blocking solution and apply the diluted primary antibody. Incubate overnight at 4°C.[10]
-
Rinse slides with Wash Buffer (3 changes for 5 minutes each).
-
Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Rinse with Wash Buffer (3 changes for 5 minutes each).
-
Apply the ABC reagent and incubate for 30 minutes at room temperature.
-
Rinse with Wash Buffer (3 changes for 5 minutes each).[9]
-
-
Visualization and Mounting:
-
Apply the chromogen substrate and monitor color development under a microscope.
-
Immerse slides in deionized water to stop the reaction.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.[9]
-
In Situ Hybridization for this compound mRNA Localization
This technique is used to visualize the cellular location of this compound gene expression.
Materials:
-
Cryostat sections of fixed tissue
-
35S- or 32P-labeled oligonucleotide probe complementary to this compound mRNA
-
Hybridization buffer
-
Washing solutions of varying stringency
-
Autoradiography emulsion
-
Microscope
Procedure:
-
Probe Labeling: The oligonucleotide probe is 3'-end labeled with [35S]-dCTP or [32P]-dCTP using terminal transferase.[11]
-
Hybridization: The labeled probe is hybridized to the fixed tissue sections.[11]
-
Washing: Stringent washing steps are performed to remove non-specifically bound probes.[2]
-
Detection: The hybridization signal is detected autoradiographically.[11]
Mass Spectrometry for Neuropeptide Identification
Mass spectrometry (MS) is a powerful tool for identifying and sequencing neuropeptides from complex biological samples.[7]
Procedure Outline:
-
Sample Preparation: Tissues are dissected and homogenized. Neuropeptides are extracted and purified.
-
Mass Spectrometric Analysis: The sample is introduced into the mass spectrometer. Peptides are ionized and their mass-to-charge ratio is measured.
-
Tandem Mass Spectrometry (MS/MS): Peptides of interest are fragmented, and the masses of the fragments are measured to determine the amino acid sequence.[7]
-
Data Analysis: The resulting spectra are compared to databases of known neuropeptides or sequenced de novo.[7]
Calcium Imaging for Functional Analysis
Calcium imaging is used to measure the intracellular calcium changes in response to neuropeptide application, providing insights into receptor activation and downstream signaling.[12]
Materials:
-
Live tissue preparations (e.g., spinal cord slices) or cultured cells[13]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM) or genetically encoded calcium indicators (e.g., GCaMP)[14][15]
-
Fluorescence microscope
-
This compound peptide solution
Procedure:
-
Loading the Calcium Indicator: The tissue or cells are loaded with the calcium-sensitive dye.[14]
-
Baseline Imaging: The baseline fluorescence is recorded before the application of the neuropeptide.
-
Neuropeptide Application: The this compound solution is applied to the preparation.
-
Imaging Calcium Transients: Changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration, are recorded over time.[13]
-
Data Analysis: The change in fluorescence is quantified to determine the cellular response to the neuropeptide.
Mandatory Visualizations
This compound Signaling Pathway
Experimental Workflow for this compound Research
References
- 1. Primary structure of the precursor for the anthozoan neuropeptide this compound from Renilla köllikeri: evidence for unusual processing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Primary structure of the precursor for the sea anemone neuropeptide this compound (less than Glu-Gly-Arg-Phe-NH2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a novel type of processing sites in the precursor for the sea anemone neuropeptide this compound (<Glu-Gly-Arg-Phe-NH2) from Anthopleura elegantissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative genomics study of neuropeptide genes in the cnidarian subclasses Hexacorallia and Ceriantharia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The presence and distribution of this compound-like material in scyphomedusae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New techniques, applications and perspectives in neuropeptide research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New techniques, applications and perspectives in neuropeptide research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Localization of neuropeptide Y messenger ribonucleic acid in rat and mouse brain by in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Calcium Imaging Approaches in Investigation of Pain Mechanism in the Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuropeptide mediated calcium signaling in the suprachiasmatic nucleus network - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Methodological & Application
Application Notes and Protocols: Solid-Phase Synthesis of Antho-RFamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of Antho-RFamide (pGlu-Gly-Arg-Phe-NH₂), a neuropeptide originally isolated from the sea anemone Anthopleura elegantissima.[1][2][3] The synthesis is based on the widely adopted Fmoc/tBu strategy, which offers high yields and purity.[] This protocol outlines the materials, equipment, and step-by-step procedures for resin preparation, amino acid coupling, deprotection, cleavage, and purification. Additionally, a representative signaling pathway for RFamide peptides is presented to provide context for the biological function of this compound.
Introduction
This compound is a member of the RFamide peptide family, characterized by a common C-terminal Arg-Phe-NH₂ sequence.[1][3] These neuropeptides are widespread throughout the animal kingdom and are involved in a variety of physiological processes, including the regulation of muscle contraction and reproduction.[5] The synthesis of this compound is crucial for structure-activity relationship studies, pharmacological screening, and the development of novel therapeutic agents. Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the preferred method for obtaining this peptide due to its efficiency, mild reaction conditions, and suitability for automation.[][6]
Data Presentation
The solid-phase synthesis of this compound using the Fmoc strategy is a highly efficient process. The following table summarizes the expected quantitative data for the synthesis on a 0.1 mmol scale.
| Parameter | Expected Value | Notes |
| Resin Loading | 0.5 - 0.8 mmol/g | Dependent on the specific Rink Amide resin used. |
| Fmoc Deprotection Efficiency | > 99% | Monitored by UV absorbance of the dibenzofulvene-piperidine adduct.[6] |
| Amino Acid Coupling Efficiency | > 99% | Can be monitored by a qualitative ninhydrin (Kaiser) test. |
| Cleavage Yield | 70 - 90% | Dependent on the cleavage cocktail and reaction conditions. |
| Crude Peptide Purity | 60 - 80% | Determined by analytical RP-HPLC. |
| Final Purity (after HPLC) | > 98% | Determined by analytical RP-HPLC. |
Experimental Protocol: Solid-Phase Synthesis of this compound
This protocol describes the manual synthesis of this compound on a 0.1 mmol scale using Rink Amide resin.
Materials
-
Resin: Rink Amide resin (0.5-0.8 mmol/g loading)
-
Fmoc-protected Amino Acids:
-
Fmoc-Phe-OH
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Gly-OH
-
pGlu-OH (Pyroglutamic acid)
-
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
-
Deprotection Reagent: 20% Piperidine in DMF (v/v)
-
Solvents:
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
Methanol
-
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Precipitation/Washing: Cold diethyl ether
-
Purification:
-
Buffer A: 0.1% TFA in H₂O
-
Buffer B: 0.1% TFA in Acetonitrile (ACN)
-
Equipment
-
Peptide synthesis vessel
-
Shaker or vortexer
-
Syringe with filter for washing
-
Rotary evaporator or lyophilizer
-
Analytical and preparative HPLC system with a C18 column
-
Mass spectrometer
Synthesis Workflow
Caption: Experimental workflow for this compound SPPS.
Step-by-Step Procedure
-
Resin Swelling:
-
Place 0.1 mmol of Rink Amide resin in the synthesis vessel.
-
Add DMF to swell the resin for 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
First Amino Acid Coupling (Phenylalanine):
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 20 minutes. Drain and repeat for 5 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Coupling: In a separate vial, dissolve Fmoc-Phe-OH (0.4 mmol), HBTU (0.38 mmol), HOBt (0.4 mmol), and DIPEA (0.8 mmol) in DMF. Add this activation mixture to the resin and agitate for 2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
-
Second Amino Acid Coupling (Arginine):
-
Fmoc Deprotection: Repeat the deprotection step as described above.
-
Coupling: Couple Fmoc-Arg(Pbf)-OH using the same activation and coupling procedure as for Fmoc-Phe-OH. The Pbf group protects the guanidino side chain of arginine.[7] To avoid potential side reactions like lactam formation, ensure efficient and rapid coupling.[8][9]
-
Washing: Wash the resin as described previously.
-
-
Third Amino Acid Coupling (Glycine):
-
Fmoc Deprotection: Repeat the deprotection step.
-
Coupling: Couple Fmoc-Gly-OH using the standard procedure.
-
Washing: Wash the resin.
-
-
Fourth Amino Acid Coupling (Pyroglutamic Acid):
-
Fmoc Deprotection: Repeat the deprotection step to expose the N-terminal amine of glycine.
-
Coupling: Couple pGlu-OH using the standard activation and coupling procedure.
-
Washing: After the final coupling, wash the resin thoroughly with DMF (3x), DCM (3x), and finally with methanol (3x) to shrink the resin. Dry the resin under vacuum.
-
-
Cleavage and Global Deprotection:
-
Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to the dry resin.
-
Agitate the mixture for 2-3 hours at room temperature. The TFA will cleave the peptide from the resin and remove the Pbf side-chain protecting group from Arginine.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (2x) to remove scavengers and residual TFA.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a minimal amount of Buffer A.
-
Purify the peptide using a preparative reverse-phase HPLC system with a C18 column. Use a linear gradient of Buffer B into Buffer A (e.g., 5-65% Buffer B over 60 minutes).
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect the fractions containing the desired peptide.
-
Analyze the purity of the collected fractions using analytical RP-HPLC and confirm the identity and molecular weight by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final this compound peptide as a white powder.
-
This compound Signaling Pathway
RFamide peptides typically exert their biological effects by binding to and activating G protein-coupled receptors (GPCRs). The specific downstream signaling cascade can vary depending on the receptor subtype and the cell type. A representative signaling pathway is depicted below.
Caption: Representative RFamide signaling pathway.
Upon binding of this compound to its GPCR, the receptor undergoes a conformational change, leading to the activation of an associated heterotrimeric G protein (e.g., Gq/11 or Gi/o).[10] This activation can lead to various downstream events, such as the stimulation of phospholipase C (PLC) by Gq/11, resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and subsequent calcium mobilization and protein kinase C (PKC) activation. Alternatively, activation of Gi/o can inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. These signaling cascades ultimately culminate in a specific cellular response, such as the modulation of ion channel activity, gene expression, or muscle contractility.
References
- 1. Primary structure of the precursor for the sea anemone neuropeptide this compound (less than Glu-Gly-Arg-Phe-NH2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a novel type of processing sites in the precursor for the sea anemone neuropeptide this compound (<Glu-Gly-Arg-Phe-NH2) from Anthopleura elegantissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Primary structure of the precursor for the sea anemone neuropeptide this compound (less than Glu-Gly-Arg-Phe-NH2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insight into the Molecular and Functional Diversity of Cnidarian Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. chempep.com [chempep.com]
- 8. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. RFamide Peptides: Structure, Function, Mechanisms and Pharmaceutical Potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Synthetic Antho-RFamide using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antho-RFamides are a family of neuropeptides first isolated from sea anemones, belonging to the broader class of RFamide peptides characterized by a C-terminal Arginyl-Phenylalaninamide motif. The primary member of this family, Antho-RFamide, is a tetrapeptide with the sequence pyroglutamyl-glycyl-arginyl-phenylalaninamide (
High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the standard and most effective method for the purification of synthetic peptides like this compound.[4][5] This technique separates the target peptide from impurities generated during solid-phase peptide synthesis (SPPS), such as truncated sequences, deletion sequences, and incompletely deprotected peptides. This document provides a detailed protocol for the purification of synthetic this compound using RP-HPLC, including method development, scaling up from analytical to preparative scale, and subsequent purity analysis.
Experimental Protocols
Materials and Equipment
Reagents:
-
Crude synthetic this compound (lyophilized powder)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), sequencing grade
-
Dimethyl sulfoxide (DMSO) or 50% ACN/water for sample dissolution
Equipment:
-
Analytical HPLC system with UV detector
-
Preparative HPLC system with UV detector and fraction collector
-
Analytical and preparative C18 reversed-phase columns (e.g., 5 µm particle size, 100-300 Å pore size)
-
Vortex mixer
-
Centrifuge
-
Lyophilizer (freeze-dryer)
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS) for identity confirmation
Sample Preparation
Proper sample preparation is critical to prevent column clogging and ensure optimal separation.
-
Dissolution: Dissolve the crude lyophilized this compound in a suitable solvent. A common starting point is 50% acetonitrile in water.[6] For peptides that are difficult to dissolve, a small amount of DMSO can be used, followed by dilution with the initial mobile phase (e.g., 95% water/5% ACN with 0.1% TFA).
-
Concentration: Prepare a stock solution of the crude peptide at a concentration of approximately 1-5 mg/mL for analytical method development.
-
Filtration: Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[2]
Analytical HPLC Method Development
The goal of the analytical run is to optimize the separation of this compound from its impurities and to determine its retention time. This information will be used to develop an efficient preparative method.
-
Column: Use a C18 analytical column (e.g., 4.6 x 150 mm or 4.6 x 250 mm).
-
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Scouting Gradient: Perform an initial broad gradient run to determine the approximate acetonitrile concentration at which the peptide elutes.
-
Flow Rate: 1.0 mL/min.
-
Gradient: 5% to 95% Mobile Phase B over 30-40 minutes.
-
Detection: Monitor the absorbance at 214 nm and 280 nm. The peptide bond absorbs strongly at 214 nm.
-
-
Gradient Optimization: Based on the scouting run, design a shallower, more focused gradient to improve the resolution around the target peptide peak. For example, if this compound elutes at 30% ACN in the scouting run, an optimized gradient could be:
-
Flow Rate: 1.0 mL/min.
-
Gradient: 20% to 40% Mobile Phase B over 20-30 minutes. A gradient slope of 1% B per minute is a good starting point for optimization.[7]
-
Detection: 214 nm and 280 nm.
-
Preparative HPLC Purification
The optimized analytical method is scaled up for preparative purification to isolate a larger quantity of the pure peptide.
-
Column: Use a C18 preparative column (e.g., 21.2 x 250 mm or 50 x 250 mm) with the same stationary phase chemistry as the analytical column.
-
Mobile Phases: Same as the analytical method (Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in ACN).
-
Scaling up the Gradient: The flow rate and gradient time need to be adjusted for the larger column diameter. The linear flow rate should be kept constant. The new flow rate can be calculated as follows:
-
New Flow Rate = (Preparative Column Radius / Analytical Column Radius)² x Analytical Flow Rate
-
-
Sample Loading: The amount of crude peptide that can be loaded depends on the column dimensions and the complexity of the crude mixture. A general guideline is 1-2 mg of crude peptide per mL of column volume.[5] For a 21.2 x 250 mm column, a load of 20-50 mg is a reasonable starting point. The sample should be dissolved in a minimal amount of solvent, preferably Mobile Phase A.
-
Purification Run:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the filtered crude peptide solution.
-
Run the scaled-up gradient.
-
Fraction Collection: Collect fractions based on the UV absorbance signal, ensuring to collect the main peak corresponding to this compound separately from impurity peaks.
-
-
Post-Purification:
-
Analyze the collected fractions using analytical HPLC to determine their purity.
-
Confirm the identity and mass of the peptide in the pure fractions using mass spectrometry.
-
Pool the fractions that meet the desired purity level (e.g., >95%).
-
Lyophilize the pooled fractions to obtain the pure this compound as a white, fluffy powder.
-
Data Presentation
The following tables summarize typical parameters and expected outcomes for the HPLC purification of a synthetic tetrapeptide like this compound.
Table 1: HPLC Method Parameters
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 21.2 x 250 mm, 5-10 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 20-25 mL/min |
| Scouting Gradient | 5-95% B over 40 min | N/A |
| Optimized Gradient | e.g., 20-40% B over 20 min | e.g., 20-40% B over 20 min |
| Detection | UV at 214 nm & 280 nm | UV at 214 nm & 280 nm |
Table 2: Quantitative Purification Data (Example)
| Parameter | Value | Reference |
| Crude Purity | 30-70% | Dependent on synthesis efficiency. |
| Sample Load | 20-50 mg | Based on a 21.2 x 250 mm column. Typical loading is 1-2 mg/mL of column volume.[5] |
| Purity after HPLC | >95% | Achievable with an optimized gradient. |
| Recovery Rate | 75-90% | Dependent on crude purity and separation resolution.[8] |
Visualizations
Experimental Workflow
Caption: Workflow for synthetic this compound purification.
This compound Signaling Pathway
Antho-RFamides, like other RFamide peptides, are known to act through G-protein coupled receptors (GPCRs).[9] While the specific receptor for this compound is not fully characterized in all species, the general signaling pathway for RFamide peptides often involves the Gq alpha subunit, leading to the activation of Phospholipase C.
Caption: Postulated this compound GPCR signaling pathway.
References
- 1. The Evolution and Variety of RFamide-Type Neuropeptides: Insights from Deuterostomian Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Primary structure of the precursor for the sea anemone neuropeptide this compound (less than Glu-Gly-Arg-Phe-NH2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The presence and distribution of this compound-like material in scyphomedusae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. pharmtech.com [pharmtech.com]
- 6. agilent.com [agilent.com]
- 7. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 8. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FMRFamide G protein-coupled receptors (GPCR) in the cuttlefish Sepiella japonica: Identification, characterization and expression profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Quantification of Antho-RFamide Using a Competitive Radioimmunoassay
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antho-RFamides (
The RIA is a highly sensitive technique based on the principle of competitive binding.[4] In this assay, a fixed amount of radiolabeled this compound (the "tracer") competes with the unlabeled this compound present in a sample or standard for a limited number of binding sites on a specific anti-Antho-RFamide antibody. As the concentration of unlabeled this compound increases, the amount of tracer bound to the antibody decreases. By measuring the radioactivity of the antibody-bound fraction, a standard curve can be generated, allowing for the determination of this compound concentration in unknown samples.
Principle of the Assay
The competitive binding principle of the this compound radioimmunoassay is illustrated in the diagram below. Unlabeled this compound from the sample or standard competes with a fixed quantity of Iodine-125 (¹²⁵I)-labeled this compound for binding to a limited amount of specific polyclonal antibody. The antibody-bound complexes are then precipitated and the radioactivity is measured. The concentration of this compound in the sample is inversely proportional to the measured radioactivity.
References
Application Notes and Protocols for Antho-RFamide Whole-Mount Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the whole-mount immunohistochemical localization of the neuropeptide Antho-RFamide in invertebrate tissues, with a particular focus on marine invertebrates such as sea anemones. The method preserves the three-dimensional structure of the sample, allowing for a comprehensive spatial analysis of the nervous system.
Introduction
Antho-RFamides are a family of neuropeptides found in cnidarians, such as sea anemones, corals, and jellyfish. They are involved in the regulation of various physiological processes, including muscle contraction, behavior, and development. Whole-mount immunohistochemistry (IHC) is a powerful technique to visualize the distribution of these neuropeptides within the entire organism or specific tissues without the need for sectioning. This approach maintains the structural integrity of the neural networks, providing valuable insights into their organization and connectivity.
The following protocol is a synthesized methodology based on established whole-mount IHC procedures for invertebrates and specific considerations for neuropeptide staining. Optimization of incubation times, antibody concentrations, and washing steps is crucial for successful staining and may vary depending on the specific species and tissue being investigated.
Data Presentation
Successful whole-mount immunohistochemistry relies on the careful optimization of several key parameters. The following table summarizes recommended starting concentrations and incubation times for the critical steps in the protocol. Researchers should consider this as a starting point and perform optimization experiments to achieve the best signal-to-noise ratio for their specific sample and antibody.
| Parameter | Recommended Range/Value | Incubation Time | Temperature | Notes |
| Fixative | 4% Paraformaldehyde (PFA) in PBS | 2 hours to overnight | 4°C | The duration of fixation is critical; over-fixation can mask epitopes, while under-fixation leads to poor tissue preservation.[1] For delicate tissues, shorter fixation times are recommended. |
| Permeabilization Agent | 0.5% - 2% Triton X-100 in PBS | 1-4 hours | Room Temperature | Higher concentrations of Triton X-100 can improve antibody penetration in dense tissues but may also damage morphology.[2] |
| Blocking Solution | 5-10% Normal Goat Serum (NGS) in PBS with 0.1% Triton X-100 (PBST) | 1 hour to overnight | 4°C or Room Temperature | The serum used should be from the same species as the secondary antibody to prevent non-specific binding.[3][4] |
| Primary Antibody (this compound) | 1:1000 - 1:5000 dilution in blocking solution | 1-4 days | 4°C | The optimal dilution should be determined empirically. Longer incubation times are generally required for whole-mount samples to ensure full penetration. |
| Secondary Antibody (Fluorophore-conjugated) | 1:500 - 1:1000 dilution in blocking solution | 1-2 days | 4°C | Protect from light to prevent photobleaching of the fluorophore. |
| Washing Steps | 3-5 washes with PBST | 30 minutes to 1 hour per wash | Room Temperature | Thorough washing is essential to reduce background staining. |
Experimental Protocol
This protocol outlines the key steps for whole-mount immunohistochemical staining of this compound.
1. Sample Collection and Relaxation:
-
Collect invertebrate specimens (e.g., sea anemones) and place them in a solution of 7.5% MgCl2 in filtered seawater for 15-30 minutes to relax the tissues and prevent muscle contraction during fixation. This ensures the animal is in a relaxed state for optimal fixation.
2. Fixation:
-
After relaxation, carefully transfer the specimens to a pre-chilled solution of 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS, pH 7.4).
-
Incubate at 4°C for 2 hours to overnight, depending on the size and density of the tissue.[1] Gentle agitation on a rocker or shaker is recommended to ensure even fixation.
3. Washing after Fixation:
-
Remove the fixative and wash the samples extensively with PBS. Perform at least three washes of 30 minutes each to remove all residual PFA.
4. Permeabilization:
-
To allow for antibody penetration, permeabilize the tissues by incubating them in PBS containing 0.5-2% Triton X-100 (PBST) for 1-4 hours at room temperature with gentle agitation.[2] The concentration of Triton X-100 and the incubation time may need to be optimized.
5. Blocking:
-
To prevent non-specific antibody binding, incubate the samples in a blocking solution of 5-10% Normal Goat Serum (NGS) in PBST for at least 1 hour at room temperature or overnight at 4°C.[3][4] The choice of serum should match the host species of the secondary antibody.
6. Primary Antibody Incubation:
-
Dilute the primary antibody against this compound to its optimal concentration (e.g., 1:1000 - 1:5000) in the blocking solution.
-
Incubate the samples in the primary antibody solution for 1-4 days at 4°C with gentle agitation. The extended incubation time is crucial for antibody penetration into the center of the whole-mount sample.
7. Washing after Primary Antibody:
-
Remove the primary antibody solution and wash the samples thoroughly with PBST. Perform at least five washes of 1 hour each to remove unbound primary antibodies and reduce background staining.
8. Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) in the blocking solution to its recommended concentration (e.g., 1:500 - 1:1000).
-
Incubate the samples in the secondary antibody solution for 1-2 days at 4°C with gentle agitation. From this step onwards, all procedures should be carried out in the dark to protect the fluorophore from photobleaching.
9. Final Washes:
-
Remove the secondary antibody solution and wash the samples extensively with PBST (at least three washes of 1 hour each) followed by two washes with PBS to remove the detergent.
10. Mounting and Imaging:
- Clear the samples by incubating them in a graded series of glycerol (e.g., 25%, 50%, 75% in PBS), for at least 1 hour at each step.
- Mount the samples in a suitable mounting medium (e.g., 80% glycerol in PBS) on a microscope slide with a coverslip. Use small spacers to avoid crushing the specimen.
- Image the stained samples using a confocal or fluorescence microscope.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the this compound whole-mount immunohistochemistry protocol.
References
- 1. IHC staining protocol for whole mount samples | Abcam [abcam.com]
- 2. Fluorescent whole-mount method for visualizing 3-dimensional relationships in intact and regenerating adult newt spinal cords - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blocking Strategies for IHC | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Blocking in IHC | Abcam [abcam.com]
Mass Spectrometry Analysis of Antho-RFamide from Tissue Extracts: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antho-RFamides are a class of neuropeptides found in cnidarians, such as sea anemones and corals, that play a crucial role in neurotransmission and the regulation of physiological processes, including muscle contraction.[1][2][3] The accurate identification and quantification of Antho-RFamide in tissue extracts are essential for understanding its biological function and for potential applications in drug discovery and development. This document provides a detailed protocol for the extraction and analysis of this compound from tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4][5]
Data Presentation
While precise quantitative data for this compound across different sea anemone tissues using mass spectrometry is not extensively available in the literature, studies have successfully detected its presence and fragments in various tissue types. The following table summarizes the qualitative detection of this compound and related peptides in different sea anemone species and tissues.
| Sea Anemone Species | Tissue/Sample Type | Detected this compound/Fragments | Reference |
| Actinia fragacea | Tentacles, Mesenteric Filaments, Mucus | This compound neuropeptide type-1-like isoform X2 | [6] |
| Bunodosoma caissarum | Tentacles | 18 distinct fragments of this compound | [7] |
| Chrysaora hysoscella | Whole Animal Extract | This compound-like material (up to 55 nmol/animal by radioimmunoassay) | [8] |
| Cyanea lamarckii | Whole Animal Extract | This compound-like material (up to 55 nmol/animal by radioimmunoassay) | [8] |
Experimental Protocols
This section outlines a comprehensive workflow for the analysis of this compound from tissue extracts, from sample preparation to LC-MS/MS analysis.
Tissue Extraction
This protocol is adapted from established methods for neuropeptide extraction from invertebrate tissues.
Materials:
-
Fresh or frozen tissue samples (e.g., sea anemone tentacles, body wall)
-
Extraction solution: 90% methanol, 9% glacial acetic acid, 1% water
-
Homogenizer (e.g., bead beater or Potter-Elvehjem)
-
Centrifuge
-
Solid-Phase Extraction (SPE) C18 cartridges
-
SPE activation solution: 100% methanol
-
SPE equilibration solution: 0.1% formic acid in water
-
SPE elution solution: 80% acetonitrile with 0.1% formic acid
-
Vacuum manifold for SPE
-
Lyophilizer or vacuum concentrator
Procedure:
-
Weigh the frozen or fresh tissue sample (approximately 100 mg).
-
Add 1 mL of ice-cold extraction solution to the tissue.
-
Homogenize the tissue thoroughly on ice.
-
Incubate the homogenate for 1 hour at 4°C with gentle agitation.
-
Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted peptides.
-
Solid-Phase Extraction (SPE) for sample clean-up and concentration: a. Activate a C18 SPE cartridge by passing 3 mL of 100% methanol through it. b. Equilibrate the cartridge by passing 3 mL of 0.1% formic acid in water. c. Load the supernatant onto the SPE cartridge. d. Wash the cartridge with 3 mL of 0.1% formic acid in water to remove salts and other hydrophilic impurities. e. Elute the peptides with 1 mL of 80% acetonitrile with 0.1% formic acid.
-
Dry the eluted sample using a lyophilizer or a vacuum concentrator.
-
Reconstitute the dried peptide extract in 100 µL of 0.1% formic acid in water for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol provides a starting point for the LC-MS/MS analysis of this compound. Parameters may need to be optimized for specific instrumentation.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Reversed-phase C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Tandem mass spectrometer (e.g., triple quadrupole or Orbitrap) with an electrospray ionization (ESI) source
LC Parameters:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5-60% B
-
35-40 min: 60-95% B
-
40-45 min: 95% B
-
45-50 min: 95-5% B
-
50-60 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Data Acquisition: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM)
-
Precursor and Product Ions for this compound (
-
Precursor Ion (m/z): 518.27 (for [M+H]⁺)
-
Product Ions (m/z): To be determined by initial fragmentation experiments on a synthetic standard. Common fragments would include b- and y-ions resulting from the cleavage of peptide bonds.
-
Visualizations
Experimental Workflow
References
- 1. Frontiers | Comparative Aspects of Structure and Function of Cnidarian Neuropeptides [frontiersin.org]
- 2. Insight into the Molecular and Functional Diversity of Cnidarian Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Multi-Faceted Mass Spectrometric Investigation of Neuropeptides in Callinectes sapidus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomic Diversity of the Sea Anemone Actinia fragacea: Comparative Analysis of Nematocyst Venom, Mucus, and Tissue-Specific Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiomic Approach for Bioprospection: Investigation of Toxins and Peptides of Brazilian Sea Anemone Bunodosoma caissarum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The presence and distribution of this compound-like material in scyphomedusae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording of Antho-RFamide Effects on Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antho-RFamide (
These application notes provide a detailed overview and protocols for studying the electrophysiological effects of this compound, with a focus on its excitatory actions on neuronal and muscular tissues in sea anemones, which serve as a model system.
Data Presentation
The following tables summarize the observed effects of this compound on the electrical activity of conducting systems and muscle contractions in the sea anemone Calliactis parasitica. These data are derived from extracellular and tension recordings, providing insights into the peptide's excitatory nature.
Table 1: Effects of this compound on Slow Muscle Contractions in Calliactis parasitica
| Parameter | Observation | This compound Concentration | Reference |
| Sphincter Muscle | Increase in tone, contraction amplitude, and frequency. | 10⁻⁶ mol l⁻¹ | [2] |
| Parietal Muscle | Increased contraction frequency and amplitude. | 10⁻⁶ mol l⁻¹ | [2] |
| Circular Muscle | Increased contraction frequency and amplitude. | 10⁻⁶ mol l⁻¹ | [2] |
| Threshold Concentration | Contraction of isolated sphincter muscle. | Not specified | [2] |
Table 2: Effects of this compound on Electrical Activity of Conducting Systems in Calliactis parasitica
| Conducting System | Effect | This compound Concentration | Application Site | Reference |
| Slow System 1 (SS1) | Increased pulse frequency. | 10⁻⁷ mol l⁻¹ | Endodermal | [2] |
| Slow System 2 (SS2) | Increased pulse frequency. | 10⁻⁶ mol l⁻¹ | Endodermal | [2] |
| Through-conducting Nerve Net (TCNN) | No effect. | Up to 10⁻⁶ mol l⁻¹ | Endodermal | [2] |
Table 3: Effects of this compound on Spontaneous Tentacle Contractions in Actinia equina
| Parameter | Observation | This compound Concentration | Reference |
| Contraction Frequency | Marked increase. | > 10⁻⁷ mol l⁻¹ | [3] |
| Contraction Duration | Increased by 45 ± 11%. | 10⁻⁵ mol l⁻¹ | [3] |
Experimental Protocols
The following protocols are based on the methodologies described by McFarlane et al. (1987) for studying the effects of this compound on sea anemone preparations. These can be adapted for other invertebrate neuronal preparations.
Protocol 1: Preparation of Sea Anemone Tissues
Objective: To isolate muscle and nerve net preparations from the sea anemone Calliactis parasitica.
Materials:
-
Sea anemones (Calliactis parasitica) maintained in aerated seawater (16-19°C).
-
Dissecting dish lined with wax.
-
Fine scissors, forceps, and insect pins.
-
Seawater (filtered).
Procedure:
-
Select a healthy sea anemone and allow it to attach to a small stone or shell in a beaker of seawater.
-
For sphincter muscle preparations, carefully cut around the base of the column to detach the anemone.
-
Make a cut down the column to open the animal and expose the internal structures.
-
Pin the opened column, endoderm side up, in the dissecting dish filled with seawater.
-
Carefully dissect out the sphincter muscle, which is located at the top of the column. For isolated preparations, trim away tentacles, ectoderm, and endoderm as required.[2]
-
For circular muscle preparations, cut a ring of the body column from the mid-region.
-
For nerve net recordings, preparations of the column wall containing the endodermal nerve nets (SS1 and SS2) can be used.
-
Allow preparations to recover for at least 24 hours in aerated seawater before experimentation.
Protocol 2: Electrophysiological Recording of Conducting Systems
Objective: To record the electrical activity of the slow conducting systems (SS1 and SS2) in response to this compound application.
Materials:
-
Isolated sea anemone column wall preparation.
-
Recording chamber perfused with seawater.
-
Suction electrodes.
-
AC-coupled preamplifier and amplifier.
-
Oscilloscope and chart recorder or digital data acquisition system.
-
Synthetic this compound (
Procedure:
-
Mount the column wall preparation, endoderm side up, in the recording chamber.
-
Continuously perfuse the preparation with fresh seawater.
-
Place two suction electrodes onto the endodermal surface, spaced several millimeters apart, to record electrical activity from the SS1 and SS2.
-
Record baseline electrical activity for a stable period. The SS1 is characterized by pulses of variable amplitude and long duration, while the SS2 has pulses of more constant amplitude and shorter duration.
-
Prepare stock solutions of this compound in seawater.
-
Introduce this compound into the perfusion system at the desired final concentration (e.g., 10⁻⁷ to 10⁻⁶ mol l⁻¹).[2]
-
Record the changes in the frequency and amplitude of pulses in both the SS1 and SS2.
-
Wash out the peptide with fresh seawater to observe recovery.
Protocol 3: Recording of Muscle Contractions
Objective: To measure the contractile responses of isolated sea anemone muscles to this compound.
Materials:
-
Isolated sphincter or circular muscle preparations.
-
Organ bath with continuous perfusion of seawater.
-
Isotonic force transducer.
-
Chart recorder or digital data acquisition system.
-
Synthetic this compound.
Procedure:
-
Mount the isolated muscle preparation in the organ bath, attaching one end to a fixed point and the other to the force transducer.
-
Apply a small amount of resting tension to the muscle.
-
Perfuse the preparation with seawater and record baseline spontaneous contractions.
-
Introduce this compound into the organ bath to achieve the desired final concentration.
-
Record changes in muscle tone (baseline tension), contraction frequency, and contraction amplitude.[2]
-
Perform a dose-response analysis by applying increasing concentrations of the peptide.
-
Wash out the peptide to observe the reversal of the effect.
Mandatory Visualization
Hypothesized Signaling Pathway of this compound
The precise signaling pathway for this compound is not fully elucidated. However, based on the known mechanisms of other RFamide peptides and neuropeptides in general, a plausible pathway involves a G-protein coupled receptor (GPCR) leading to neuronal depolarization and increased excitability.
References
Application Notes and Protocols for Calcium Imaging of Neuronal Response to Antho-RFamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antho-RFamides are a class of neuropeptides found in cnidarians that are known to play a role in neurotransmission and neuromodulation. Understanding the precise mechanisms by which these peptides exert their effects on neuronal activity is crucial for neuroscience research and may provide insights for novel drug development strategies. One key aspect of neuronal activation is the fluctuation of intracellular calcium concentration ([Ca²⁺]i). Calcium imaging is a powerful technique that allows for the real-time visualization and quantification of these changes in response to stimuli such as neuropeptides.
These application notes provide a comprehensive guide to studying the neuronal response to Antho-RFamide using calcium imaging. The protocols detailed below are based on established methods for calcium imaging in neuronal cultures and are adapted for the specific investigation of neuropeptide-mediated signaling. While direct quantitative data for this compound is limited in publicly available literature, the information presented is based on studies of closely related RF-amide peptides that act on similar G-protein coupled receptors (GPCRs).
Principle of the Assay
The fundamental principle of this application is to measure changes in intracellular calcium concentration in cultured neurons upon application of this compound. This is achieved by loading the neurons with a calcium-sensitive fluorescent indicator. When this compound binds to its specific G-protein coupled receptor (GPCR) on the neuronal surface, it is hypothesized to activate a signaling cascade that leads to the release of calcium from intracellular stores, and potentially the influx of extracellular calcium. The fluorescent indicator binds to the increased intracellular calcium, resulting in a change in its fluorescence intensity, which can be detected and quantified using fluorescence microscopy.
Signaling Pathway
Antho-RFamides, like other RF-amide peptides, are believed to exert their effects through G-protein coupled receptors (GPCRs). Evidence from related peptides suggests that this compound likely binds to a Gαq/11-coupled receptor. Activation of this receptor initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[1]
Figure 1: Proposed signaling pathway for this compound-induced calcium release.
Quantitative Data Summary
The following table summarizes the expected quantitative data from calcium imaging experiments with RF-amide peptides, which can be used as a benchmark for studies with this compound. It is important to note that these values are based on studies of related peptides and may vary depending on the specific neuronal type, culture conditions, and the specific this compound peptide used.
| Parameter | Expected Range/Value | Notes |
| Percentage of Responsive Neurons | 10 - 70% | Highly dependent on the neuronal culture purity and the expression level of the specific this compound receptor. |
| Agonist Concentration (this compound) | 10 nM - 10 µM | A dose-response curve should be generated to determine the optimal concentration and EC₅₀ value. |
| Peak Amplitude of Calcium Response (ΔF/F₀) | 1.5 - 5.0 fold increase | The magnitude of the fluorescence change will depend on the calcium indicator used and the concentration of the peptide. |
| Time to Peak | 5 - 30 seconds | The latency to the peak response after peptide application. |
| Duration of Calcium Transient | 30 - 180 seconds | The time it takes for the calcium signal to return to baseline. |
| EC₅₀ Value | 10 - 500 nM | The concentration of this compound that produces 50% of the maximal response. This needs to be determined experimentally. |
Experimental Protocols
Protocol 1: Preparation of Primary Neuronal Cultures
This protocol describes the preparation of primary cortical or hippocampal neurons from embryonic rodents, which are commonly used models for studying neuronal signaling.
Materials:
-
Timed-pregnant rodent (e.g., rat E18 or mouse E16)
-
Dissection medium (e.g., Hibernate-E)
-
Enzymatic dissociation solution (e.g., papain or trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture dishes or coverslips
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Euthanize the pregnant rodent according to approved animal welfare protocols.
-
Aseptically dissect the embryos and isolate the desired brain region (cortex or hippocampus).
-
Mince the tissue into small pieces in cold dissection medium.
-
Incubate the tissue in the enzymatic dissociation solution according to the manufacturer's instructions to dissociate the cells.
-
Gently triturate the cell suspension with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the cell pellet in pre-warmed plating medium.
-
Determine the cell density using a hemocytometer.
-
Plate the neurons at a suitable density onto the coated culture vessels.
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO₂. Change half of the medium every 3-4 days.
-
Neurons are typically ready for experiments between 7 and 14 days in vitro (DIV).
References
Application Notes and Protocols for Functional Assays of Antho-RFamide Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for commonly used functional assays to investigate the activation of Antho-RFamide receptors, a class of G-protein coupled receptors (GPCRs). The selection of an appropriate assay is contingent on the specific G-protein coupling profile of the receptor subtype under investigation. The primary signaling pathways for GPCRs involve the modulation of intracellular second messengers such as calcium (Ca2+) and cyclic adenosine monophosphate (cAMP), as well as the recruitment of β-arrestin.
Key Functional Assays
Three primary types of functional assays are widely employed to characterize the activation of GPCRs like the this compound receptor:
-
Intracellular Calcium Mobilization Assays: Ideal for receptors that couple to Gq proteins, leading to an increase in intracellular calcium concentrations.[1][2][3]
-
cAMP Accumulation Assays: Suitable for receptors that couple to Gs (stimulatory) or Gi (inhibitory) proteins, which respectively increase or decrease the intracellular levels of cAMP.[4][5][6][7][8]
-
β-Arrestin Recruitment Assays: A universal assay applicable to most GPCRs, as it measures the recruitment of β-arrestin to the activated receptor, a common step in receptor desensitization and signaling.
Data Presentation: Quantitative Comparison of Assay Parameters
The following table summarizes typical quantitative data obtained from functional assays for GPCR activation. Note that specific values for this compound receptors will be dependent on the specific receptor subtype, ligand, and cell system used.
| Assay Type | Parameter Measured | Agonist (Typical EC50) | Antagonist (Typical IC50) | Key Considerations |
| Intracellular Calcium Mobilization | Change in fluorescence intensity of a calcium-sensitive dye | 1 nM - 10 µM | 10 nM - 50 µM | Rapid and transient signal. Requires kinetic plate reader.[1] |
| cAMP Accumulation (Gs-coupled) | Luminescence or FRET signal | 10 nM - 20 µM | 50 nM - 100 µM | Endpoint or kinetic measurements are possible. Use of PDE inhibitors like IBMX can enhance signal.[6] |
| cAMP Inhibition (Gi-coupled) | Decrease in forskolin-stimulated cAMP levels | 5 nM - 15 µM | 20 nM - 80 µM | Requires stimulation with an adenylyl cyclase activator like forskolin. |
| β-Arrestin Recruitment | Enzyme complementation or resonance energy transfer | 1 nM - 5 µM | 10 nM - 30 µM | Independent of G-protein coupling pathway. Can be used for screening. |
Signaling Pathways and Experimental Workflows
This compound Receptor Signaling Pathways
This compound receptors, like other RFamide peptide receptors, are known to couple to various G-proteins, leading to distinct downstream signaling cascades. The specific pathway activated is dependent on the receptor subtype.
Caption: Potential signaling pathways of this compound receptors.
Experimental Workflow: Intracellular Calcium Mobilization Assay
This workflow outlines the key steps for measuring intracellular calcium changes upon receptor activation.
Caption: Workflow for a calcium mobilization assay.
Experimental Workflow: cAMP Accumulation Assay
This workflow details the procedure for quantifying changes in intracellular cAMP levels.
Caption: Workflow for a cAMP accumulation assay.
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
Materials:
-
HEK293 cells (or other suitable cell line) stably or transiently expressing the this compound receptor.
-
96-well, black, clear-bottom microplates.[3]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Fluo-4 AM calcium indicator dye.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound peptide or other test compounds.
-
Fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Seeding:
-
Dye Loading:
-
Compound Preparation:
-
Prepare serial dilutions of the this compound peptide or other test compounds in assay buffer at 2X the final desired concentration.
-
-
Measurement:
-
Place the assay plate in the fluorescence kinetic plate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm, emission at 525 nm).
-
Establish a baseline reading for 10-20 seconds.
-
Add 100 µL of the 2X compound solution to the wells.
-
Continue recording the fluorescence signal for at least 60-180 seconds to capture the peak response.[1]
-
-
Data Analysis:
-
Determine the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: cAMP Accumulation Assay (Luminescence-Based)
Materials:
-
CHO-K1 or HEK293 cells expressing the this compound receptor.
-
White, opaque 96-well microplates.
-
Cell culture medium.
-
cAMP-Glo™ Assay kit (Promega) or similar.[4]
-
IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase (PDE) inhibitor.
-
Forskolin (for Gi-coupled receptor assays).
-
This compound peptide or other test compounds.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed cells into a white, opaque 96-well plate and incubate until they reach the desired confluency.
-
-
Assay Preparation:
-
Aspirate the culture medium and add assay buffer containing a PDE inhibitor such as IBMX (e.g., 500 µM).[6]
-
Incubate for 15-30 minutes at room temperature.
-
-
Compound Addition:
-
For Gs-coupled receptors: Add serial dilutions of the agonist.
-
For Gi-coupled receptors: Add serial dilutions of the agonist in the presence of a fixed concentration of forskolin (e.g., 5 µM) to stimulate basal cAMP production.[5]
-
Incubate for 15-30 minutes at room temperature.
-
-
Cell Lysis and Detection:
-
Measurement:
-
Measure the luminescence signal using a plate-reading luminometer. The signal is inversely proportional to the cAMP concentration.[4]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the luminescence readings to cAMP concentrations.
-
Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a dose-response curve to determine the EC50 or IC50 value.
-
References
- 1. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 3. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 4. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cosmobio.co.jp [cosmobio.co.jp]
- 8. promega.com [promega.com]
Application Notes and Protocols for the Identification of Antho-RFamide Receptor Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antho-RFamides are a family of neuropeptides found in cnidarians, such as sea anemones and corals, where they play crucial roles in neurotransmission and neuromodulation.[1][2] These peptides are characterized by a C-terminal Arg-Phe-NH2 motif.[3] The identification and characterization of their cognate receptors, which are predicted to be G-protein coupled receptors (GPCRs), are essential for understanding their physiological functions and for the potential development of novel therapeutic agents. This document provides detailed application notes and protocols for the identification and characterization of Antho-RFamide receptor proteins.
Key Identification Strategies
The identification of this compound receptors typically follows a "reverse pharmacology" approach, where the receptor is unknown, but the endogenous ligand (this compound peptide) has been identified.[4] The general workflow involves:
-
Receptor Candidate Selection: Based on genomic or transcriptomic data, orphan GPCRs from the organism of interest are identified as potential candidates.
-
Receptor Cloning and Expression: Candidate receptor genes are cloned into expression vectors for heterologous expression in cultured cell lines (e.g., HEK293T, CHO).
-
Functional Screening: Expressed receptors are challenged with synthetic this compound peptides, and receptor activation is monitored using functional assays that measure downstream signaling events.
-
Pharmacological Characterization: Once a receptor is confirmed, its pharmacological properties, including ligand affinity and potency, are determined using binding and functional assays.
Signaling Pathways of this compound Receptors
This compound receptors, as GPCRs, are expected to signal through various intracellular pathways upon ligand binding. The specific pathway depends on the G-protein subtype (Gαs, Gαi, Gαq) to which the receptor couples.
-
Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a response that can be readily measured.[4]
-
Gαs Pathway: Gαs activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[5]
-
Gαi Pathway: Gαi activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[5]
It is also possible to engineer the experimental system to redirect signaling through a specific pathway. For instance, co-expression of a promiscuous G-protein subunit like Gα16 can force a receptor that normally couples to a different G-protein to signal through the Gαq/calcium pathway.[4]
Caption: Generalized signaling pathways for this compound receptors.
Experimental Workflow for Receptor Identification
The following diagram illustrates a typical workflow for identifying and characterizing an this compound receptor.
References
- 1. Isolation of pyroGlu-Gly-Arg-Phe-NH2 (this compound), a neuropeptide from sea anemones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The presence and distribution of this compound-like material in scyphomedusae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of pyroGlu-Gly-Arg-Phe-NH2 (this compound), a neuropeptide from sea anemones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Reducing Background Noise in Antho-RFamide Immunohistochemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise in Antho-RFamide immunohistochemistry (IHC) experiments.
Troubleshooting Guides
High background staining can obscure specific signals, leading to misinterpreted results. The following guides address common causes of high background and provide targeted solutions.
Problem 1: Non-Specific Antibody Binding
Non-specific binding of primary or secondary antibodies is a frequent cause of high background.
Troubleshooting Steps:
| Potential Cause | Recommended Solution | Expected Outcome |
| Primary antibody concentration too high | Perform a dilution series of the primary antibody (e.g., 1:500, 1:1000, 1:2000) to determine the optimal concentration that maximizes specific signal while minimizing background. | Reduced background with clear specific staining. |
| Secondary antibody cross-reactivity | Use a secondary antibody that has been pre-adsorbed against the species of the sample tissue to reduce off-target binding.[1] Run a control without the primary antibody to check for non-specific binding of the secondary antibody. | Elimination of background caused by the secondary antibody. |
| Insufficient blocking | Increase the concentration of the blocking serum (e.g., from 5% to 10%) or the incubation time (e.g., from 1 hour to 2 hours at room temperature).[2] Use a blocking serum from the same species as the secondary antibody.[1] | More effective blocking of non-specific binding sites. |
| Hydrophobic interactions | Include a detergent like Triton X-100 or Tween-20 in the antibody diluent and washing buffers to reduce non-specific hydrophobic interactions. | Lowered background due to reduced non-specific protein-protein interactions. |
Problem 2: Endogenous Enzyme Activity
Tissues can contain endogenous enzymes, such as peroxidases and phosphatases, that react with detection reagents, causing background staining.
Troubleshooting Steps:
| Endogenous Enzyme | Blocking Method | Protocol |
| Peroxidase | Hydrogen Peroxide (H₂O₂) Quenching | Incubate tissue sections in 3% H₂O₂ in methanol or PBS for 10-15 minutes before primary antibody incubation.[3] |
| Alkaline Phosphatase | Levamisole Inhibition | Add levamisole to the alkaline phosphatase substrate solution.[1] |
| Biotin | Avidin/Biotin Blocking | If using a biotin-based detection system, pre-incubate sections with avidin followed by biotin to block endogenous biotin. |
Problem 3: Issues with Fixation and Tissue Preparation
Improper fixation or tissue preparation can lead to artifacts and increased background.
Troubleshooting Steps:
| Issue | Recommended Action | Rationale |
| Over-fixation | Reduce the fixation time or the concentration of the fixative. For neuropeptides, a combination of paraformaldehyde and picric acid can be effective. | Over-fixation can mask epitopes, leading to the need for higher antibody concentrations which can increase background. |
| Inadequate deparaffinization | Ensure complete removal of paraffin by using fresh xylene and adequate incubation times. | Residual paraffin can cause patchy and uneven background staining.[4] |
| Tissue drying out | Keep tissue sections hydrated throughout the staining procedure. | Drying can cause non-specific antibody binding and high background. |
| Thick tissue sections | Use thinner sections (e.g., 5-10 µm for slide-mounted sections) to ensure complete antibody penetration and washing. For whole-mounts, ensure adequate permeabilization time.[3] | Incomplete penetration of reagents can lead to uneven staining and trapped background signal.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of high background in this compound IHC?
A1: The most frequent cause is often non-specific binding of the primary or secondary antibodies. This can be due to an overly concentrated primary antibody, cross-reactivity of the secondary antibody, or insufficient blocking. It is crucial to optimize the antibody dilutions and use appropriate blocking reagents.
Q2: How can I be sure my secondary antibody is not the source of the background?
A2: Always include a negative control where the primary antibody is omitted. If you still observe staining with only the secondary antibody, it indicates non-specific binding of the secondary. In this case, consider using a pre-adsorbed secondary antibody or changing the blocking serum.[1]
Q3: Are there special considerations for whole-mount this compound immunohistochemistry?
A3: Yes, whole-mount staining requires longer incubation times for all steps (fixation, blocking, antibody incubation, and washes) to ensure complete penetration of reagents into the thicker tissue. Using a detergent like Triton X-100 is also critical for permeabilization. Due to the long incubation times, adding a preservative like sodium azide to the antibody solutions can prevent microbial growth, but it must be thoroughly washed out before using HRP-conjugated secondary antibodies as it inhibits HRP activity.
Q4: Can the choice of blocking agent affect my signal-to-noise ratio?
A4: Absolutely. The choice and concentration of the blocking agent are critical. Normal serum from the species in which the secondary antibody was raised is a common and effective choice.[1] Other protein blockers like Bovine Serum Albumin (BSA) or casein can also be used. It is important to empirically determine the best blocking agent for your specific antibody and tissue combination to achieve the optimal signal-to-noise ratio.
Experimental Protocols
General Whole-Mount Immunohistochemistry Protocol for Invertebrate Tissue
This protocol is a general guideline and may require optimization for your specific sample and antibody.
-
Fixation: Fix the tissue in 4% paraformaldehyde in phosphate-buffered saline (PBS) for 2-4 hours at room temperature or overnight at 4°C.
-
Washing: Wash the tissue three times in PBS for 10 minutes each.
-
Permeabilization: Incubate the tissue in PBS containing 0.5% Triton X-100 (PBST) for 1-2 hours at room temperature.
-
Blocking: Block non-specific binding by incubating the tissue in a blocking solution (e.g., 5-10% normal goat serum in PBST) for 2 hours at room temperature or overnight at 4°C.
-
Primary Antibody Incubation: Incubate the tissue with the anti-Antho-RFamide antibody diluted in the blocking solution. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common for neuropeptide antibodies. Incubate for 24-72 hours at 4°C with gentle agitation.
-
Washing: Wash the tissue extensively in PBST (e.g., 5-6 times over 4-6 hours) at room temperature.
-
Secondary Antibody Incubation: Incubate the tissue with a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) diluted in the blocking solution for 24-48 hours at 4°C with gentle agitation. Protect from light from this point onwards.
-
Final Washes: Wash the tissue several times in PBST over 4-6 hours, followed by a final wash in PBS.
-
Mounting: Mount the tissue in an anti-fade mounting medium for visualization.
Visualizations
Caption: Workflow for this compound whole-mount immunohistochemistry.
Caption: this compound G-protein coupled receptor (GPCR) signaling pathway.
References
Technical Support Center: Optimizing Antigen Retrieval for Antho-RFamide Staining
Welcome to the technical support center for optimizing Antho-RFamide immunofluorescence staining. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve high-quality staining results for this key neuropeptide.
Frequently Asked Questions (FAQs)
Q1: What is antigen retrieval and why is it necessary for this compound staining?
Antigen retrieval is a process used in immunohistochemistry (IHC) and immunofluorescence (IF) to unmask antigenic sites that have been obscured by chemical fixatives like formalin.[1][2] Formalin fixation creates protein cross-links that preserve tissue morphology but can also hide the epitope, the specific part of the this compound peptide that the antibody recognizes.[1][3] This masking can prevent the primary antibody from binding, leading to weak or no signal.[1][3] Antigen retrieval methods use heat (Heat-Induced Epitope Retrieval, HIER) or enzymes (Protease-Induced Epitope Retrieval, PIER) to break these cross-links and restore the epitope's accessibility.[2][3]
Q2: Is antigen retrieval always required for this compound staining, especially in whole-mount samples?
No, and for whole-mount preparations of delicate organisms like coral or sea anemone larvae, heat-based antigen retrieval is often not recommended . The heating process can be too harsh and may destroy the structural integrity of the tissue.[4] For these applications, successful staining often relies on optimizing the fixation and permeabilization steps rather than performing a separate antigen retrieval step.[4] Using a lower concentration of paraformaldehyde (PFA) or switching to a different fixative like methanol can reduce protein cross-linking, making the epitope accessible without the need for heating.[4] For formalin-fixed, paraffin-embedded (FFPE) tissue sections, however, antigen retrieval is almost always a critical step.[1]
Q3: What are the main methods of antigen retrieval for sectioned tissues?
There are two primary methods for antigen retrieval in sectioned tissues:[5]
-
Heat-Induced Epitope Retrieval (HIER): This is the most common method. It involves heating tissue sections in a specific buffer solution to break protein cross-links.[1][6] Common heating devices include microwave ovens, pressure cookers, and water baths.[1][7] The effectiveness of HIER depends on the buffer's pH, the temperature, and the duration of heating.[6]
-
Protease-Induced Epitope Retrieval (PIER): This method uses enzymes like Proteinase K, Trypsin, or Pepsin to digest the proteins that are masking the epitope.[3][5] PIER is generally considered a gentler approach than HIER but requires careful optimization of enzyme concentration and incubation time to avoid damaging the tissue morphology.[3][7]
Q4: Which HIER buffer is better for neuropeptide staining: Citrate or Tris-EDTA?
The optimal buffer must be determined empirically, but there are general guidelines. Citrate buffers, typically at pH 6.0, are widely used and are known for preserving tissue morphology well.[8][9] Alkaline buffers like Tris-EDTA, at pH 8.0-9.0, often provide more intense staining for many antibodies and can be more effective for hard-to-detect antigens.[1][6][8][9] For neuropeptides, starting with a citrate buffer (pH 6.0) is a good baseline. If the signal is weak, testing a Tris-EDTA buffer (pH 9.0) is a logical next step.
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining, with a focus on problems related to antigen access and retrieval.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Epitope Masking by Fixation: The fixative (e.g., PFA) has created protein cross-links that are hiding the this compound epitope. | For Whole-Mounts: Avoid HIER. Instead, optimize the fixation step. Try reducing the PFA concentration (e.g., to 2-4%) or decreasing the fixation time. Alternatively, test methanol fixation.[4] For Sections: The antigen retrieval protocol is suboptimal. Optimize HIER by testing different buffers (Citrate pH 6.0 vs. Tris-EDTA pH 9.0), heating times, and temperatures.[6][8] If HIER fails, try a gentle PIER method with Trypsin or Proteinase K.[7] |
| Insufficient Permeabilization: The antibody cannot penetrate the tissue or cell to reach the target peptide, a common issue in whole-mounts. | Increase the concentration of the permeabilizing detergent (e.g., Triton X-100 or Tween-20) or extend the permeabilization time. Ensure thorough washing after fixation. | |
| High Background Staining | Over-digestion (PIER): The enzyme treatment was too harsh, exposing non-specific sites and damaging tissue morphology. | Reduce the enzyme concentration or shorten the incubation time. Ensure the incubation is performed at the optimal temperature (typically 37°C).[1] |
| Tissue Damage (HIER): The heating process was too aggressive, causing tissue to lift from the slide or distorting its morphology.[8][9] | Reduce the heating time or temperature. Ensure slides cool down slowly and naturally in the retrieval buffer after heating. Using a water bath overnight at 60°C is a gentler HIER alternative for fragile tissues.[7] | |
| Non-specific Antibody Binding: The secondary antibody is binding non-specifically. | Increase the number and duration of wash steps. Ensure the blocking step is adequate (e.g., using normal serum from the same species as the secondary antibody). | |
| Poor Tissue Morphology | Harsh Antigen Retrieval: Both HIER and PIER can damage tissue if not properly optimized.[4][8] | For HIER: Use a citrate buffer (pH 6.0) which is generally better for morphology.[9] Reduce heating time/temperature. For PIER: Decrease enzyme concentration and/or incubation time.[7] |
| Improper Fixation: The initial fixation was insufficient to preserve the tissue structure. | Ensure the tissue is fixed promptly after collection. For larger samples, ensure the fixative penetrates the entire tissue. |
Data Presentation: Antigen Retrieval Parameters
The selection of an antigen retrieval method is critical and depends on the tissue preparation. The tables below summarize common starting conditions for HIER and PIER for sectioned tissues .
Table 1: Heat-Induced Epitope Retrieval (HIER) Conditions
| Parameter | Condition 1: Citrate Buffer | Condition 2: Tris-EDTA Buffer | Notes |
| Buffer | 10 mM Sodium Citrate | 10 mM Tris Base, 1 mM EDTA | Citrate is gentler on tissue morphology.[8] Tris-EDTA can provide stronger staining but may damage tissue.[8] |
| pH | 6.0 | 9.0 | pH is critical. Adjust carefully with HCl or NaOH. |
| Heating Method | Microwave, Pressure Cooker, or Water Bath | Microwave, Pressure Cooker, or Water Bath | Microwaving is fast; water baths offer precise temperature control.[1][10] |
| Temperature | 95-100°C | 95-100°C | Do not allow the buffer to boil excessively. |
| Time | 10-20 minutes | 10-20 minutes | Optimal time should be determined experimentally.[8] |
Table 2: Protease-Induced Epitope Retrieval (PIER) Conditions
| Parameter | Condition 1: Trypsin | Condition 2: Proteinase K | Notes |
| Enzyme | Trypsin | Proteinase K | Trypsin is a common choice for a wide range of antigens.[1][7] |
| Concentration | 0.05% - 0.1% in PBS | 10-20 µg/mL in PBS | Concentration must be optimized to avoid tissue destruction. |
| Temperature | 37°C | 37°C | Maintain a constant temperature in a humidified chamber.[1] |
| Time | 10-15 minutes | 5-10 minutes | Incubation time is critical and requires careful monitoring. |
Experimental Protocols
Protocol 1: Optimizing Fixation for Whole-Mount this compound Staining
This protocol is recommended for delicate samples like cnidarian larvae or small tissue pieces where traditional antigen retrieval is not advisable.
-
Fixation:
-
Fix samples in 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS) for 2-4 hours at 4°C.
-
Optimization Step: If the signal is weak, try reducing the PFA concentration to 2% or test fixation with ice-cold Methanol for 10 minutes.
-
-
Washing: Wash samples thoroughly with PBS containing 0.1% Tween-20 (PBST) three times for 10 minutes each to remove the fixative.
-
Permeabilization:
-
Permeabilize with 0.5% Triton X-100 in PBS for 30-60 minutes at room temperature.
-
Optimization Step: For dense tissues, increase permeabilization time up to several hours or overnight at 4°C.
-
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% Normal Goat Serum in PBST) for at least 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate with the anti-Antho-RFamide antibody at the recommended dilution in blocking buffer. For whole-mounts, this incubation should be long to allow for penetration, typically overnight to 3 days at 4°C with gentle agitation.[4]
-
Washing: Wash samples extensively in PBST (e.g., 5-6 times over several hours).
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 2 hours at room temperature or overnight at 4°C, protected from light.
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Final Washes & Mounting: Wash samples again in PBST and then PBS before mounting in an appropriate medium for imaging.
Protocol 2: HIER for this compound Staining in FFPE Sections
-
Deparaffinization and Rehydration:
-
Antigen Retrieval (HIER):
-
Place slides in a staining jar filled with 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the solution in a microwave oven at high power until it begins to boil, then reduce power to maintain a sub-boiling temperature (around 95°C) for 15 minutes.[1]
-
Alternatively, use a pressure cooker or a 95°C water bath for 20 minutes.
-
-
Cooling: Remove the container from the heat source and allow the slides to cool in the buffer for at least 20-30 minutes at room temperature. This slow cooling is crucial for epitope renaturation.
-
Washing: Rinse slides gently with PBS.
-
Staining: Proceed with the standard immunofluorescence protocol (Permeabilization, Blocking, Primary/Secondary Antibody incubations, and Mounting).
Visualizations
Caption: Workflow for optimizing this compound staining.
Caption: Decision tree for troubleshooting common staining issues.
Caption: Relationship between fixation, epitope masking, and retrieval.
References
- 1. [Localization of the peptide Hydra morphogen in the pontine neurons of the human brain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Primary structure of the precursor for the sea anemone neuropeptide this compound (less than Glu-Gly-Arg-Phe-NH2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a novel type of processing sites in the precursor for the sea anemone neuropeptide this compound (<Glu-Gly-Arg-Phe-NH2) from Anthopleura elegantissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Coexistence of neuropeptides in hydra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. Neuropeptides and their functions in Hydra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Involvement of GLWamide neuropeptides in polyp contraction of the adult stony coral Euphyllia ancora - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunohistochemical studies of GLWamides in Cnidaria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Signal in Antho-RFamide Radioimmunoassay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal in their Antho-RFamide radioimmunoassay (RIA) experiments.
Frequently Asked Questions (FAQs) - Low Signal
Q1: What are the most common causes of uniformly low counts (low signal) across my entire this compound RIA plate, including the maximum binding (B0) tubes?
Low counts across the entire assay typically point to a systemic issue with one of the core reagents or a critical step in the protocol. The most common culprits are:
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Degraded Tracer (125I-Antho-RFamide): The radioactive tracer is essential for signal generation. If it has degraded due to age, improper storage, or damage during labeling, it will not bind effectively to the antibody, resulting in low counts.
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Inactive or Degraded Primary Antibody: The specific antibody against this compound is the other key component of the binding reaction. Improper storage (e.g., repeated freeze-thaw cycles) or using an expired antibody can lead to a loss of binding activity.
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Problems with the Separation Step: Incomplete precipitation of the antibody-antigen complex by the secondary antibody and precipitating reagent will lead to the loss of bound tracer during the wash steps.
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Incorrect Buffer Composition: The pH and ionic strength of the assay buffer are critical for optimal antibody-antigen binding. An incorrectly prepared buffer can inhibit this interaction.
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Pipetting Errors: Significant errors in pipetting the tracer or primary antibody can lead to a universally low signal.
Q2: My standard curve has low binding, but my non-specific binding (NSB) is also high. What does this indicate?
High non-specific binding (NSB) coupled with low maximum binding (B0) often suggests a problem with the radiolabeled tracer. This can be due to:
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Damaged Tracer: The 125I-Antho-RFamide may have been damaged, causing it to stick non-specifically to the assay tubes or other components.
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Contamination: Contamination of the assay tubes or reagents can lead to increased non-specific binding.
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Inefficient Washing: Inadequate washing after the precipitation step may leave unbound tracer behind, artificially inflating the NSB counts.
Q3: My zero standard (B0) shows good counts, but the rest of my standard curve and samples are very low. What could be the issue?
This pattern suggests that the basic binding reaction is working, but the competitive displacement is not occurring as expected. Potential causes include:
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Degraded Standards: The unlabeled this compound standards may have degraded, leading to an inability to compete with the tracer for antibody binding sites.
-
Incorrect Standard Dilutions: Errors in preparing the serial dilutions of the standards can result in a flat or non-responsive standard curve.
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Sample Matrix Interference: Components in your sample matrix (e.g., high salt concentrations, proteases) may be interfering with the antibody-antigen interaction.
Troubleshooting Guide for Low Signal
The following tables provide a structured approach to troubleshooting low signal in your this compound RIA.
Table 1: Initial Checks and Common Solutions
| Observation | Potential Cause | Recommended Action |
| All tubes (including Total Counts, B0, and samples) have very low CPM. | Gamma counter malfunction. | Run a calibration/performance check on the gamma counter using a known radioactive source. |
| Total Counts (TC) are normal, but all other tubes (B0, NSB, standards, samples) are low. | Pipetting error with tracer or primary antibody. | Carefully review your pipetting technique. Use calibrated pipettes. Prepare fresh reagents and repeat the assay. |
| B0 is low, and NSB is a high percentage of B0 (>10%). | Degraded or damaged tracer. | Use a fresh lot of 125I-Antho-RFamide. Ensure proper storage at -20°C or below. |
| B0 is low, and NSB is also low (<5% of B0). | Inactive primary antibody or incorrect buffer. | Use a fresh aliquot of the primary antibody. Verify the pH and composition of the assay buffer. |
Table 2: Quantitative Troubleshooting Benchmarks
Note: The following values are illustrative for a typical neuropeptide RIA and should be adapted based on your specific antibody and tracer characteristics.
| Parameter | Typical Expected Value | Observed Low Signal Value | Potential Cause & Next Steps |
| Total Counts (TC) | > 20,000 CPM | < 10,000 CPM | Tracer Issue: Check the expiration date of the 125I-Antho-RFamide. Recalculate the expected activity. Consider obtaining a fresh batch. |
| Maximum Binding (B0) | 30-50% of TC | < 20% of TC | Antibody/Tracer/Buffer Issue: 1. Antibody: Use a fresh aliquot, check storage conditions. 2. Tracer: If TC is also low, tracer is the likely issue. 3. Buffer: Prepare fresh assay buffer, ensuring correct pH and components. |
| Non-Specific Binding (NSB) | < 5% of TC | > 10% of TC | Tracer Quality/Washing Issue: 1. Tracer: The tracer may be "sticky." Consider a different lot. 2. Washing: Ensure wash steps are performed thoroughly and consistently. |
| Standard Curve IC50 | Within expected range for the antibody lot. | Shifted significantly to the right (requires higher concentration for displacement). | Standard Degradation: Prepare fresh this compound standards from a reliable stock. |
Experimental Protocols
Key Experimental Protocol: Competitive Radioimmunoassay for this compound
This protocol outlines the fundamental steps for a competitive RIA. Specific volumes and incubation times should be optimized for your particular antibody and tracer.
-
Reagent Preparation:
-
Assay Buffer: Prepare a phosphate-buffered saline (PBS) solution containing a protein carrier like bovine serum albumin (BSA) to prevent non-specific binding.
-
Standards: Prepare serial dilutions of a known concentration of synthetic this compound in assay buffer.
-
Primary Antibody: Dilute the anti-Antho-RFamide antibody in assay buffer to the optimal concentration (determined by titration).
-
Tracer: Dilute the 125I-Antho-RFamide in assay buffer to provide the desired total counts.
-
-
Assay Setup:
-
Label polystyrene tubes for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B0), standards, and unknown samples.
-
Add assay buffer to NSB tubes.
-
Add the primary antibody to all tubes except TC and NSB.
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Add standards and samples to their respective tubes.
-
Vortex all tubes gently and incubate for 12-24 hours at 4°C.
-
-
Tracer Addition and Incubation:
-
Add the diluted 125I-Antho-RFamide to all tubes.
-
Vortex gently and incubate for another 12-24 hours at 4°C.
-
-
Precipitation and Separation:
-
Add the secondary antibody (e.g., goat anti-rabbit) and precipitating reagent (e.g., polyethylene glycol) to all tubes except TC.
-
Vortex and incubate at 4°C for 1-2 hours.
-
Centrifuge the tubes to pellet the antibody-antigen complexes.
-
Decant the supernatant carefully.
-
-
Counting:
-
Measure the radioactivity in the pellets using a gamma counter.
-
Visualizing the Workflow and Troubleshooting Logic
The following diagrams illustrate the experimental workflow and the logical steps for troubleshooting low signal issues.
Technical Support Center: Preventing Antho-RFamide Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Antho-RFamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of this neuropeptide during your sample preparation, ensuring the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is preventing its degradation crucial?
This compound (
Q2: What are the primary sources of this compound degradation during sample preparation?
The primary sources of degradation are endogenous proteases released from the tissue upon homogenization. Sea anemone tissues contain a variety of proteases, including metalloproteases and serine proteases, which can rapidly cleave this compound.[1] Environmental factors such as suboptimal pH and high temperatures can also contribute to peptide degradation.
Q3: What is the first and most critical step to prevent degradation upon sample collection?
Rapid inactivation of endogenous proteases is the most critical first step. This is best achieved by immediately homogenizing the collected tissue in a pre-chilled acidic extraction solution or a buffer containing a potent protease inhibitor cocktail. Flash-freezing the tissue in liquid nitrogen immediately after collection and storing it at -80°C is also a crucial step if immediate homogenization is not possible.
Troubleshooting Guides
Issue 1: Low or no detectable this compound in the sample.
Possible Cause 1: Proteolytic Degradation
-
Troubleshooting:
-
Immediate Action: Ensure that tissue samples are flash-frozen in liquid nitrogen immediately upon collection and stored at -80°C until extraction.
-
Extraction Buffer: Use a pre-chilled acidic extraction buffer, as a low pH environment can inactivate many proteases. Acetic acid (0.1-1 M) is a common choice for neuropeptide extraction.
-
Protease Inhibitors: Incorporate a broad-spectrum protease inhibitor cocktail into your homogenization buffer. A cocktail targeting serine, cysteine, and metalloproteases is recommended based on the known enzymatic content of sea anemone tissues.
-
Possible Cause 2: Inefficient Extraction
-
Troubleshooting:
-
Homogenization: Ensure thorough homogenization of the tissue to break down cell membranes and release the neuropeptide. Sonication on ice or mechanical disruption with a bead beater can be effective.
-
Extraction Method: Consider alternative extraction methods. While acidic extraction is common, some studies suggest that a combination of heat and acid, or organic solvents like acidified methanol, can improve neuropeptide recovery.[2]
-
Issue 2: High variability in this compound quantification between replicate samples.
Possible Cause 1: Inconsistent Protease Inhibition
-
Troubleshooting:
-
Inhibitor Concentration: Ensure the protease inhibitor cocktail is used at the manufacturer's recommended concentration and is fresh.
-
Homogenization Time: Standardize the time between tissue thawing/homogenization and the addition of the inhibitor-containing buffer to minimize variability in protease activity.
-
Possible Cause 2: Repeated Freeze-Thaw Cycles
-
Troubleshooting:
Data Presentation
Table 1: Comparison of Common Protease Inhibitor Cocktail Components and Their Targets
| Inhibitor Class | Example Inhibitors | Primary Protease Targets | Notes |
| Serine Protease Inhibitors | AEBSF, Aprotinin, Leupeptin, PMSF | Trypsin-like and Chymotrypsin-like proteases | PMSF is unstable in aqueous solutions and should be added fresh. |
| Cysteine Protease Inhibitors | E-64, Leupeptin | Papain, Cathepsins | |
| Aspartic Protease Inhibitors | Pepstatin A | Pepsin, Cathepsin D | |
| Metalloprotease Inhibitors | EDTA, EGTA, 1,10-Phenanthroline | Zinc metalloproteases | EDTA and EGTA are chelating agents and may interfere with downstream applications like 2D-electrophoresis or certain chromatography methods. |
| Aminopeptidase Inhibitors | Bestatin, Amastatin | Removes N-terminal amino acids | Important for protecting the N-terminus of the peptide. |
Table 2: Recommended Storage Conditions for this compound Samples
| Storage Duration | Temperature | Recommended For |
| Short-term (up to 24 hours) | 4°C | Processed extracts ready for immediate analysis. |
| Medium-term (up to 1 week) | -20°C | Aliquoted extracts. |
| Long-term (months to years) | -80°C | Raw tissue samples and aliquoted extracts.[8][9][10] |
Experimental Protocols
Protocol 1: Acetic Acid Extraction of this compound from Sea Anemone Tissue
This protocol is a standard method for the extraction of neuropeptides from invertebrate tissues.
Materials:
-
Sea anemone tissue (fresh or frozen at -80°C)
-
1 M Acetic Acid, pre-chilled to 4°C
-
Homogenizer (e.g., Potter-Elvehjem or bead beater)
-
Centrifuge capable of reaching 15,000 x g at 4°C
-
Microcentrifuge tubes
Procedure:
-
Weigh the frozen or fresh tissue.
-
Add 10 volumes of pre-chilled 1 M acetic acid to the tissue (e.g., 10 mL for 1 g of tissue).
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Transfer the homogenate to a microcentrifuge tube.
-
Incubate the homogenate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted peptides.
-
Store the supernatant at -80°C in aliquots for downstream analysis.
Protocol 2: Sample Preparation for Mass Spectrometry (MS) Analysis
This protocol outlines the steps for preparing an this compound extract for analysis by mass spectrometry.
Materials:
-
This compound extract (from Protocol 1)
-
C18 Solid Phase Extraction (SPE) cartridges
-
Activation Solution: 100% Methanol
-
Equilibration Solution: 0.1% Formic Acid in water
-
Wash Solution: 0.1% Formic Acid in 5% Acetonitrile
-
Elution Solution: 0.1% Formic Acid in 70% Acetonitrile
-
Vacuum manifold (optional)
-
SpeedVac or similar solvent evaporator
Procedure:
-
Activate the C18 SPE cartridge: Pass 1 mL of Activation Solution through the cartridge.
-
Equilibrate the cartridge: Pass 1 mL of Equilibration Solution through the cartridge.
-
Load the sample: Acidify the this compound extract with formic acid to a final concentration of 0.1%. Load the acidified sample onto the cartridge.
-
Wash the sample: Pass 1 mL of Wash Solution through the cartridge to remove salts and other impurities.
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Elute the peptides: Elute the bound peptides with 500 µL of Elution Solution into a clean collection tube.
-
Dry the sample: Dry the eluted sample in a SpeedVac.
-
Reconstitute: Reconstitute the dried peptides in a small volume (e.g., 20 µL) of 0.1% formic acid in water for MS analysis.[11][12][13]
Visualizations
Caption: Experimental workflow for preventing this compound degradation.
Caption: this compound degradation pathway and prevention points.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. "Exploring Efficient Neuropeptide Extraction Methods for Quantitative P" by Ahmad Hejji A Al Mousa [digscholarship.unco.edu]
- 3. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Effect of Repeated Freeze and Thaw Cycles on Stability of Genomic DNA Using Pulsed Field Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessing the impact of long‐term storage on the quality and integrity of biological specimens in a reproductive biobank - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-term stability of microbiome diversity and composition in fecal samples stored in eNAT medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long‐term stability of microbiome diversity and composition in fecal samples stored in eNAT medium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Enhancing Antho-RFamide Signal in MALDI-TOF Mass Spectrometry
Welcome to the technical support center for the analysis of Antho-RFamides using MALDI-TOF mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for enhancing the signal and obtaining high-quality mass spectra of this important neuropeptide family.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any signal for my Antho-RFamide peptide. What are the common causes?
A1: A complete lack of signal can be attributed to several factors:
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Sample Degradation: Peptides are susceptible to degradation. Ensure proper storage and handling of your samples. Use fresh solutions and avoid repeated freeze-thaw cycles.
-
Inappropriate Matrix: The choice of matrix is critical for successful ionization. For peptides like Antho-RFamides, α-cyano-4-hydroxycinnamic acid (CHCA) is a common starting point.[1]
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High Salt Concentration: Salts and other contaminants in your sample can severely suppress the analyte signal.[2] Consider desalting your sample prior to analysis.
-
Incorrect Instrument Settings: Ensure the mass spectrometer is calibrated correctly and the acquisition parameters (laser power, detector voltage) are optimized for the m/z range of your this compound.
-
Low Analyte Concentration: The concentration of your peptide may be below the detection limit of the instrument. Try concentrating your sample.
Q2: My this compound signal is very weak. How can I improve it?
A2: To enhance a weak signal, consider the following:
-
Optimize Matrix-to-Analyte Ratio: The ratio of matrix to your peptide solution is crucial. A common starting point is a 1:1 (v/v) ratio, but this may require optimization.[2]
-
On-Plate Sample Cleanup: Performing an on-plate wash with a dilute acid solution (e.g., 0.1% TFA) can remove interfering salts and improve signal intensity.
-
Adjust Laser Power: Gradually increase the laser power. However, be aware that excessive power can lead to fragmentation of the peptide.[3]
-
Use a Hydrophobic Target Plate: These plates can help in concentrating your sample and allow for more effective washing to remove contaminants.
-
Change Sample Preparation Method: If the dried-droplet method yields poor results, try the thin-layer method, which can offer better resolution and higher spatial uniformity.
Q3: I am observing a lot of noise and interfering peaks in my spectrum. What can I do?
A3: High background noise and interfering peaks are often due to:
-
Contaminants: Salts, detergents, and polymers (like polyethylene glycol) are common sources of interference. Thorough sample purification is key.
-
Matrix Clusters: The matrix itself can form clusters that appear as peaks in the low mass range. This can be minimized by optimizing the matrix preparation and spotting technique.
-
Improper Plate Cleaning: Ensure the MALDI target plate is scrupulously cleaned before use to remove any residual contaminants.
Q4: Which matrix should I use for this compound analysis?
A4: For neuropeptides like those in the RFamide family, α-cyano-4-hydroxycinnamic acid (CHCA) is a widely used and effective matrix.[1] Sinapinic acid (SA) is generally preferred for larger proteins. It is recommended to start with CHCA and optimize the preparation method.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No Signal or Very Weak Signal | High salt concentration in the sample. | Perform on-plate desalting with 0.1% TFA. Use a sample purification method like C18 ZipTips prior to spotting.[4] |
| Inappropriate matrix or poor co-crystallization. | Use α-cyano-4-hydroxycinnamic acid (CHCA) matrix.[1] Experiment with different matrix-to-analyte ratios. Try the thin-layer sample preparation method. | |
| Analyte concentration is too low. | Concentrate the sample using techniques like vacuum centrifugation or reverse-phase chromatography. | |
| Ion suppression from other components in a mixture. | Use a modified thin-layer sample preparation method where the analyte is deposited on top of a pre-formed matrix layer to reduce the analyte suppression effect.[5] | |
| Poor Resolution and Broad Peaks | Inhomogeneous sample-matrix crystals. | Use the thin-layer method for more uniform crystal formation. Ensure slow and even drying of the sample spot. |
| Non-optimized instrument settings (e.g., delayed extraction). | Optimize the delayed extraction time on the mass spectrometer to improve resolution.[6] | |
| Presence of Salt Adducts (e.g., [M+Na]+, [M+K]+) | Residual salts in the sample. | Implement on-plate washing. Ensure all solutions are prepared with high-purity water and solvents. |
| High Background Noise | Contaminated matrix solution or MALDI plate. | Prepare fresh matrix solutions daily. Thoroughly clean the MALDI plate with methanol and water. |
| Laser power is too high. | Reduce the laser power to the minimum required to obtain a good signal.[3] |
Experimental Protocols
Protocol 1: Standard Dried-Droplet Sample Preparation
This is a quick and widely used method for routine analysis.
Materials:
-
This compound sample solution (0.1-10 µM in a suitable solvent)
-
α-cyano-4-hydroxycinnamic acid (CHCA) matrix solution (saturated solution in 50:50 acetonitrile:water with 0.1% TFA)
-
MALDI target plate
-
Micropipettes and tips
Procedure:
-
On a clean section of the MALDI target plate, spot 1 µL of the CHCA matrix solution.
-
Immediately add 1 µL of the this compound sample solution to the matrix droplet.
-
Mix the solutions on the plate by gently pipetting up and down a few times.
-
Allow the spot to air dry completely at room temperature.
-
The plate is now ready for insertion into the mass spectrometer.
Protocol 2: On-Plate Desalting for Signal Enhancement
This protocol is recommended when salt contamination is suspected to be suppressing the signal.
Materials:
-
All materials from Protocol 1
-
Washing solution: 0.1% Trifluoroacetic acid (TFA) in deionized water
Procedure:
-
Follow steps 1-4 of the Standard Dried-Droplet Sample Preparation protocol.
-
Once the sample spot is completely dry, carefully add 1-2 µL of the ice-cold 0.1% TFA washing solution onto the spot.
-
Let the washing solution sit for 10-15 seconds.
-
Carefully aspirate the liquid from the side of the spot using a fine pipette tip, leaving the sample-matrix crystals intact.
-
Allow the spot to air dry completely before analysis.
Data Summary
| Parameter | Condition 1 | Condition 2 | Effect on Signal | Reference |
| Sample Preparation | Dried-Droplet | Thin-Layer | Thin-layer method can provide better resolution and higher spatial uniformity. | General MALDI Knowledge |
| On-Plate Washing | No Wash | Wash with 0.1% TFA | Washing can significantly increase signal intensity by removing salts. | General MALDI Knowledge |
| Matrix Selection | Sinapinic Acid (SA) | α-Cyano-4-hydroxycinnamic acid (CHCA) | CHCA is generally more suitable for peptides in the mass range of Antho-RFamides.[1] | [1] |
Visualizations
Experimental Workflow for this compound Analysis
Caption: General workflow for MALDI-TOF MS analysis of Antho-RFamides.
Troubleshooting Logic for Low Signal Intensity
Caption: Decision-making workflow for troubleshooting low signal intensity.
References
- 1. MALDI TOF/TOF-Based Approach for the Identification of d- Amino Acids in Biologically Active Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utoledo.edu [utoledo.edu]
- 3. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 4. [PDF] Optimization of a MALDI TOF-TOF mass spectrometer for intact protein analysis | Semantic Scholar [semanticscholar.org]
- 5. A sample preparation method for recovering suppressed analyte ions in MALDI TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aims.chem.utoronto.ca [aims.chem.utoronto.ca]
Technical Support Center: Addressing Cross-Reactivity of Antibodies Against RFamide Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with RFamide peptide antibodies. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you address the common challenge of antibody cross-reactivity within this peptide family.
Introduction to RFamide Peptide Antibody Specificity
In mammals, RFamide peptides are categorized into at least five groups:
-
Neuropeptide FF (NPFF) group
-
Gonadotropin-Inhibitory Hormone (GnIH) or RF-amide related peptide (RFRP) group
-
Pyroglutamylated RF-amide Peptide (QRFP) group
-
Kisspeptin group
Due to the structural homology among these peptides, meticulous validation and careful experimental design are critical to ensure antibody specificity.[1]
Frequently Asked Questions (FAQs)
Q1: What are RFamide peptides and why is antibody cross-reactivity a major concern? A1: RFamide peptides are neuropeptides that all feature a C-terminal arginine-phenylalanine-amide sequence (-RF-NH2). This conserved motif is a common immunogenic target. Consequently, antibodies raised against the C-terminus of one RFamide peptide can easily bind to other peptides in the family that share this epitope, a phenomenon known as cross-reactivity.[4] This can lead to false-positive results in various immunoassays.
Q2: How can I predict the potential cross-reactivity of my anti-RFamide antibody? A2: A good first step is to perform a sequence alignment of your immunizing peptide against other known RFamide peptides, particularly those within the same species you are studying. A high degree of sequence homology, especially around the C-terminal region, suggests a higher likelihood of cross-reactivity.[5][6] Tools like NCBI BLAST can be used for this purpose.[5][6] We recommend an alignment score of over 85% as a strong indicator of potential cross-reactivity.[6]
Q3: What is a peptide pre-adsorption (blocking) experiment and why is it a critical control? A3: A peptide pre-adsorption experiment is a crucial control for verifying antibody specificity.[7][8] In this procedure, the primary antibody is incubated with an excess of the immunizing peptide (the "blocking peptide") before it is applied to the sample. If the antibody is specific, the peptide will occupy its binding sites, and the signal in the assay (e.g., staining in IHC, a band in Western blot) should be significantly reduced or eliminated.[7][8][9]
Q4: My antibody works in Western Blotting but not in Immunohistochemistry (IHC). What could be the reason? A4: This is a common issue. Western blotting typically uses denatured, linearized proteins, while IHC involves proteins in their more native, three-dimensional conformation within a complex tissue environment.[9][10] An antibody raised against a linear peptide epitope might not recognize that same sequence when it's folded or masked within the native protein structure in tissue.[10] Additionally, tissue fixation in IHC can chemically modify the epitope, preventing antibody binding.
Q5: Are polyclonal or monoclonal antibodies better for reducing RFamide cross-reactivity? A5: Both have pros and cons. Monoclonal antibodies recognize a single epitope, which can provide high specificity if the epitope is unique to the target peptide.[11] However, if that single epitope is the conserved -RF-NH2 motif, the monoclonal antibody will be highly cross-reactive. Polyclonal antibodies recognize multiple epitopes on the antigen.[11] While this can increase the chance of cross-reactivity, it also means some antibodies in the mixture may bind to unique, non-conserved regions of the peptide, providing a more robust signal if properly validated. The choice depends on the uniqueness of the immunizing peptide sequence and rigorous validation.
Troubleshooting Guides
Problem 1: High Background or Non-Specific Staining in IHC/ICC
| Potential Cause | Recommended Solution & Rationale |
| Cross-reactivity with other RFamide peptides | Perform a peptide pre-adsorption control. Incubate the antibody with a 5-10 fold molar excess of the immunizing peptide before applying it to the tissue. A significant reduction in staining confirms specificity. Also, test for cross-reactivity by pre-adsorbing with other related RFamide peptides. |
| Secondary antibody cross-reactivity | The secondary antibody may be binding to endogenous immunoglobulins in the tissue. Use a secondary antibody that has been pre-adsorbed against the species of your sample (e.g., anti-mouse IgG, goat-adsorbed).[10] Run a control where you omit the primary antibody to check for secondary-only signal.[12][13] |
| Fc receptor binding | Non-specific binding can occur via Fc receptors on certain cells. Block with normal serum from the same species as the secondary antibody (e.g., 10% normal goat serum) for 30-60 minutes before adding the primary antibody.[10] |
| Endogenous peroxidase/phosphatase activity | If using HRP or AP detection systems, endogenous enzymes in the tissue can produce a false-positive signal. Quench endogenous peroxidase activity with a hydrogen peroxide (H₂O₂) solution before primary antibody incubation.[10] |
Problem 2: Unexpected or Multiple Bands in Western Blotting
| Potential Cause | Recommended Solution & Rationale |
| Cross-reactivity with RFamide precursors or related peptides | RFamide peptides are cleaved from larger precursor proteins, which may be detected by the antibody. Check the expected molecular weight of the precursor. Perform a peptide pre-adsorption experiment; the specific band corresponding to the mature peptide (and its precursor) should disappear. |
| Antibody is not specific | The antibody may be recognizing other unrelated proteins. Validate using a positive control (e.g., cell lysate overexpressing the target) and a negative control (e.g., lysate from a knockout cell line).[9] |
| Suboptimal blocking or antibody concentration | Insufficient blocking can lead to high background and non-specific bands. Optimize the blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and incubation time.[14] Titrate the primary antibody to find the optimal concentration that maximizes specific signal and minimizes background. |
Problem 3: The Pre-adsorption Control Failed (Signal Did Not Disappear)
| Potential Cause | Recommended Solution & Rationale |
| Observed signal is a true artifact | The signal is likely non-specific. The antibody is binding to an unrelated protein or epitope. The antibody is not suitable for this application and a different, more specific antibody should be sourced or generated.[15] |
| Insufficient blocking peptide | The concentration of the blocking peptide was too low to saturate all antibody binding sites. Increase the molar excess of the peptide to the antibody (try 50x or 100x molar excess) and optimize the pre-incubation time (e.g., incubate overnight at 4°C).[16] |
| Blocking peptide has degraded | Peptides can be unstable. Ensure the blocking peptide is properly stored and has not degraded. Use freshly prepared peptide solution for the experiment. |
Data Presentation
Table 1: Major Mammalian RFamide Peptide Families & Sequence Homology
This table highlights the shared C-terminal RF-NH2 motif (or similar Rx-NH2) across different families, which is the primary source of antibody cross-reactivity.
| Peptide Family | Representative Peptide | Species | Sequence | C-Terminal Motif |
| Kisspeptin | Kisspeptin-10 | Human | YNWNSFGLRF-NH₂ | -RF-NH₂ |
| GnIH / RFRP | RFRP-3 | Human | VPNLPQRF-NH₂ | -RF-NH₂ |
| NPFF | NPFF | Human | FLFQPQRF-NH₂ | -RF-NH₂ |
| QRFP | 26RFa | Human | TSGPLGNLAEELNGYGNKKGRF-NH₂ | -RF-NH₂ |
| PrRP | PrRP-31 | Human | SGRGGFMDFPNAYDQAHLLQGLGLRA-NH₂ | -RA-NH₂ |
Sequences are illustrative and show the conserved C-terminal region.
Table 2: Example Cross-Reactivity Data from a Competitive ELISA
This table shows hypothetical data from a competitive ELISA designed to test an anti-Kisspeptin-10 antibody. The IC₅₀ is the concentration of the competing peptide required to inhibit 50% of the antibody binding. The cross-reactivity percentage is calculated relative to the target peptide (Kisspeptin-10).
| Competing Peptide | IC₅₀ (nM) | % Cross-Reactivity | Interpretation |
| Kisspeptin-10 (Target) | 1.5 | 100% | High affinity for the target antigen. |
| RFRP-3 | 150 | 1.0% | Low cross-reactivity. |
| NPFF | 320 | 0.47% | Very low cross-reactivity. |
| 26RFa | >1000 | <0.15% | Negligible cross-reactivity. |
| Unrelated Peptide | >10000 | <0.01% | No cross-reactivity. |
Formula: % Cross-Reactivity = (IC₅₀ of Target Peptide / IC₅₀ of Test Peptide) * 100
Key Experimental Protocols
Protocol 1: Peptide Pre-adsorption for Antibody Specificity Control (IHC)
This protocol describes how to perform a pre-adsorption or "blocking" experiment to confirm antibody specificity in immunohistochemistry.[7][8]
Materials:
-
Primary antibody against your RFamide target.
-
Blocking peptide (the immunizing peptide for your primary antibody).
-
Incubation buffer (e.g., PBS with 5% normal serum and 0.3% Triton X-100).[8]
-
Two identical tissue sections prepared for IHC.
Procedure:
-
Optimize Antibody Concentration: First, determine the optimal working dilution of your primary antibody that gives a clear specific signal with low background.
-
Prepare Antibody Solutions: Prepare enough of the optimized, diluted antibody solution for two identical experiments. For example, if your final volume per slide is 100 µL, prepare 200 µL.
-
Divide and Treat:
-
Pipette 100 µL of the diluted antibody into a tube labeled "Control ".
-
Pipette the remaining 100 µL into a tube labeled "Blocked ".
-
-
Add Blocking Peptide: To the "Blocked" tube, add the blocking peptide to a final concentration that is in 5- to 10-fold molar excess of the antibody. Add an equivalent volume of buffer to the "Control" tube.[7][8]
-
Incubate: Gently mix both tubes and incubate for at least 60 minutes at room temperature (or overnight at 4°C) with gentle agitation.[7][8] This allows the peptide to bind to the antibody.
-
Apply to Samples: Proceed with your standard IHC protocol. Apply the "Control" solution to one tissue section and the "Blocked" solution to the identical second section.
-
Process and Compare: Complete the remaining IHC steps (secondary antibody, detection, etc.) for both slides.
-
Analyze: Compare the staining between the two slides. A specific signal should be present on the "Control" slide but absent or significantly diminished on the "Blocked" slide.[7][8] Any remaining signal on the "Blocked" slide is likely non-specific.
Protocol 2: Competitive ELISA for Quantifying Cross-Reactivity
This method is used to quantify the degree to which an antibody cross-reacts with related peptides.
Materials:
-
ELISA plates coated with your target RFamide peptide.
-
Primary antibody against the target peptide.
-
HRP-conjugated secondary antibody.
-
Serial dilutions of the target peptide (for standard curve).
-
Serial dilutions of related RFamide peptides to be tested for cross-reactivity.
-
Wash buffer (e.g., PBST) and substrate (e.g., TMB).
Procedure:
-
Prepare Standard and Competitors: Prepare serial dilutions of your standard (target) peptide and each of the other RFamide peptides you wish to test.
-
Incubate with Antibody: In separate tubes, mix a fixed, limiting concentration of the primary antibody with each dilution of the standard or competitor peptides. Incubate for 1-2 hours to allow binding to occur.
-
Add to Plate: Add these antibody/peptide mixtures to the wells of the peptide-coated ELISA plate. Incubate for 1-2 hours. Free antibody (not bound by peptide in the solution) will bind to the peptide coated on the plate.
-
Wash: Wash the plate thoroughly with wash buffer to remove unbound antibodies and peptides.
-
Add Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash and Detect: Wash the plate again and add the TMB substrate. Stop the reaction with stop solution.
-
Read Absorbance: Read the absorbance at 450 nm.
-
Analyze Data:
-
Plot the absorbance versus the log of the peptide concentration for the standard and for each competitor peptide.
-
Determine the IC₅₀ value (the concentration that causes 50% inhibition of the maximum signal) for each curve.
-
Calculate the percent cross-reactivity using the formula provided with Table 2.
-
Visualizations and Workflows
Caption: Workflow for validating anti-RFamide antibody specificity.
Caption: Principle of competitive ELISA for cross-reactivity testing.
Caption: Logic of the peptide pre-adsorption (blocking) control.
References
- 1. RFamide Peptides: Structure, Function, Mechanisms and Pharmaceutical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Evolution and Variety of RFamide-Type Neuropeptides: Insights from Deuterostomian Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elisakits.co.uk [elisakits.co.uk]
- 5. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 6. bosterbio.com [bosterbio.com]
- 7. sysy.com [sysy.com]
- 8. sysy.com [sysy.com]
- 9. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. qedbio.com [qedbio.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. Proper Application of Antibodies for Immunohistochemical Detection: Antibody Crimes and How to Prevent Them - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 14. ivdgenryo.veritastk.co.jp [ivdgenryo.veritastk.co.jp]
- 15. Specificity Controls for Immunocytochemistry: The Antigen Preadsorption Test Can Lead to Inaccurate Assessment of Antibody Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antigen Blocking Protocol for IHC/ICC and WB Atlas Antibodies [atlasantibodies.com]
stability and long-term storage of synthetic Antho-RFamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of synthetic Antho-RFamide.
Frequently Asked Questions (FAQs)
Q1: How should I store my lyophilized synthetic this compound?
A1: For long-term storage, lyophilized this compound should be kept in a tightly sealed container at -20°C or, preferably, -80°C in a dark, dry environment.[1][2][3][4][5] For short-term storage, refrigeration at 4°C is acceptable for a few weeks.[1][2] It is crucial to minimize exposure to moisture, as this will significantly decrease the long-term stability of the peptide.[1][2][6]
Q2: What is the proper procedure for handling lyophilized this compound?
A2: Before opening the vial, it is essential to allow the container to equilibrate to room temperature.[1][2][5][7] This prevents condensation from forming inside the vial, which can compromise the peptide's stability.[5] After weighing the desired amount, it is best practice to reseal the container, preferably under an inert gas like nitrogen or argon, to minimize oxidation.[1][3]
Q3: How should I store synthetic this compound once it is in solution?
A3: The shelf life of peptides in solution is limited.[2] For optimal stability, peptide solutions should be prepared in a sterile, slightly acidic buffer (pH 5-6) and stored in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][4][8]
Q4: Which amino acid residues in this compound are most susceptible to degradation?
A4: The sequence of this compound is pyroGlu-Gly-Arg-Phe-NH2. While this peptide is relatively stable due to the N-terminal pyroglutamic acid modification which protects against aminopeptidases, general peptide degradation pathways should be considered. Although this compound does not contain highly susceptible residues like Cysteine or Methionine, oxidation can still occur over time.[9] The amide group at the C-terminus is generally stable but can be susceptible to hydrolysis under harsh acidic or alkaline conditions.
Q5: What are the common signs of this compound degradation?
A5: Degradation can manifest as a loss of biological activity, changes in solubility, or the appearance of unexpected peaks during analytical chromatography (e.g., HPLC). Visual inspection for discoloration or aggregation may also indicate degradation.
Troubleshooting Guides
Issue 1: Loss of Biological Activity in Experiments
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | - Ensure the peptide has been stored correctly (see storage guidelines).- Prepare fresh solutions from a new lyophilized stock.- Assess the purity and integrity of the peptide solution using HPLC. |
| Improper Solubilization | - Confirm that the correct solvent was used for reconstitution.- Ensure the peptide is fully dissolved before use. Sonication can aid in dissolving difficult peptides.[7] |
| Repeated Freeze-Thaw Cycles | - Always aliquot peptide solutions into single-use volumes to avoid repeated freezing and thawing.[2] |
Issue 2: Inconsistent Experimental Results
| Possible Cause | Troubleshooting Step |
| Peptide Concentration Errors | - Peptides can be hygroscopic; ensure accurate weighing after allowing the vial to equilibrate to room temperature.[5][6]- Re-quantify the peptide concentration using a reliable method such as UV-Vis spectroscopy or amino acid analysis. |
| Partial Peptide Degradation | - Analyze the peptide solution by HPLC or mass spectrometry to check for the presence of degradation products. |
| Adsorption to Surfaces | - Peptides can adsorb to glass and plastic surfaces.[9] Consider using low-adsorption vials and pipette tips. |
Data Summary
Table 1: Recommended Storage Conditions for Synthetic this compound
| Form | Storage Temperature | Expected Shelf Life | Key Considerations |
| Lyophilized Powder | -80°C | Several years | Store in a tightly sealed container with a desiccant.[5] |
| -20°C | Up to several years | Store in a tightly sealed container with a desiccant.[1][2][5] | |
| 4°C | Short-term (weeks) | Protect from moisture and light.[1][2] | |
| Room Temperature | Short-term (days to weeks) | For transport or brief periods only; minimize exposure to light and moisture.[1][2][3] | |
| In Solution | -80°C | Approximately 1 year | Aliquot into single-use volumes.[8] Use a sterile buffer (pH 5-6).[2][4] |
| -20°C | 3-4 months | Aliquot into single-use volumes.[8] Use a sterile buffer (pH 5-6).[2][4] | |
| 4°C | 1-2 weeks | Prone to bacterial growth; use sterile filtration.[8] |
Experimental Protocols
Protocol: Assessment of Synthetic this compound Stability by RP-HPLC
This protocol provides a general method to assess the stability of synthetic this compound over time under various storage conditions.
1. Materials:
- Synthetic this compound (lyophilized)
- Solvents for reconstitution (e.g., sterile water, PBS, or other relevant buffer)
- HPLC system with a C18 column
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)
- Temperature-controlled storage units (e.g., -80°C, -20°C, 4°C, 25°C)
2. Procedure:
- Reconstitution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent.
- Aliquoting: Dispense the stock solution into multiple single-use aliquots.
- Time Zero (T0) Analysis: Immediately analyze one aliquot by RP-HPLC to establish the initial purity profile.
- Storage: Store the remaining aliquots under the desired storage conditions (e.g., different temperatures).
- Time Point Analysis: At specified time points (e.g., 1 week, 1 month, 3 months, etc.), retrieve one aliquot from each storage condition.
- HPLC Analysis:
- Allow the aliquot to thaw and equilibrate to room temperature.
- Inject a standard volume onto the C18 column.
- Run a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
- Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
- Data Analysis:
- Integrate the peak area of the intact this compound and any new peaks corresponding to degradation products.
- Calculate the percentage of remaining intact peptide at each time point relative to the T0 sample.
- Plot the percentage of intact peptide versus time for each storage condition to determine the stability profile.
Visualizations
References
- 1. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. jpt.com [jpt.com]
- 4. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 5. lifetein.com [lifetein.com]
- 6. biomedgrid.com [biomedgrid.com]
- 7. 合成肽的处理和储存实验方案 [sigmaaldrich.com]
- 8. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 9. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
Technical Support Center: Electrophysiology & Antho-RFamide Application
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Antho-RFamide in electrophysiology experiments. The focus is on minimizing experimental artifacts to ensure high-quality data acquisition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function?
This compound is a neuropeptide originally isolated from sea anemones.[1][2] It belongs to the family of RFamide peptides, which are characterized by a C-terminal Arginine-Phenylalanine-amide motif.[3] These peptides are known to be neuromodulators, and evidence suggests they act on G-protein coupled receptors (GPCRs).[4][5] Specifically, FMRFamide-related peptides, a class that includes this compound, have been shown to activate GPCRs, in some cases through the Gαq pathway.[4] The binding of this compound to its receptor can initiate an intracellular signaling cascade, leading to various physiological responses, including the modulation of neuronal activity and muscle contraction.[6][7]
Q2: I'm observing a sudden increase in baseline noise after applying this compound. What could be the cause?
An increase in baseline noise upon application of a peptide solution can stem from several sources unrelated to the peptide's biological activity. Here are some common culprits:
-
Vehicle Effects: The solvent used to dissolve the this compound (e.g., DMSO, ethanol) might alter the electrical properties of your recording solution or interact with the electrode. It is crucial to perform a vehicle-only control application to determine if the solvent itself is the source of the artifact.
-
Perfusion System Artifacts: The act of perfusing the new solution can introduce mechanical or electrical noise. This can be due to bubbles in the perfusion line, mechanical vibration of the tubing, or a change in the liquid junction potential at the reference electrode.
-
Contamination of the Peptide Stock: The peptide stock solution itself could be contaminated. Filtering the stock solution may help in some cases.
Q3: My gigaohm seal is unstable or lost after this compound application. How can I prevent this?
Maintaining a stable gigaohm seal is critical for high-quality patch-clamp recordings.[8] If you experience seal instability after applying this compound, consider the following:
-
Mechanical Disturbance: Ensure that your perfusion system is set up to minimize mechanical disturbances to the cell and pipette. The flow rate should be gentle and constant.
-
Solution Osmolarity: A mismatch in the osmolarity between your bath solution and the this compound-containing solution can cause the cell to swell or shrink, destabilizing the seal. Verify that the final osmolarity of your experimental solution is consistent with your standard bath solution.
-
Peptide-Membrane Interactions: While less common, high concentrations of peptides can sometimes interact with the lipid bilayer, affecting membrane integrity. Try reducing the concentration of this compound to the lowest effective dose.
Troubleshooting Guides
Guide 1: Identifying and Minimizing Electrical Noise
Electrical noise is a pervasive issue in electrophysiology.[6] A systematic approach is often the most effective way to identify and eliminate sources of noise.[6]
Experimental Protocol for a Systematic Noise Hunt:
-
Establish a Baseline: Start with a minimal setup: only the headstage, manipulator, sample holder, and microscope inside the Faraday cage.[6]
-
Isolate the Amplifier: With the headstage connected but no electrode holder, observe the noise level. This represents the internal noise of your amplifier.
-
Introduce the Electrode Holder: Attach the electrode holder without a pipette. A significant increase in noise points to a problem with the holder (e.g., contamination, faulty connection).
-
Add the Pipette: Place a pipette filled with internal solution into the holder and lower it into the bath. Noise introduced at this stage could be related to the pipette solution, the pipette glass, or the reference electrode.
-
Systematically Reintroduce Equipment: One by one, turn on and connect other pieces of equipment (e.g., light source, camera, perfusion system) and observe their effect on the noise level.[6] A digital oscilloscope can be a valuable tool for visualizing noise in real-time.[6]
Table 1: Common Sources of Electrical Noise and Mitigation Strategies
| Noise Source | Common Frequencies | Mitigation Strategies |
| Mains Hum | 50/60 Hz and harmonics | Ensure all equipment is connected to a single, common ground point. Avoid ground loops by not connecting the signal ground on the amplifier to a second grounding point. |
| High-Frequency Noise | >1 kHz | Identify and shield or remove sources like computer monitors, fluorescent lights, and switching power supplies. A Faraday cage is essential for shielding from external high-frequency noise.[6] |
| Perfusion System | Variable | Ensure proper grounding of the perfusion system. Use a gravity-fed system to avoid pump-induced electrical noise. If a pump is necessary, place it as far from the rig as possible. |
| Electrode Drift/Instability | Slow baseline shifts | Ensure proper chloriding of Ag/AgCl wires.[9] Allow electrodes and solutions to equilibrate to the recording temperature. |
Guide 2: Best Practices for Peptide Application
Applying peptides like this compound requires care to avoid introducing artifacts.
Experimental Protocol for Artifact-Free Peptide Application:
-
Prepare Stock Solutions: Dissolve this compound in a suitable, high-purity solvent at a high concentration to minimize the volume of solvent added to your final recording solution.
-
Vehicle Control: Always perform a control experiment where you apply the vehicle solution alone to ensure it does not produce the effect you are studying or introduce artifacts.
-
Filter Solutions: Filter your final peptide-containing solution through a 0.2 µm syringe filter to remove any precipitates or contaminants.
-
Optimize Perfusion: Use a perfusion system with a low flow rate to avoid mechanical disruption of the cell. Ensure the solution exchange is complete but gentle.
-
Monitor the Reference Electrode: The liquid junction potential can change when the bath solution is altered. This can cause a shift in the baseline. Using a salt bridge for your reference electrode can minimize these shifts.
Visualizing Experimental Workflows and Signaling Pathways
Putative this compound Signaling Pathway
The following diagram illustrates a plausible signaling pathway for this compound, based on its classification as an RFamide peptide that can activate G-protein coupled receptors, potentially through a Gαq subunit.
A putative signaling pathway for this compound via a Gαq-coupled GPCR.
Troubleshooting Workflow for Noise Reduction
This diagram outlines a logical workflow for identifying and mitigating sources of noise in an electrophysiology setup.
References
- 1. Identification of a novel type of processing sites in the precursor for the sea anemone neuropeptide this compound (<Glu-Gly-Arg-Phe-NH2) from Anthopleura elegantissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The presence and distribution of this compound-like material in scyphomedusae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FMRFamide-related neuropeptides are agonists of the orphan G-protein-coupled receptor GPR54 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FMRFamide G protein-coupled receptors (GPCR) in the cuttlefish Sepiella japonica: Identification, characterization and expression profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A single receptor transduces both inhibitory and stimulatory signals of FMRFamide-related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 9. Using automated patch clamp electrophysiology platforms in pain‐related ion channel research: insights from industry and academia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Antho-RFamide Immunolabeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Antho-RFamide immunolabeling.
Troubleshooting Guide
This guide addresses common issues encountered during this compound immunolabeling experiments.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Inadequate fixation | Optimize fixative concentration and incubation time. Over-fixation can mask the epitope.[1] |
| Low primary antibody concentration | Increase the antibody concentration or extend the incubation period (e.g., overnight at 4°C).[1][2] | |
| Incompatible primary and secondary antibodies | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a rabbit primary).[2] | |
| Poor permeabilization | If using a cross-linking fixative like paraformaldehyde, ensure adequate permeabilization with a detergent such as Triton X-100.[1][2] | |
| Protein not present or at low levels | Run a positive control to confirm the presence of the antigen. Consider using a signal amplification method if the target is known to have low expression.[1][2] | |
| High Background | Primary or secondary antibody concentration too high | Titrate antibodies to determine the optimal concentration that maximizes signal-to-noise ratio.[3][4] |
| Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., normal serum from the same species as the secondary antibody).[3] | |
| Inadequate washing | Increase the number and/or duration of wash steps to remove unbound antibodies.[3] | |
| Autofluorescence | Use a fresh fixative solution, as old formaldehyde can autofluoresce. Consider using a mounting medium with an anti-fade reagent.[3][5] | |
| Non-Specific Staining | Cross-reactivity of the secondary antibody | Run a control with only the secondary antibody to check for non-specific binding.[3] |
| Presence of endogenous immunoglobulins | If the primary antibody was raised in the same species as the tissue sample, use a species-on-species detection kit.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the best fixative for this compound immunolabeling?
A1: The optimal fixative can depend on the specific tissue and antibody used. However, for neuropeptides like this compound, a common starting point is 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).[6] It is crucial to optimize the fixation time and concentration, as over-fixation can mask the antigen epitope.[1] Some studies have shown that lower concentrations of PFA (e.g., 0.5%) can lead to better staining for some neural antigens.[7]
Q2: How long should I fix my samples?
A2: Fixation time is a critical parameter that requires optimization. For cell cultures, a 10-20 minute fixation with 4% PFA at room temperature is a good starting point. For tissue sections, fixation can range from a few hours to overnight at 4°C.[6] Over-fixation should be avoided as it can lead to a decrease in signal.[1]
Q3: Do I need to perform antigen retrieval for this compound staining?
A3: For frozen sections, antigen retrieval is typically not necessary. However, for formalin-fixed, paraffin-embedded (FFPE) tissues, antigen retrieval is often required to unmask the epitope that may have been cross-linked during fixation.[8]
Q4: My signal is very weak. How can I improve it?
A4: There are several ways to enhance a weak signal. First, ensure your fixation and permeabilization steps are optimal. You can also try increasing the concentration of your primary antibody or extending the incubation time. Using a brighter fluorophore on your secondary antibody or employing a signal amplification kit can also significantly boost the signal.[5]
Q5: I am seeing a lot of background staining. What can I do to reduce it?
A5: High background can be caused by several factors. Ensure you have an adequate blocking step (e.g., 1 hour at room temperature) using a suitable blocking agent like normal serum or bovine serum albumin (BSA).[3] Optimizing the dilutions of your primary and secondary antibodies is also critical, as excessively high concentrations can lead to non-specific binding.[4] Thorough washing between antibody incubation steps is also essential.[3]
Data Presentation
Table 1: Comparison of Paraformaldehyde (PFA) Fixation Conditions for Neuropeptide Immunolabeling
| PFA Concentration | Incubation Time | Temperature | Expected Outcome | Considerations |
| 4% | 15-30 min | Room Temp | Good preservation of cellular morphology.[9] | May mask some epitopes, potentially requiring antigen retrieval.[8] |
| 2% | 30-60 min | Room Temp | Milder fixation, may improve antigen availability. | May not be sufficient for all tissues, potentially leading to morphological artifacts. |
| 0.5% | 10-15 min | Room Temp | Can result in robust staining for some neural antigens by reducing epitope masking.[7] | May not provide adequate fixation for all applications, risking protein diffusion. |
| 4% | 4-16 hours | 4°C | Common for tissue blocks, allows for deeper penetration of the fixative. | Risk of over-fixation, especially for surface antigens.[1] |
Table 2: Common Permeabilization Reagents and Their Properties
| Reagent | Concentration | Incubation Time | Mechanism of Action | Best For |
| Triton X-100 | 0.1-0.5% in PBS | 10-15 min | Non-ionic detergent, solubilizes membranes. | Permeabilizing the plasma membrane and nuclear membrane. |
| Saponin | 0.1-0.5% in PBS | 5-10 min | Mild non-ionic detergent, selectively removes cholesterol. | Permeabilizing the plasma membrane while leaving internal membranes intact. |
| Methanol (ice-cold) | 100% | 5-10 min at -20°C | Organic solvent, dehydrates and precipitates proteins. | Simultaneously fixes and permeabilizes. |
| Acetone (ice-cold) | 100% | 5-10 min at -20°C | Organic solvent, similar to methanol. | Simultaneously fixes and permeabilizes. |
Experimental Protocols
Optimized Fixation and Immunolabeling Protocol for this compound in Cultured Neurons
-
Cell Culture: Grow neurons on sterile glass coverslips in a suitable culture medium.
-
Washing: Gently wash the cells three times with pre-warmed Phosphate-Buffered Saline (PBS).
-
Fixation:
-
Prepare a fresh 4% Paraformaldehyde (PFA) solution in PBS.
-
Fix the cells for 15 minutes at room temperature.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization:
-
Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking:
-
Incubate the cells with a blocking buffer (e.g., 5% Normal Goat Serum, 1% BSA in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the anti-Antho-RFamide primary antibody in the blocking buffer to its optimal concentration.
-
Incubate the cells with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing: Wash the cells three times with PBS containing 0.1% Tween 20 (PBST) for 10 minutes each.
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the secondary antibody for 1-2 hours at room temperature in the dark.
-
-
Washing: Wash the cells three times with PBST for 10 minutes each.
-
Counterstaining (Optional):
-
Incubate with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5 minutes.
-
-
Final Wash: Wash once with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Image the slides using a fluorescence or confocal microscope.
Mandatory Visualization
Caption: Experimental workflow for this compound immunolabeling.
Caption: Proposed dual signaling pathway for this compound.
References
- 1. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 2. Immunocytochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 3. ibidi.com [ibidi.com]
- 4. Immunohistochemistry Troubleshooting | Antibodies.com [antibodies.com]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Comparative analysis of fixation and embedding techniques for optimized histological preparation of zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Comparative Study of Immunofluorescence on Formalin-Fixed, Paraffin-Embedded Versus Fresh Frozen Kidney Biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanical properties of paraformaldehyde-treated individual cells investigated by atomic force microscopy and scanning ion conductance microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Physiological Effects of Antho-RFamide and FMRFamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the physiological effects of two prominent RFamide neuropeptides: Antho-RFamide, primarily found in cnidarians, and FMRFamide, first discovered in mollusks but with related peptides found across the animal kingdom. This comparison is supported by experimental data, detailed methodologies, and visualizations of their signaling pathways to aid in research and drug development endeavors.
Overview
This compound (
Quantitative Data Comparison
The following table summarizes quantitative data from various studies, highlighting the differences in potency and physiological effects of this compound and FMRFamide in different biological systems.
| Peptide | Species | Preparation | Measured Effect | Concentration/Potency | Citation |
| This compound | Actinia equina (Sea anemone) | Isolated tentacles | Increased frequency of spontaneous contractions | Threshold: < 10⁻⁷ M; Near maximum: ~10⁻⁴ M | [5] |
| Calliactis parasitica (Sea anemone) | Isolated sphincter muscle | Contraction | Threshold: 10⁻⁹ M (for related Antho-RWamide II) | [4] | |
| Schistocerca gregaria (Locust) | Semi-isolated heart | No detectable effect | Up to 10⁻⁶ M | [4] | |
| Schistocerca gregaria (Locust) | Extensor tibiae muscle | No detectable effect on twitch tension | Not specified | [4] | |
| FMRFamide | Mercenaria mercenaria (Hard clam) | Ventricle strips | Increased force and frequency of heartbeat | - | [6] |
| Helix aspersa (Snail) | Identified neurons (D3 and E2) | Decrease in Ca²⁺ current | 10 to 50 µM | [7] | |
| Schistocerca gregaria (Locust) | Semi-isolated heart | Cardioexcitatory effects | Threshold: 10⁻⁸ to 10⁻⁷ M | [1] | |
| Drosophila melanogaster | Stably expressed receptor in CHO cells | Receptor activation (EC₅₀) | 6 x 10⁻⁹ M | [1] |
Signaling Pathways
The signaling mechanisms of FMRFamide are notably diverse, involving both metabotropic and ionotropic pathways. In contrast, the signaling pathway for this compound is less characterized but is suggested to involve GPCRs and direct effects on ion channels in cnidarians.
FMRFamide Signaling
FMRFamide and its related peptides can activate both G-protein coupled receptors (GPCRs) and a unique class of peptide-gated ion channels.
-
GPCR Pathway: In many invertebrates, FMRFamide binds to GPCRs, which can couple to various G-proteins (e.g., Gαq, Gαi/o, Gαs) to modulate intracellular second messenger levels, such as cAMP and Ca²⁺.[2][6] This can lead to a wide range of cellular responses, including modulation of ion channel activity, muscle contraction, and changes in gene expression.[7]
-
Ionotropic Pathway (FaNaC): FMRFamide can directly gate a sodium-selective ion channel known as FaNaC (FMRFamide-gated sodium channel).[8][9] This interaction leads to rapid depolarization of the cell membrane, providing a mechanism for fast excitatory neurotransmission.[8]
This compound Signaling
The signaling pathway for this compound is not as definitively characterized as that of FMRFamide. Current evidence suggests it primarily acts as a neurotransmitter in cnidarians, directly influencing muscle cell activity. While specific receptors are still being identified, it is hypothesized to act through GPCRs.[1] Additionally, related cnidarian RFamide peptides, such as Antho-RWamide I, have been shown to modulate Ca²⁺ currents, suggesting a potential interaction with ion channels.
Experimental Protocols
The following sections detail generalized protocols for key experiments used to characterize and compare the physiological effects of neuropeptides like this compound and FMRFamide.
In Vitro Muscle Contraction Assay
This assay is used to quantify the myotropic (muscle-contracting or relaxing) effects of neuropeptides.
Objective: To measure the dose-dependent effect of a neuropeptide on the force and/or frequency of muscle contractions.
Methodology:
-
Tissue Preparation: A suitable muscle tissue (e.g., sea anemone sphincter muscle, locust heart, or mollusk ventricle) is dissected and mounted in an organ bath containing an appropriate physiological saline solution. The temperature and aeration of the saline are maintained at optimal levels for the specific tissue.
-
Transducer Setup: One end of the muscle preparation is fixed, while the other is attached to an isometric or isotonic force transducer. The transducer is connected to a data acquisition system to record changes in muscle tension or length.
-
Peptide Application: After a period of equilibration to establish a stable baseline of spontaneous or electrically stimulated contractions, the neuropeptide is added to the organ bath in increasing concentrations.
-
Data Recording: The changes in contraction amplitude and frequency are recorded for each peptide concentration. A washout period with fresh saline is performed between applications of different concentrations to allow the muscle to return to its baseline activity.
-
Data Analysis: The responses are quantified and plotted against the peptide concentration to generate a dose-response curve, from which parameters like the EC₅₀ (half-maximal effective concentration) can be calculated.
Electrophysiological Recording (Whole-Cell Patch Clamp)
This technique is used to study the effects of neuropeptides on the electrical properties of single neurons, such as ion channel activity and membrane potential.
Objective: To determine how a neuropeptide modulates ion currents and neuronal excitability.
Methodology:
-
Cell Preparation: Neurons are either isolated and cultured or studied within acute brain slices. The preparation is placed in a recording chamber on a microscope stage and superfused with an external physiological solution.
-
Pipette Preparation: A glass micropipette with a very fine tip (around 1 µm) is filled with an internal solution that mimics the intracellular environment of the neuron.
-
Seal Formation: The micropipette is carefully brought into contact with the membrane of a target neuron. Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette, establishing electrical and diffusional continuity between the pipette interior and the cell cytoplasm.
-
Recording: In voltage-clamp mode, the membrane potential is held constant, and the currents flowing across the membrane in response to peptide application are measured. In current-clamp mode, the membrane potential is allowed to vary, and changes in response to peptide application are recorded.
-
Data Analysis: The recorded currents or voltage changes are analyzed to determine the specific ion channels affected by the neuropeptide and its overall effect on neuronal excitability (e.g., excitatory or inhibitory).
Receptor Binding Assay
This assay is used to determine the affinity of a ligand (neuropeptide) for its receptor.
Objective: To quantify the binding affinity (Kd) of a neuropeptide to its receptor and to screen for potential agonists or antagonists.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction containing the receptors.
-
Radioligand Binding: The membrane preparation is incubated with a radiolabeled version of the neuropeptide (or a known ligand for the receptor) at a fixed concentration.
-
Competition Assay: To determine the affinity of an unlabeled neuropeptide (the competitor), it is added to the incubation mixture in increasing concentrations. The unlabeled peptide will compete with the radioligand for binding to the receptor.
-
Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered through a glass fiber filter. The membranes with the bound radioligand are trapped on the filter, while the unbound radioligand passes through.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (half-maximal inhibitory concentration) of the unlabeled neuropeptide can be determined. The IC₅₀ is then used to calculate the binding affinity (Ki).
Conclusion
This compound and FMRFamide, while both members of the RFamide peptide family, exhibit distinct physiological effects and mechanisms of action. FMRFamide is a versatile signaling molecule in many invertebrates, acting through both GPCRs and ionotropic receptors to modulate a wide range of processes. This compound appears to be a key neurotransmitter in cnidarians, primarily involved in neuromuscular control, with its signaling pathway likely involving GPCRs and potentially direct ion channel modulation.
The comparative data highlights the specificity of these peptides for their respective receptors and physiological systems. For researchers and drug development professionals, this underscores the importance of considering the evolutionary context and specific molecular targets when investigating the therapeutic potential of RFamide peptide analogs. Further research into the receptors and signaling pathways of this compound will be crucial for a more complete understanding of its physiological role and for exploring its potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. FMRFamide G protein-coupled receptors (GPCR) in the cuttlefish Sepiella japonica: Identification, characterization and expression profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-containing neurons in the primitive nervous system of the anthozoan Renilla koellikeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of three anthozoan neuropeptides, Antho-RWamide I, Antho-RWamide II and this compound, on slow muscles from sea anemones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. FMRFamide-related neuropeptides are agonists of the orphan G-protein-coupled receptor GPR54 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The first peptide-gated ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploration of the Peptide Recognition of an Amiloride-sensitive FMRFamide Peptide-gated Sodium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The anthozoan neuropeptide Antho-RWamide I modulates Ca2+ current in sea anemone myoepithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Antho-RFamide Analogs: A Framework for Future Research
For Immediate Release
[City, State] – [Date] – This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the structure-activity relationship (SAR) of Antho-RFamide (
This compound is a neuropeptide first identified in sea anemones, belonging to the widespread family of RFamide peptides characterized by a C-terminal Arginyl-Phenylalanine-amide motif. These peptides are known to be involved in a variety of physiological processes in invertebrates, including the modulation of muscle contraction. Understanding the relationship between the structure of this compound analogs and their biological activity is crucial for the development of novel therapeutic agents targeting neuromuscular systems.
Comparative Activity of Hypothetical this compound Analogs
The following table presents a hypothetical structure-activity relationship for a series of this compound analogs. This serves as a template for organizing and presenting experimental data. The activity of these hypothetical analogs is measured by their half-maximal effective concentration (EC50) in a muscle contraction assay.
| Analog | Sequence | Modification | Hypothetical EC50 (nM) |
| 1 (Native) | - | 10 | |
| 2 | Ala-Gly-Arg-Phe-NH2 | 500 | |
| 3 | Gly -> Ala | 25 | |
| 4 | Arg -> Ala | >1000 | |
| 5 | Phe -> Ala | >1000 | |
| 6 | Amidated C-terminus -> Carboxylic acid | >1000 | |
| 7 | D-Phe-Gly-Arg-Phe-NH2 | L-Phe -> D-Phe at position 4 | 800 |
| 8 | Arg -> Lys | 15 |
Disclaimer: The data presented in this table is purely hypothetical and is intended to serve as an example for data presentation in future SAR studies.
Experimental Protocols
A systematic investigation of the SAR of this compound analogs requires robust and reproducible experimental protocols. The following sections detail the standard methodologies for peptide synthesis and functional assays based on established practices for related neuropeptides.
Synthesis of this compound Analogs
Objective: To synthesize a library of this compound analogs with systematic modifications to the peptide backbone and side chains.
Methodology:
-
Solid-Phase Peptide Synthesis (SPPS): Peptides will be synthesized on a Rink amide resin using a standard Fmoc/tBu strategy on an automated peptide synthesizer.
-
Amino Acid Activation: Amino acids will be activated using HBTU/HOBt in the presence of DIPEA.
-
Coupling: Double coupling will be performed for each amino acid to ensure complete reaction.
-
Deprotection: The Fmoc protecting group will be removed using 20% piperidine in DMF.
-
Cleavage and Deprotection: The synthesized peptides will be cleaved from the resin and side-chain protecting groups will be removed simultaneously using a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).
-
-
Purification: The crude peptides will be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Characterization: The purified peptides will be characterized by mass spectrometry (MALDI-TOF or ESI-MS) and analytical RP-HPLC to confirm their identity and purity (>95%).
In Vitro Muscle Contraction Assay
Objective: To determine the biological activity of this compound analogs by measuring their effect on muscle contraction in an isolated tissue preparation.
Methodology:
-
Tissue Preparation: Longitudinal body wall muscles will be dissected from a suitable invertebrate model, such as the sea anemone Calliactis parasitica or the nematode Ascaris summ. The muscle strips will be mounted in an organ bath containing an appropriate physiological saline solution, maintained at a constant temperature, and aerated.
-
Isometric Tension Recording: One end of the muscle strip will be attached to a fixed hook, and the other end to an isometric force transducer connected to a data acquisition system.
-
Experimental Procedure:
-
The muscle strips will be allowed to equilibrate for at least 60 minutes, with regular washing.
-
A cumulative concentration-response curve will be generated by adding increasing concentrations of the this compound analog to the organ bath.
-
The increase in muscle tension will be recorded after each addition.
-
The EC50 value (the concentration of the analog that produces 50% of the maximal response) will be calculated by fitting the concentration-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
-
Calcium Imaging Assay
Objective: To investigate the intracellular signaling mechanism of this compound analogs by measuring changes in intracellular calcium concentration ([Ca2+]i) in a cellular model.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., CHO-K1 or HEK293) will be transiently or stably transfected with a G-protein coupled receptor known or predicted to be the target of this compound.
-
Calcium Dye Loading: The transfected cells will be loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
Fluorescence Measurement: The cells will be placed on the stage of a fluorescence microscope or a plate reader equipped with a fluidic system.
-
A baseline fluorescence reading will be established.
-
The this compound analog will be added to the cells.
-
Changes in fluorescence intensity, corresponding to changes in [Ca2+]i, will be recorded over time.
-
-
Data Analysis: The magnitude of the calcium response will be quantified, and concentration-response curves will be generated to determine the EC50 of the analog.
Visualizing the Molecular Pathways and Experimental Processes
Proposed Signaling Pathway for this compound
The following diagram illustrates a plausible signaling pathway for this compound, based on the known mechanisms of other RFamide peptides that act via G-protein coupled receptors (GPCRs) to modulate intracellular calcium levels.
Caption: Proposed Gq-coupled signaling pathway for this compound.
Experimental Workflow for SAR Studies
The following diagram outlines the logical flow of a typical structure-activity relationship study for this compound analogs, from initial design to final data analysis.
A Comparative Guide to the Validation of Antho-RFamide Function Using Peptide Antagonists
For Researchers, Scientists, and Drug Development Professionals
Antho-RFamides are a significant family of neuropeptides in cnidarians, such as sea anemones and corals, where they play crucial roles in regulating physiological processes like muscle contraction and behavior. The development and validation of peptide antagonists targeting Antho-RFamide signaling pathways are essential for dissecting their precise functions and for the potential development of novel pharmacological tools. While specific peptide antagonists for Antho-RFamides are not yet extensively documented in publicly available research, this guide provides a comprehensive framework for their validation, drawing parallels from studies on other invertebrate RFamide peptides.
This guide outlines key experimental approaches, presents detailed protocols, and offers a clear structure for data comparison to aid researchers in the functional validation of potential this compound antagonists.
This compound Signaling and the Role of Antagonists
Antho-RFamides, such as the prototypical
Peptide antagonists are invaluable tools designed to specifically block the action of endogenous peptides like Antho-RFamides at their receptors. By competitively or non-competitively inhibiting receptor activation, antagonists can help to elucidate the downstream physiological and behavioral consequences of neuropeptide signaling.
Below is a putative signaling pathway for this compound.
A Comparative Analysis of Antho-RFamide Precursor Sequences
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Antho-RFamide precursor sequences, drawing on experimental data to highlight key structural and functional differences. Antho-RFamides are a class of neuropeptides found in cnidarians that play a crucial role in neuronal communication and muscle contraction[1][2]. Understanding the diversity and evolution of their precursor proteins is essential for elucidating their physiological functions and for the potential development of novel therapeutic agents.
Quantitative Analysis of this compound Precursors
The structural organization of this compound precursors varies significantly across different cnidarian species. These variations, particularly in the number of repeated peptide units, offer insights into the evolutionary pressures and functional demands on these signaling molecules. The following table summarizes the quantitative data from several key studies.
| Species | Precursor Length (Amino Acids) | Number of this compound Copies | Other Putative Neuropeptides | Reference |
| Calliactis parasitica | 334 | 19 | Yes | [1][2][3] |
| Anthopleura elegantissima (Precursor 1) | 435 | 13 | Yes | [4] |
| Anthopleura elegantissima (Precursor 2) | 429 | 14 | Yes | [4] |
| Nematostella vectensis | Incomplete Preprohormone | 24 | Yes | [5] |
| Exaiptasia diaphana | Incomplete Preprohormone | 20 | Yes | [5] |
| Pocillopora crucifer | Preprohormone Fragment | 10 | Not specified | [5] |
| Stylophora callimorphus | Incomplete Preprohormone | 19 | Not specified | [5] |
Structural Features and Processing
This compound precursors are classic examples of polyprotein precursors, where multiple copies of the same or related bioactive peptides are encoded in a single polypeptide chain. This organization allows for the efficient synthesis of large quantities of neuropeptides.
A key feature of this compound precursors is the nature of their post-translational processing signals. While cleavage at the C-terminal side of the this compound sequence is typically signaled by conventional paired or single basic residues (Lys-Arg or Arg), the N-terminal cleavage is unconventional[1][2][3][6]. Instead of basic residues, acidic residues (aspartic or glutamic acid) often mark the N-terminal cleavage site[1][2][3][4][6]. This suggests the involvement of novel processing enzymes, possibly amino- or endopeptidases that recognize these acidic sites, a mechanism not commonly observed in other neuropeptide systems[1][3][4][6].
In addition to multiple copies of the canonical this compound (
This compound Signaling Pathway
While the specific receptors for Antho-RFamides are still under investigation in many cnidarian species, the general signaling pathway for RFamide-related peptides in other organisms involves G-protein coupled receptors (GPCRs). Upon binding of the this compound peptide to its receptor on a target cell (e.g., a neuron or muscle cell), a conformational change in the receptor activates intracellular G-proteins. This activation initiates a downstream signaling cascade, often involving second messengers like cyclic AMP (cAMP) or inositol triphosphate (IP3), which ultimately leads to a physiological response such as neuronal firing or muscle contraction.
Experimental Protocols
The characterization of this compound precursor sequences has been achieved through a combination of molecular biology and proteomic techniques.
Key Experimental Methodologies:
-
cDNA Library Construction and Screening: This classical approach involves creating a library of all the expressed genes (as cDNA) from the organism of interest. The library is then screened using probes, often oligonucleotides designed based on a known partial peptide sequence, to identify the clone containing the gene for the precursor protein[2].
-
Molecular Cloning and Sequencing: Once a positive clone is identified, the cDNA insert is sequenced to determine the full-length precursor sequence. This was the primary method used in the initial characterization of this compound precursors[1][4][7].
-
Genomic and Transcriptomic Sequencing (Next-Generation Sequencing): Modern high-throughput sequencing of entire genomes and transcriptomes allows for the in silico identification of neuropeptide precursor genes. Bioinformatic tools are used to scan these large datasets for sequences with the characteristic features of neuropeptide precursors, such as signal peptides and multiple copies of peptide motifs[5][8][9].
-
Mass Spectrometry (MS)-based Peptidomics: This powerful technique allows for the direct identification and sequencing of mature peptides from tissue extracts. By comparing the identified peptide sequences with translated genomic or transcriptomic data, the corresponding precursor genes can be found. Advanced MS methods like MALDI-imaging can even reveal the spatial distribution of these neuropeptides within tissues[9][10].
Conclusion
The comparative analysis of this compound precursor sequences reveals a fascinating story of molecular evolution and efficiency. The use of polyprotein structures and unconventional processing signals highlights the unique biochemical adaptations within the nervous systems of early-diverging animal lineages. Future research combining advanced sequencing, proteomics, and functional assays will be crucial to fully unravel the complexity of this compound signaling and its physiological significance.
References
- 1. Primary structure of the precursor for the sea anemone neuropeptide this compound (less than Glu-Gly-Arg-Phe-NH2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. Identification of a novel type of processing sites in the precursor for the sea anemone neuropeptide this compound (<Glu-Gly-Arg-Phe-NH2) from Anthopleura elegantissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative genomics study of neuropeptide genes in the cnidarian subclasses Hexacorallia and Ceriantharia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Primary structure of the precursor for the sea anemone neuropeptide this compound (less than Glu-Gly-Arg-Phe-NH2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Primary structure of the precursor for the anthozoan neuropeptide this compound from Renilla köllikeri: evidence for unusual processing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies for the Identification of Bioactive Neuropeptides in Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Strategies for the Identification of Bioactive Neuropeptides in Vertebrates [frontiersin.org]
- 10. New techniques, applications and perspectives in neuropeptide research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Species Activity of Antho-RFamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of Antho-RFamide (
Data Presentation: Quantitative Comparison of this compound Activity
This compound and related RFamide peptides exhibit a range of biological activities across different invertebrate phyla, primarily modulating muscle contraction. The following table summarizes the available quantitative and qualitative data on the effects of this compound and closely related peptides in various species. It is important to note that standardized EC50 values are not available for all species, so threshold concentrations and qualitative descriptions of activity are included to provide a broader comparative context.
| Phylum | Species | Tissue/Preparation | Peptide | Activity Metric | Observed Effect | Citation(s) |
| Cnidaria | Actinia equina | Tentacle Muscle | This compound | Dose-Response | Threshold < 10⁻⁷ M, Near Max. at 10⁻⁴ M | |
| Calliactis parasitica | Sphincter Muscle | Antho-RWamide II | Threshold Concentration | 10⁻⁹ mol l⁻¹ | [1] | |
| This compound | Qualitative | Less potent than Antho-RWamide II | [1] | |||
| Renilla köllikeri | Rachis and Peduncle Muscle | This compound | Threshold Concentration | 5 nM (Summer), 1 µM (Winter) | [2] | |
| Mollusca | Busycon canaliculatum | Ventricle | Various RFamides | Threshold Concentration | Potent at 10⁻⁹ M | [3] |
| Lampsilis claibornensis | Ventricle | FMRFamide | Qualitative | Inhibition of heart beat | [4] | |
| Mercenaria mercenaria | Ventricle | FMRFamide | Qualitative | Increased myocardial contractility | [5] | |
| Annelida | Hirudo medicinalis | Longitudinal Muscle | FMRFamide-related peptides | Qualitative | Elicits contractions | [6] |
| Arthropoda | Schistocerca gregaria | Extensor Tibiae Muscle | This compound | Qualitative | No effect on twitch tension | [7] |
| Platyhelminthes | Ascaris suum | Ovijector/Body Wall Muscle | Arthropod FMRFamide-related peptides | Qualitative | Concentration-dependent modulation | [8] |
Experimental Protocols
The following is a generalized protocol for an invertebrate muscle strip bioassay, synthesized from methodologies described in the cited literature. This protocol is intended as a starting point and may require optimization depending on the specific species and muscle tissue being studied.
Objective: To determine the effect of this compound on the contractility of invertebrate muscle tissue.
Materials:
-
Isolated invertebrate muscle tissue (e.g., sea anemone tentacle or sphincter muscle, mollusc heart ventricle, annelid body wall)
-
Appropriate physiological saline solution (e.g., artificial seawater for marine organisms)
-
This compound peptide stock solution
-
Organ bath or perfusion chamber
-
Isotonic force transducer
-
Amplifier and data acquisition system
-
Micropipettes
Procedure:
-
Tissue Preparation:
-
Dissect the desired muscle tissue from the animal in cold physiological saline.
-
Mount the muscle strip in the organ bath containing oxygenated saline at a constant temperature.
-
Attach one end of the muscle to a fixed point and the other end to the isotonic force transducer.
-
Allow the preparation to equilibrate for a set period (e.g., 30-60 minutes) until a stable baseline of spontaneous or electrically stimulated contractions is achieved.
-
-
Peptide Application:
-
Prepare a series of dilutions of the this compound stock solution in the physiological saline.
-
Add the peptide solutions to the organ bath in a cumulative or non-cumulative manner, starting with the lowest concentration.
-
Allow the muscle to respond to each concentration for a defined period before adding the next concentration or washing out the peptide.
-
-
Data Recording:
-
Record the muscle tension continuously using the data acquisition system.
-
Measure the amplitude and frequency of contractions before and after the addition of the peptide.
-
-
Data Analysis:
-
For each concentration of this compound, calculate the change in contraction amplitude or frequency compared to the baseline.
-
If a full dose-response curve is generated, plot the percentage of maximal response against the logarithm of the peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of peptide that produces 50% of the maximal response).
-
Mandatory Visualization
Signaling Pathways
This compound and other RFamide peptides exert their effects by binding to G protein-coupled receptors (GPCRs). While the specific downstream signaling cascade for this compound receptors is still under investigation in many species, evidence from molluscan studies suggests a potential pathway involving the Gq alpha subunit and the subsequent production of the second messenger inositol trisphosphate (IP3). This leads to the release of intracellular calcium and muscle contraction.
Caption: Proposed signaling pathway for this compound-induced muscle contraction.
Experimental Workflow
The following diagram illustrates the general workflow for conducting an invertebrate muscle strip bioassay to assess the activity of this compound.
Caption: Workflow for an invertebrate muscle strip bioassay.
References
- 1. RFamide Peptides: Structure, Function, Mechanisms and Pharmaceutical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The modulation of skeletal muscle contraction by FMRFamide-related peptides of the locust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. real.mtak.hu [real.mtak.hu]
- 4. FMRFamide inhibition of a molluscan heart is accompanied by increases in cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FMRFamide increases the adenylate cyclase activity and cylic AMP level of molluscan heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioone.org [bioone.org]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Arthropod FMRFamide-related peptides modulate muscle activity in helminths - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Antho-RFamide Gene Function: A Comparative Guide to RNA Interference and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RNA interference (RNAi) and other established techniques for validating the function of the Antho-RFamide gene, a key player in the neural signaling of cnidarians. Understanding the function of this neuropeptide is crucial for basic research in neurobiology and may offer insights for novel drug development strategies.
Unraveling the Role of this compound
Antho-RFamides are a family of neuropeptides found in sea anemones and other cnidarians.[1][2][3] They are derived from large precursor proteins that can encode multiple copies of this compound and other related peptides. These neuropeptides are crucial for neuronal communication and are known to have excitatory effects on muscles and conducting systems in sea anemones.[4] The precise signaling pathways are still under investigation but are thought to involve G-protein coupled receptors (GPCRs) or FMRFamide-gated sodium channels.
RNA Interference (RNAi) for Gene Function Validation
RNA interference (RNAi) is a powerful technique for silencing gene expression by introducing double-stranded RNA (dsRNA) homologous to the target gene, leading to the degradation of the corresponding mRNA.[5] While specific studies employing RNAi to validate this compound gene function are not extensively documented, the methodology has been successfully applied to knockdown other neuropeptide genes in various invertebrates, demonstrating its potential.[6][7][8]
General Experimental Workflow for RNAi
The following diagram illustrates a typical workflow for an RNAi experiment aimed at validating neuropeptide gene function.
Caption: A generalized workflow for validating this compound gene function using RNA interference.
Experimental Protocol: RNAi-mediated Knockdown of a Neuropeptide Gene (Adapted from studies in other invertebrates)
This protocol provides a general framework. Specific parameters would need to be optimized for the target organism (e.g., a species of sea anemone).
-
dsRNA Synthesis:
-
Identify a unique 300-500 bp region of the this compound gene.
-
Amplify this region by PCR using primers containing T7 RNA polymerase promoter sequences.
-
Use an in vitro transcription kit to synthesize sense and antisense RNA strands.
-
Anneal the strands to form dsRNA and purify.
-
-
Delivery of dsRNA:
-
Microinjection: Inject the dsRNA solution (e.g., 1-5 µg/µL) into sea anemone eggs or early embryos.
-
Electroporation: Optimize electroporation parameters (voltage, pulse duration) for the target cells or larvae to facilitate dsRNA uptake.
-
-
Analysis of Knockdown Efficiency:
-
Quantitative Real-Time PCR (qRT-PCR): At a designated time point post-treatment, extract total RNA and perform qRT-PCR to quantify the reduction in this compound mRNA levels compared to a control group (e.g., injected with a non-specific dsRNA).
-
-
Phenotypic Analysis:
Comparison with Alternative Validation Methods
While RNAi offers a powerful approach, other techniques provide complementary and sometimes more definitive data for validating gene function.
| Method | Principle | Advantages | Disadvantages | Key Quantitative Data |
| RNA Interference (RNAi) | Post-transcriptional gene silencing via mRNA degradation. | Relatively rapid and high-throughput. | Incomplete knockdown; potential off-target effects; transient effects. | Relative mRNA expression levels (qRT-PCR). |
| CRISPR/Cas9 Gene Knockout | Permanent gene disruption at the genomic level.[9][10] | Complete and heritable gene knockout; high specificity. | More time-consuming to establish stable lines; potential for off-target mutations. | Not applicable (gene is absent). Phenotypic changes are the primary data. |
| Electrophysiology | Measures the electrical properties of cells and tissues in response to the neuropeptide.[4] | Directly assesses the physiological effect of the peptide on neuronal and muscle activity. | Requires specialized equipment and expertise; indirect assessment of the gene's role. | Changes in membrane potential, firing frequency, and ion channel currents. |
| Immunohistochemistry & In Situ Hybridization | Visualizes the localization of the neuropeptide (protein) or its mRNA within tissues.[1] | Provides spatial information on gene expression and peptide distribution. | Does not directly assess function; antibody specificity can be a concern. | Quantification of immunofluorescence intensity; cell counting. |
| Mass Spectrometry | Directly identifies and quantifies the mature neuropeptides present in a sample.[11][12][13][14][15] | Unambiguous identification of peptide isoforms and post-translational modifications. | Does not directly probe function; requires sophisticated instrumentation. | Absolute or relative abundance of specific neuropeptides. |
Detailed Methodologies for Alternative Approaches
CRISPR/Cas9-mediated Gene Knockout in Nematostella vectensis (Sea Anemone)
A study by Nakanishi and colleagues (2018) successfully used CRISPR/Cas9 to knock out a neuropeptide gene in the sea anemone Nematostella vectensis, providing a valuable template for targeting the this compound gene.[9][10]
-
Guide RNA (gRNA) Design and Synthesis: Design gRNAs targeting a conserved exon of the this compound gene. Synthesize gRNAs in vitro.
-
Microinjection: Co-inject the gRNAs and Cas9 protein into fertilized N. vectensis eggs.
-
Genotyping: At the larval or juvenile stage, extract genomic DNA from individual animals and use PCR and sequencing to identify mutations at the target locus.
-
Phenotypic Analysis: Compare the phenotype of knockout animals to wild-type controls, focusing on neuromuscular function and behavior.
Electrophysiological Recording
-
Preparation: Isolate a muscle preparation or neuronal circuit from the sea anemone.
-
Recording: Use microelectrodes to record intracellularly or extracellularly from muscle cells or neurons.
-
Peptide Application: Perfuse the preparation with a solution containing synthetic this compound.
-
Data Analysis: Measure changes in resting membrane potential, action potential frequency, and synaptic potentials before and after peptide application.
This compound Signaling Pathway
The precise signaling cascade initiated by this compound is an active area of research. Based on related FMRFamide-like peptides, a putative pathway is illustrated below.
Caption: Putative signaling pathways for this compound, acting through a GPCR or a ligand-gated ion channel.
Conclusion
Validating the function of the this compound gene is essential for a deeper understanding of cnidarian neurobiology. While RNAi provides a valuable tool for initial functional screens due to its relative speed, its limitations, such as incomplete knockdown and potential off-target effects, necessitate the use of complementary techniques. For definitive loss-of-function studies, CRISPR/Cas9-mediated gene knockout is emerging as the gold standard. Electrophysiology, immunohistochemistry, and mass spectrometry offer powerful parallel approaches to elucidate the specific roles of this compound in cellular signaling and organismal behavior. A multi-faceted approach, combining these techniques, will provide the most comprehensive and robust validation of this compound gene function.
References
- 1. This compound-containing neurons in the primitive nervous system of the anthozoan Renilla koellikeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of pyroGlu-Gly-Arg-Phe-NH2 (this compound), a neuropeptide from sea anemones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Evolution and Variety of RFamide-Type Neuropeptides: Insights from Deuterostomian Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative analysis defines a broader FMRFamide-gated sodium channel family and determinants of neuropeptide sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNAi and Applications in Neurobiology - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. RNAi-mediated disruption of neuropeptide genes, nlp-3 and nlp-12, cause multiple behavioral defects in Meloidogyne incognita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RNAi-based screens uncover a potential new role for the orphan neuropeptide receptor Moody in Drosophila female germline stem cell maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Simultaneous RNAi Knockdown of Three FMRFamide-Like Peptide Genes, Mi-flp1, Mi-flp12, and Mi-flp18 Provides Resistance to Root-Knot Nematode, Meloidogyne incognita [frontiersin.org]
- 9. CRISPR knockouts reveal an endogenous role for ancient neuropeptides in regulating developmental timing in a sea anemone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CRISPR knockouts reveal an endogenous role for ancient neuropeptides in regulating developmental timing in a sea anemone | eLife [elifesciences.org]
- 11. Mass Spectrometry Approaches Empowering Neuropeptide Discovery and Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peptidomics for the discovery and characterization of neuropeptides and hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuropeptidomics: Mass Spectrometry-Based Identification and Quantitation of Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Function-Driven Discovery of Neuropeptides with Mass Spectrometry-Based Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative neuropeptide analysis by mass spectrometry: advancing methodologies for biological discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00082C [pubs.rsc.org]
A Head-to-Head Comparison: Mass Spectrometry vs. Immunohistochemistry for Peptide Localization
For researchers, scientists, and drug development professionals, understanding the spatial distribution of peptides within tissues is paramount for elucidating biological pathways and identifying therapeutic targets. Two powerhouse techniques, mass spectrometry (MS) and immunohistochemistry (IHC), offer distinct approaches to peptide localization. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging, provides a label-free method to map the distribution of multiple peptides simultaneously based on their mass-to-charge ratio.[1][2] In contrast, immunohistochemistry is a targeted approach that relies on the high specificity of antibodies to detect a particular peptide, which is then visualized using chromogenic or fluorescent signals.[3][4] The choice between these techniques hinges on the specific research question, balancing the need for discovery and multiplexing with the demand for high sensitivity and specificity for a known target.
Quantitative Performance: A Comparative Analysis
The selection of an appropriate technique often depends on key performance metrics such as sensitivity, specificity, spatial resolution, and the capacity for multiplexing. The following table summarizes the quantitative capabilities of both mass spectrometry imaging and immunohistochemistry for peptide localization.
| Feature | Mass Spectrometry Imaging (MALDI) | Immunohistochemistry (IHC) |
| Sensitivity | Low femtomole to attomole levels[5] | Picomolar to nanomolar range |
| Specificity | High (based on mass-to-charge ratio) | Variable (dependent on antibody cross-reactivity) |
| Spatial Resolution | 5-10 µm (with advanced instrumentation)[4][6] | Subcellular (~1 µm with light microscopy) |
| Multiplexing | High (hundreds of peptides simultaneously)[2] | Low (typically 1-3 peptides, up to 8 with specialized methods)[7] |
| Quantitation | Semi-quantitative to quantitative (with standards) | Semi-quantitative (intensity scoring)[8][9] |
| Discovery Potential | High (untargeted analysis)[1][2] | Low (requires a priori knowledge and specific antibody) |
| Dynamic Range | ~10^5 (for MSIHC)[3][10] | ~10^2 - 10^3 (for chromogenic/fluorescent IHC)[3][10] |
Experimental Protocols: A Step-by-Step Overview
The following sections provide detailed methodologies for peptide localization using MALDI Mass Spectrometry Imaging and Immunohistochemistry on formalin-fixed paraffin-embedded (FFPE) tissues.
MALDI Mass Spectrometry Imaging Protocol for Peptides
This protocol outlines the key steps for on-tissue digestion and analysis of peptides from FFPE tissue sections.[11][12][13]
-
Tissue Sectioning: Cut FFPE tissue blocks into 5-10 µm thick sections and mount them on conductive slides (e.g., ITO-coated slides).
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol washes (100%, 95%, 70%) to rehydrate the tissue.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in a retrieval buffer (e.g., citrate buffer, pH 6.0) and heating at 95-100°C for 20-30 minutes. This step is crucial for unmasking peptide epitopes.
-
On-Tissue Digestion: Apply a solution of a specific protease (e.g., trypsin) evenly across the tissue section using an automated sprayer. Incubate in a humidified chamber to allow for enzymatic digestion of proteins into peptides.
-
Matrix Application: Apply a MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid - CHCA) uniformly over the digested tissue section. The matrix co-crystallizes with the peptides, facilitating their ionization.
-
Data Acquisition: Analyze the slide using a MALDI-TOF mass spectrometer. The instrument's laser rasters across the tissue, acquiring a mass spectrum at each pixel.
-
Data Analysis: Generate ion density maps for specific mass-to-charge ratios corresponding to peptides of interest to visualize their spatial distribution.
Immunohistochemistry Protocol for Peptides
This protocol details the standard procedure for the detection of peptides in FFPE tissue sections.[2][14][15]
-
Tissue Sectioning and Deparaffinization: Similar to the MSI protocol, cut 4-5 µm thick FFPE sections, mount on charged slides, and deparaffinize and rehydrate the tissue.
-
Antigen Retrieval: Perform heat-induced or enzymatic antigen retrieval to expose the peptide epitopes.
-
Blocking: Incubate the tissue sections with a blocking solution (e.g., normal serum from the same species as the secondary antibody) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specifically raised against the peptide of interest. The incubation is typically performed overnight at 4°C.
-
Secondary Antibody Incubation: After washing, apply a biotinylated secondary antibody that binds to the primary antibody.
-
Signal Amplification and Detection: Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated secondary antibody. The signal is then visualized by adding a chromogenic substrate like diaminobenzidine (DAB), which produces a colored precipitate at the site of the peptide.
-
Counterstaining and Mounting: Lightly counterstain the tissue with a nuclear stain like hematoxylin to provide morphological context. Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Microscopic Analysis: Examine the stained slides under a light microscope to visualize the localization and intensity of the peptide staining.
Visualizing Workflows and Pathways
To better illustrate the processes and biological context, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. IHC-P protocols | Abcam [abcam.com]
- 3. Immunohistochemistry and mass spectrometry for highly multiplexed cellular molecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in single-cell MALDI mass spectrometry imaging and potential clinical impact - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spatially Resolved Neuropeptide Characterization from Neuropathological Formalin-Fixed, Paraffin-Embedded Tissue Sections by a Combination of Imaging MALDI FT-ICR Mass Spectrometry Histochemistry and Liquid Extraction Surface Analysis-Trapped Ion Mobility Spectrometry-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MALDI HiPLEX-IHC: multiomic and multimodal imaging of targeted intact proteins in tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MALDI-IHC-Guided In-Depth Spatial Proteomics: Targeted and Untargeted MSI Combined - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In situ Imaging of Tryptic Peptides by MALDI Imaging Mass Spectrometry using Fresh Frozen or Formalin-Fixed, Paraffin-Embedded Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bosterbio.com [bosterbio.com]
- 15. Chromogenic Immunohistochemistry (IHC) Paraffin Protocol: Novus Biologicals [novusbio.com]
Pharmacological Profile of the Antho-RFamide Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed pharmacological characterization of the Antho-RFamide receptor, a G protein-coupled receptor (GPCR) activated by the neuropeptide this compound (
Introduction to the this compound Receptor
Antho-RFamides are a class of neuropeptides predominantly found in cnidarians, such as sea anemones and corals.[1] These peptides play crucial roles in various physiological processes, including neurotransmission and muscle contraction.[2][3] The cognate receptor for this compound is a GPCR, a large family of transmembrane proteins that are major targets for drug development.[4][5] Understanding the pharmacological characteristics of the this compound receptor is essential for elucidating its biological functions and for the potential development of novel therapeutic agents.
This guide focuses on the pharmacological characterization of a recently identified this compound receptor from the sea anemone Nematostella vectensis, providing key functional data and detailed experimental methodologies.
Quantitative Data Summary
The following table summarizes the key pharmacological parameters of the Nematostella vectensis this compound receptor (NvGPR-RFa) upon activation by its cognate ligand, pQGRFamide. For comparative purposes, data for a representative alternative invertebrate RFamide receptor are also presented.
| Parameter | This compound Receptor (N. vectensis) | Alternative Invertebrate RFamide Receptor |
| Ligand | pQGRFamide | FMRFamide |
| Receptor | NvGPR-RFa | FMRFamide Receptor (Sepiella japonica) |
| Functional Potency (EC50) | 9.0 x 10⁻⁷ M | Not Reported |
| Binding Affinity (Kd) | Not Reported | Not Reported |
| Maximum Binding Capacity (Bmax) | Not Reported | Not Reported |
| G Protein Coupling | Gq/11 | G protein-coupled |
Note: Direct binding data (Kd and Bmax) for the Nematostella vectensis this compound receptor are not yet available in the public domain. The data presented for the alternative receptor is based on its identification and confirmation as a GPCR, though specific quantitative binding and functional parameters have not been published.
Signaling Pathway
The this compound receptor from Nematostella vectensis has been shown to couple to the Gq/11 signaling pathway. Upon binding of the this compound peptide, the receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration triggers various downstream cellular responses.
Experimental Protocols
The pharmacological characterization of the Nematostella vectensis this compound receptor was primarily achieved through a high-throughput functional assay in a heterologous expression system.
Heterologous Expression and Functional Assay Workflow
The following diagram illustrates the general workflow for expressing the receptor in a host cell line and subsequently performing a functional assay to measure its activity in response to ligand stimulation.
Detailed Methodologies
1. Heterologous Expression:
-
The coding sequence of the Nematostella vectensis this compound receptor (NvGPR-RFa) is cloned into a mammalian expression vector.
-
Chinese Hamster Ovary (CHO-K1) cells are commonly used as the host cell line.
-
Cells are co-transfected with the receptor expression plasmid, a plasmid encoding a promiscuous Gqi protein, and a plasmid for a luminescent calcium reporter (such as G5A). The promiscuous Gqi protein allows GPCRs that would natively couple to other G proteins to signal through the Gq pathway, enabling the use of a universal calcium mobilization assay.
2. Functional Assay (Calcium Mobilization):
-
Transfected cells are plated in a multi-well format (e.g., 384-well plates).
-
A library of synthetic peptides, including pQGRFamide, is prepared at various concentrations.
-
The peptide solutions are added to the cells.
-
The luminescence generated by the G5A reporter, which is indicative of an increase in intracellular calcium, is measured using a plate reader.
3. Data Analysis:
-
The raw luminescence data is normalized and plotted against the logarithm of the ligand concentration.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression.
-
The EC50 value, which represents the concentration of the ligand that elicits 50% of the maximal response, is determined from the curve.
Comparison with Alternatives
The pharmacological characterization of the this compound receptor provides a crucial point of comparison with other invertebrate and vertebrate RFamide receptors. While sharing the conserved C-terminal RF-amide motif, the N-terminal sequences of RFamide peptides can vary significantly, leading to differences in receptor selectivity and signaling outcomes.
For instance, FMRFamide and its related peptides in mollusks and arthropods can have both excitatory and inhibitory effects on muscle tissues, mediated by different receptor subtypes and signaling pathways.[1] In contrast, the characterized Nematostella this compound receptor appears to signal exclusively through the Gq pathway, leading to an excitatory calcium response.
Further comparative studies involving radioligand binding assays to determine binding affinities (Kd) and receptor densities (Bmax) for the this compound receptor are needed to build a more complete pharmacological profile. Such data will be invaluable for understanding the structure-activity relationships of this compound peptides and for the rational design of selective agonists and antagonists.
Conclusion
The deorphanization and initial pharmacological characterization of the Nematostella vectensis this compound receptor represent a significant step forward in understanding cnidarian neuropeptide signaling. The confirmation of its coupling to the Gq pathway and the determination of its functional potency provide a solid foundation for future research. This guide summarizes the current knowledge and provides the necessary experimental framework to facilitate further investigation and comparison of this and other related RFamide receptor systems, ultimately aiding in the exploration of their therapeutic potential.
References
- 1. Insight into the Molecular and Functional Diversity of Cnidarian Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Large-scale deorphanization of Nematostella vectensis neuropeptide G protein-coupled receptors supports the independent expansion of bilaterian and cnidarian peptidergic systems | eLife [elifesciences.org]
- 5. Large-scale deorphanization of Nematostella vectensis neuropeptide G protein-coupled receptors supports the independent expansion of bilaterian and cnidarian peptidergic systems - PMC [pmc.ncbi.nlm.nih.gov]
A Functional Comparison of Antho-RFamide with Other Cnidarian Neuropeptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional characteristics of Antho-RFamide and other prominent cnidarian neuropeptides, including GLWamides and Hydra-RFamides. The information is supported by experimental data to facilitate research and development in neurobiology and pharmacology.
Introduction to Cnidarian Neuropeptides
Cnidarians, representing an early-branching metazoan phylum, possess a seemingly simple nerve net that is remarkably rich in neuropeptides.[1] These peptides act as neurotransmitters and neuromodulators, regulating a wide array of physiological processes crucial for the survival and propagation of these organisms.[2][3] Key families of cnidarian neuropeptides include the RFamides, characterized by a C-terminal Arginine-Phenylalanine-amide motif, and the GLWamides, which possess a Glycine-Leucine-Tryptophan-amide sequence at their C-terminus.[1][4] this compound, a member of the RFamide family originally isolated from sea anemones, serves as a pivotal example of these versatile signaling molecules.[5] This guide will compare the functional roles of this compound with other significant cnidarian neuropeptides, focusing on their effects on muscle contraction, metamorphosis, and reproduction.
Quantitative Comparison of Neuropeptide Functions
The following tables summarize the quantitative data available on the effects of this compound and other cnidarian neuropeptides on various physiological processes.
| Neuropeptide Family | Peptide Example | Species | Physiological Effect | Effective Concentration (EC₅₀) / Threshold | Reference(s) |
| RFamides | This compound ( | Actinia equina (Sea Anemone) | Increased frequency of tentacle contractions | Threshold: < 10⁻⁷ M | [1] |
| Antho-RWamide II | Calliactis parasitica (Sea Anemone) | Contraction of sphincter muscle | Threshold: 10⁻⁹ M | [6] | |
| Hydra-RFamide I ( | Hydra vulgaris | Tentacle contraction | - | [7] | |
| Hydra-RFamide III (KPHLRGRF-NH₂) | Hydra vulgaris | Peduncle pumping (dose-dependent) | - | [7] | |
| GLWamides | GLWamide (generic) | Cladonema pacificum (Jellyfish) | Inhibition of feeding-induced tentacle contraction | Significant reduction at 1 µM | [4] |
| Hym-248 (EPLPIGLW-NH₂) | Acropora spp. (Coral) | Induction of metamorphosis | Dose-dependent | [4] | |
| GLWamide (generic) | Anthopleura fuscoviridis (Sea Anemone) | Contraction of retractor muscle | - | [4] | |
| Other | Hym-176 | Hydra | Contraction of ectodermal muscle | - | [7] |
Note: EC₅₀ values represent the concentration of a peptide that elicits a half-maximal response. Threshold concentrations indicate the minimum concentration at which a physiological effect is observed. A dash (-) indicates that a specific value was not provided in the cited literature, although the effect was noted as dose-dependent.
Key Functional Comparisons
Muscle Contraction
Antho-RFamides and related peptides are potent modulators of muscle activity in cnidarians. In the sea anemone Actinia equina, this compound increases the frequency of spontaneous tentacle contractions at concentrations as low as 10⁻⁷ M.[1] Similarly, Antho-RWamide II induces contraction of the sphincter muscle in Calliactis parasitica with a threshold concentration of 10⁻⁹ M.[6] In hydrozoans like Hydra, Hydra-RFamides are also involved in muscle contraction, with Hydra-RFamide I inducing tentacle contractions and Hydra-RFamide III mediating peduncle pumping in a dose-dependent manner.[7]
GLWamides also exhibit myoactive properties. In the sea anemone Anthopleura fuscoviridis, GLWamide peptides induce the contraction of the retractor muscle.[4] Interestingly, in the jellyfish Cladonema pacificum, GLWamide acts to inhibit tentacle contraction associated with feeding, demonstrating the diverse and sometimes opposing roles of these neuropeptides.[4]
Metamorphosis
A crucial role for GLWamides has been identified in the induction of metamorphosis in several cnidarian species. In the hydrozoan Hydractinia echinata and various coral species of the genus Acropora, GLWamide peptides trigger the transformation of planula larvae into polyps.[1][4] This effect is dose-dependent and highlights the role of these neuropeptides as key developmental signals.[4] In contrast, while RFamides are involved in various developmental processes, a primary role in inducing metamorphosis is more strongly associated with GLWamides.
Reproduction
This compound plays a significant role in the reproductive processes of some cnidarians. In the sea pansy Renilla koellikeri, this compound is involved in the release of gametes.[7] This function underscores the diverse physiological processes regulated by this neuropeptide family.
Signaling Pathways
Cnidarian neuropeptides primarily exert their effects through G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades.[3] For myoactive peptides like this compound and GLWamides, the signaling pathway is thought to involve the activation of Gq-type G-proteins.
Below are diagrams illustrating the proposed signaling pathways for this compound and GLWamide in muscle contraction.
This compound Signaling Pathway for Muscle Contraction. This diagram illustrates the proposed Gq-coupled signaling cascade initiated by this compound binding to its receptor, leading to an increase in intracellular calcium and ultimately muscle contraction.
GLWamide Signaling Pathway in Metamorphosis. This diagram depicts a generalized signaling pathway for GLWamide-induced metamorphosis, which is mediated by a GPCR and leads to changes in gene expression.
In Hydra, RFamides can also directly gate ion channels, representing a faster mode of neurotransmission.[7] Specifically, Hydra-RFamides I and II have been shown to activate HyNaCs (Hydra Na+ Channels), which are members of the degenerin/epithelial Na+ channel (DEG/ENaC) family.[7] This dual signaling mechanism through both GPCRs and ion channels highlights the complexity of neuropeptide signaling even in these early-diverging animals.
Experimental Protocols
Muscle Contraction Assay in Sea Anemones
This protocol is based on methodologies described for studying the effects of neuropeptides on the muscle preparations of sea anemones.[1][6]
Objective: To measure the effect of neuropeptides on the contraction of isolated sea anemone muscle tissue.
Materials:
-
Sea anemones (e.g., Actinia equina, Calliactis parasitica)
-
Artificial seawater (ASW)
-
Dissection tools (scissors, forceps)
-
Petri dish lined with a silicone elastomer
-
Isotonic transducer and recording apparatus (e.g., PowerLab)
-
Neuropeptide stock solutions
-
Perfusion system
Procedure:
-
Tissue Preparation:
-
Isolate a tentacle or a section of the sphincter or retractor muscle from the sea anemone.
-
Pin the isolated tissue in a Petri dish containing chilled ASW.
-
Carefully remove any attached non-muscular tissue.
-
-
Mounting the Preparation:
-
Transfer the muscle preparation to an organ bath containing ASW at a constant temperature (e.g., 15-18°C).
-
Attach one end of the muscle to a fixed point and the other end to an isotonic transducer to measure contractions.
-
Allow the preparation to equilibrate for at least 30 minutes, during which spontaneous contractions may be observed.
-
-
Peptide Application:
-
Record a baseline of spontaneous activity.
-
Add the neuropeptide of interest to the organ bath at a known concentration.
-
Record the changes in contraction frequency and amplitude for a set period (e.g., 10-15 minutes).
-
To establish a dose-response curve, wash the preparation with fresh ASW until the baseline activity returns, and then apply a different concentration of the peptide.
-
-
Data Analysis:
-
Measure the frequency and amplitude of contractions before and after peptide application.
-
Plot the change in contraction frequency or amplitude against the logarithm of the peptide concentration to generate a dose-response curve.
-
Calculate the EC₅₀ value from the dose-response curve.
-
Workflow for Sea Anemone Muscle Contraction Assay. This diagram outlines the key steps involved in assessing the myoactive properties of neuropeptides on isolated sea anemone muscle tissue.
Metamorphosis Induction Assay in Hydractinia
This protocol is based on methods used to study the induction of metamorphosis in hydrozoan planula larvae by neuropeptides.[1][4]
Objective: To determine the ability of a neuropeptide to induce metamorphosis in Hydractinia planula larvae.
Materials:
-
Hydractinia planula larvae
-
Filtered seawater (FSW)
-
24-well plates
-
Neuropeptide stock solutions
-
Microscope
Procedure:
-
Larval Collection:
-
Collect competent planula larvae from a breeding culture of Hydractinia.
-
-
Assay Setup:
-
Place a single larva in each well of a 24-well plate containing a defined volume of FSW.
-
Prepare serial dilutions of the neuropeptide in FSW.
-
Add the different concentrations of the neuropeptide to the wells. Include control wells with FSW only.
-
-
Incubation and Observation:
-
Incubate the plates at a constant temperature.
-
Observe the larvae at regular intervals (e.g., 24, 48, 72 hours) under a microscope.
-
Score the larvae for signs of metamorphosis, such as settlement, attachment to the substrate, and the development of polyp structures.
-
-
Data Analysis:
-
Calculate the percentage of larvae that have undergone metamorphosis at each neuropeptide concentration.
-
Plot the percentage of metamorphosis against the peptide concentration to determine the dose-response relationship.
-
Workflow for Metamorphosis Induction Assay. This flowchart details the procedure for testing the inductive effect of neuropeptides on the metamorphosis of Hydractinia planula larvae.
Conclusion
This compound and other cnidarian neuropeptides represent a diverse and functionally significant class of signaling molecules. While sharing some functional overlap, particularly in the regulation of muscle contraction, distinct families like the GLWamides have evolved specialized roles, such as the induction of metamorphosis. The quantitative data, though still incomplete for some peptides, clearly demonstrates their high potency. The elucidation of their signaling pathways, primarily through GPCRs and in some cases ion channels, provides valuable insights into the evolution of neurotransmission. Further research, including the deorphanization of more cnidarian neuropeptide receptors and detailed characterization of their downstream signaling cascades, will undoubtedly advance our understanding of these fundamental biological processes and may open new avenues for drug discovery.
References
- 1. The Importance of GLWamide Neuropeptides in Cnidarian Development and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into the molecular and functional diversity of cnidarian neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Function and Distribution of the Wamide Neuropeptide Superfamily in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparative Aspects of Structure and Function of Cnidarian Neuropeptides [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Peduncle of Hydra and the heart of higher organisms share a common ancestral origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Importance of GLWamide Neuropeptides in Cnidarian Development and Physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Antho-RFamide: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
It is crucial to consult your institution's Environmental Health and Safety (EHS) department and review your facility's specific waste disposal policies before proceeding. Regulations can vary, and adherence to local and institutional guidelines is paramount.
Data Presentation: Waste Stream Classification
For the proper disposal of Antho-RFamide, waste must be segregated into distinct streams. The following table summarizes the types of waste generated and their recommended disposal containers.
| Waste Stream Category | Description of Waste | Recommended Container |
| Solid this compound Waste | Unused, expired, or surplus lyophilized this compound powder in its original vial. | Labeled, sealed container for non-hazardous chemical waste. |
| Liquid this compound Waste | Aqueous solutions of this compound, such as buffers or cell culture media containing the peptide. | Labeled, sealed container for non-hazardous aqueous chemical waste. |
| Contaminated Labware | Non-sharp items that have come into contact with this compound, including pipette tips, tubes, flasks, and gloves. | Designated container for non-hazardous solid chemical waste or regular laboratory trash, pending institutional policy.[1] |
| Contaminated Sharps | Needles, syringes, or other sharp instruments used in the handling of this compound. | Puncture-resistant sharps container. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the recommended steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Hazard Assessment:
-
Before handling any chemical, including this compound, researchers must wear appropriate PPE, such as safety glasses, lab coats, and chemical-resistant gloves.
-
Conduct a risk assessment for the handling and disposal of this compound in the context of your specific experimental procedures.
2. Waste Segregation:
-
At the point of generation, separate waste into the categories outlined in the table above. Proper segregation is critical for safe and compliant disposal.[1]
3. Disposal of Solid this compound:
-
For small quantities of unused or expired lyophilized this compound, consult with your institution's EHS for guidance. With EHS approval, it may be permissible to dispose of the sealed vial in the regular laboratory trash.[1]
-
If required by your institution, dispose of the sealed and clearly labeled vial through the chemical waste stream for non-hazardous materials.[1]
4. Disposal of Liquid this compound Solutions:
-
Never pour chemical waste down the drain without explicit permission from your EHS department. [1] Local regulations on the drain disposal of non-hazardous peptide solutions vary.[1]
-
Collect all aqueous waste containing this compound in a designated, sealed, and clearly labeled container for non-hazardous chemical waste. The label should include "Aqueous waste with this compound" and the approximate concentration.[1]
5. Disposal of Contaminated Labware:
-
Non-sharp labware, such as pipette tips, tubes, and gloves, that is not contaminated with any biohazardous material can typically be disposed of in the regular laboratory trash.[1]
-
If your institutional policy is more stringent, place these items in a designated container for non-hazardous solid chemical waste.[1]
6. Disposal of Contaminated Sharps:
-
All sharps must be placed in a designated, puncture-resistant sharps container immediately after use.
-
Follow your institution's procedures for the collection and disposal of sharps containers.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Antho-RFamide
For researchers, scientists, and drug development professionals, the safe and effective handling of neuropeptides like Antho-RFamide is paramount. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to ensure laboratory safety and experimental integrity.
This compound: A Brief Overview
This compound is a neuropeptide originally isolated from the sea anemone Anthopleura elegantissima. It belongs to the RFamide peptide family, characterized by a C-terminal Arginyl-Phenylalanine-amide motif. These peptides are known to play significant roles in neurotransmission and neuromodulation in a variety of organisms, including cnidarians.[1][2] In sea anemones, this compound is involved in processes such as the modulation of spontaneous tentacle contractions, suggesting its role as a neurotransmitter at neuromuscular synapses.[3]
Safety and Handling Precautions
Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Gloves | Nitrile or latex, disposable | To prevent skin contact. |
| Eye Protection | Safety glasses or goggles | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
Engineering Controls:
-
Ventilation: Work in a well-ventilated area. For procedures that may generate aerosols, a fume hood is recommended.
-
Eyewash Station & Safety Shower: Ensure easy access to an eyewash station and safety shower in case of accidental exposure.
General Handling Practices:
-
Avoid inhalation of the lyophilized powder or aerosolized solutions.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
Allow the vial to warm to room temperature before opening to prevent condensation and moisture contamination.[4]
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Measures |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Storage Conditions |
| Lyophilized Powder | -20°C or -80°C for long-term storage | Store in a dry, dark place. Keep vials tightly sealed to prevent moisture contamination.[4][5][6] |
| Reconstituted Solution | -20°C or -80°C for long-term storage; 4°C for short-term (days) | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4][6] Use sterile, pH-neutral buffers (pH 5-7) for reconstitution. |
Disposal Plan
While this compound is not classified as a hazardous substance, proper disposal is essential to prevent environmental contamination.[7][8]
Waste Segregation and Disposal:
-
Unused/Expired Solid Peptide: Dispose of as non-hazardous chemical waste according to your institution's guidelines. The sealed vial may be placed in the regular laboratory trash only if approved by your Environmental Health and Safety (EHS) department.[7]
-
Aqueous Solutions: Do not pour down the drain unless explicitly permitted by your institution's EHS department.[7] Collect in a designated, sealed, and clearly labeled container for non-hazardous aqueous chemical waste.
-
Contaminated Labware (e.g., pipette tips, tubes, gloves): Unless contaminated with a biohazard, these items can typically be disposed of in the regular laboratory trash.[7] However, always adhere to your institution's specific policies, which may require disposal as chemical waste.
-
Sharps (e.g., needles, syringes): Dispose of in a designated sharps container.
Always consult and adhere to your institution's specific waste disposal protocols and local regulations.[9]
Experimental Protocols and Signaling Pathways
Representative Experimental Workflow: Investigating the Effect of this compound on Sea Anemone Tentacle Contraction
This workflow outlines a typical experiment to study the physiological effects of this compound.
Plausible Signaling Pathway for this compound
As an RFamide neuropeptide, this compound likely acts through a G-protein-coupled receptor (GPCR) to modulate cellular activity. The following diagram illustrates a plausible signaling cascade.
References
- 1. This compound-containing neurons in the primitive nervous system of the anthozoan Renilla koellikeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The presence and distribution of this compound-like material in scyphomedusae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of pyroGlu-Gly-Arg-Phe-NH2 (this compound), a neuropeptide from sea anemones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NIBSC - Peptide Storage [nibsc.org]
- 5. maxedoutcompounds.com [maxedoutcompounds.com]
- 6. puretidestherapy.com [puretidestherapy.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide24.store [peptide24.store]
Retrosynthesis Analysis
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
